5-Hydroxymethylfurfural
Description
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2 | |
| Source | PubChem | |
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InChI Key |
NOEGNKMFWQHSLB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(OC(=C1)C=O)CO | |
| Source | PubChem | |
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Molecular Formula |
C6H6O3 | |
| Record name | hydroxymethylfurfural | |
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DSSTOX Substance ID |
DTXSID3030428 | |
| Record name | 5-(Hydroxymethyl)-2-furfural | |
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Molecular Weight |
126.11 g/mol | |
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Physical Description |
Solid with an odor of chamomile flowers; mp = 31.5 deg C; [Merck Index] Beige or yellow hygroscopic solid; mp = 32-35 deg C; [Alfa Aesar MSDS], Solid | |
| Record name | 5-(Hydroxymethyl)-2-furaldehyde | |
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| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
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Boiling Point |
BP: 115 °C at 1 mm Hg, 114.00 to 116.00 °C. @ 1.00 mm Hg | |
| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
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Solubility |
Freely soluble in methanol, ethanol, acetone, ethyl acetate, dimethylformamide. Soluble in ether, benzene, chloroform. Less soluble in carbon tetrachloride. Sparingly soluble in petroleum ether., Soluble in common organic solvents | |
| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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Density |
1.2062 g/cu cm at 25 °C | |
| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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Vapor Pressure |
0.00528 [mmHg] | |
| Record name | 5-(Hydroxymethyl)-2-furaldehyde | |
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Color/Form |
Crystalline solid (needles), Needles (ethyl ether-petroleum ether) | |
CAS No. |
67-47-0 | |
| Record name | 5-(Hydroxymethyl)furfural | |
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| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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| Record name | 5-(hydroxymethyl)-2-furaldehyde | |
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| Record name | 2-Furancarboxaldehyde, 5-(hydroxymethyl)- | |
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| Record name | 5-(Hydroxymethyl)-2-furfural | |
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| Record name | 5-(hydroxymethyl)-2-furaldehyde | |
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| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
31.5 °C, 35 - 35.5 °C | |
| Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Hydroxymethylfurfural synthesis from carbohydrates mechanism
An In-depth Technical Guide to the Synthesis of 5-Hydroxymethylfurfural from Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HMF) is a key bio-based platform chemical with wide-ranging applications in the synthesis of fine chemicals, pharmaceuticals, and polymers.[1][2] Derived from the dehydration of C6 sugars (hexoses), HMF serves as a versatile precursor for the production of various high-value molecules, including 2,5-furandicarboxylic acid (FDCA), a building block for bio-based polyesters, and 2,5-dimethylfuran (DMF), a promising liquid biofuel.[1] This guide provides a comprehensive technical overview of the mechanisms, experimental protocols, and quantitative data associated with the synthesis of HMF from various carbohydrate feedstocks.
Reaction Mechanisms
The synthesis of HMF from carbohydrates is primarily an acid-catalyzed dehydration process. The specific reaction pathway depends on the starting carbohydrate, with fructose, glucose, and cellulose being the most commonly studied feedstocks. The mechanism generally involves the removal of three water molecules from a hexose sugar.[3][4]
HMF Synthesis from Fructose
Fructose is the most direct precursor for HMF synthesis as its furanose ring structure is readily converted.[5] The dehydration of fructose to HMF is efficiently catalyzed by Brønsted acids.[6][7] Two primary mechanistic pathways have been proposed: a cyclic pathway and an acyclic pathway.
-
Cyclic Pathway: This is the more widely accepted mechanism, involving the direct dehydration of the fructofuranose tautomer.
-
Acyclic Pathway: This pathway proceeds through an open-chain fructose intermediate, which then undergoes a series of dehydration and cyclization steps to form HMF.[8]
The general mechanism for the acid-catalyzed dehydration of fructose to HMF is illustrated below.[6]
Caption: Acid-catalyzed dehydration of fructose to HMF.
HMF Synthesis from Glucose
The conversion of glucose to HMF is more complex than that of fructose because glucose is more stable and exists predominantly in its pyranose form.[2][5] The process typically involves two key steps:
-
Isomerization of Glucose to Fructose: This is the rate-limiting step and is catalyzed by Lewis acids or bases.[8][9][10] Lewis acids, such as metal chlorides (e.g., CrCl₂, AlCl₃), facilitate the isomerization through a 1,2-hydride shift mechanism.[5][10]
-
Dehydration of Fructose to HMF: The resulting fructose is then dehydrated to HMF, as described in the previous section, a reaction catalyzed by Brønsted acids.[8][10]
Therefore, bifunctional catalysts possessing both Lewis and Brønsted acidity are often employed to achieve high HMF yields from glucose.[10][11] A direct dehydration pathway for glucose to HMF has also been proposed, but it generally results in lower selectivity.[5]
Caption: Two-step conversion of glucose to HMF.
HMF Synthesis from Cellulose
The synthesis of HMF from cellulose, a polymer of glucose, involves a three-step cascade reaction:
-
Hydrolysis of Cellulose to Glucose: This initial step requires the cleavage of β-1,4-glycosidic bonds and is catalyzed by Brønsted acids.[8][12]
-
Isomerization of Glucose to Fructose: The produced glucose is then isomerized to fructose in the presence of a Lewis acid or base.[8][12]
-
Dehydration of Fructose to HMF: Finally, fructose is dehydrated to HMF, catalyzed by a Brønsted acid.[8][12]
The efficient conversion of cellulose to HMF necessitates a catalytic system that can effectively perform all three reactions in a single pot.[13]
Caption: Three-step conversion of cellulose to HMF.
Quantitative Data on HMF Synthesis
The yield, conversion, and selectivity of HMF synthesis are highly dependent on the carbohydrate feedstock, catalyst, solvent system, reaction temperature, and time. The following tables summarize quantitative data from various studies.
HMF from Fructose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| Scandium(III) triflate | MIBK/Water | 150 | 1 | - | 99 | - | [14] |
| Phosphoric acid | Acetone/Water | 180 | 0.17 | 98 | 55 | - | [3] |
| HCl | Water/DMC | 200 | 0.017 | 96.5 | 87.2 | 85.5 (aq), 95.8 (org) | [15] |
| Sulfamic acid | i-PrOH/Water | 180 | 0.33 | 91.15 | 80.34 | 73.20 | [16] |
HMF from Glucose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Glucose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| Scandium(III) triflate | MPK/Water | 150 | 3 | - | 94 | - | [14] |
| AlCl₃/HCl | SBP/Water | 170 | - | 91 | 62 | 68 | [5] |
| Sn-Beta/HCl | THF/Water | 180 | - | >90 | ~70 | >70 | [17] |
| PCP(Cr)-NH₂ | THF/Water | - | - | 99.9 | 65.9 | - | [18] |
HMF from Other Carbohydrates
| Carbohydrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | HMF Yield (%) | Reference |
| Cellulose | CrCl₃·6H₂O | [C₄C₁im]Cl | 120 | 3 | - | 54 | [19] |
| Cellulose | HPA/Nb₂O₅ | Acetone/Water | 160 | 0.5 | - | 20.6 | [20] |
| Inulin | ZrCl₄ | Nitromethane | 100 | 3 | - | 85 | [21] |
| Starch | HCl | THF/Water | 180 | - | 75 | - | [17] |
Experimental Protocols
General Procedure for HMF Synthesis in a Biphasic System
The following is a representative experimental protocol for the synthesis of HMF from a carbohydrate feedstock in a biphasic reactor system.
Caption: General experimental workflow for HMF synthesis.
Materials:
-
Carbohydrate feedstock (e.g., fructose, glucose, cellulose)
-
Catalyst(s) (e.g., mineral acid, metal salt)
-
Deionized water
-
Organic solvent (e.g., methyl isobutyl ketone (MIBK), tetrahydrofuran (THF), 2-sec-butylphenol (SBP))
-
Optional: Salt (e.g., NaCl)
-
Reactor vessel (e.g., sealed pressure tube, stirred autoclave)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Separatory funnel
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired amount of carbohydrate and catalyst(s) in deionized water in the reactor vessel. If applicable, saturate the aqueous phase with a salt like NaCl to enhance HMF partitioning into the organic phase.
-
Addition of the Organic Phase: Add the organic solvent to the reactor vessel to create a biphasic system. The volume ratio of the organic to aqueous phase is a critical parameter to optimize.
-
Reaction: Seal the reactor and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature for the specified duration.
-
Quenching: After the reaction is complete, quench the reaction by placing the reactor in an ice bath.
-
Phase Separation: Transfer the cooled reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate.
-
Sample Preparation for Analysis: Take aliquots from both the aqueous and organic phases. Dilute the samples with the appropriate mobile phase for HPLC analysis. Filter the diluted samples through a syringe filter (e.g., 0.22 µm) before injection into the HPLC.
Quantification of HMF by HPLC
The concentration of HMF in the reaction samples is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[22][23][24]
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation.[22]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., acetic acid).[22][25] For example, a mobile phase of 95% water (0.01 M) and 5% methanol can be used.[22]
-
Detection: HMF is detected by its UV absorbance, typically at a wavelength of 284 nm.[22][26]
-
Quantification: The concentration of HMF in the samples is determined by comparing the peak area of HMF in the sample chromatogram to a calibration curve generated from standard solutions of known HMF concentrations.[22]
Preparation of Standard Solutions:
-
Prepare a stock solution of HMF of a known concentration (e.g., 2 mg/mL) by dissolving a precisely weighed amount of pure HMF in deionized water or the mobile phase.[22][26]
-
Prepare a series of working standard solutions at different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.
Conclusion
The synthesis of this compound from carbohydrates is a cornerstone of modern biorefinery concepts. Understanding the intricate reaction mechanisms for different feedstocks, from fructose to cellulose, is crucial for the rational design of efficient catalytic systems. While significant progress has been made in achieving high HMF yields, particularly from fructose, challenges remain in the cost-effective conversion of more complex polysaccharides like cellulose. The continued development of robust and recyclable catalysts with tunable Brønsted and Lewis acidity, coupled with optimized reaction conditions and efficient product separation techniques, will be pivotal in advancing the industrial-scale production of HMF and its derivatives. This, in turn, will pave the way for a more sustainable chemical industry based on renewable biomass resources.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Catalytic Dehydration of Fructose to this compound in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cooperative Brønsted-Lewis acid sites created by phosphotungstic acid encapsulated metal–organic frameworks for selective glucose conversion to this compound [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Single-step conversion of cellulose to this compound (HMF), a versatile platform chemical | Journal Article | PNNL [pnnl.gov]
- 14. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. biofueljournal.com [biofueljournal.com]
- 22. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. An RP-HPLC determination of this compound in honey The case of strawberry tree honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydroxymethylfurfural (HMF) by High-Performance Liquid Chromatography (Type-IV) | OIV [oiv.int]
- 26. lcms.cz [lcms.cz]
5-Hydroxymethylfurfural (5-HMF) Formation in Maillard Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethylfurfural (5-HMF) is a significant heterocyclic organic compound that emerges from the dehydration of certain sugars and is a key intermediate in the Maillard reaction.[1] This reaction, a form of non-enzymatic browning, is not only responsible for the desirable colors and flavors in cooked foods but is also a source of various chemical contaminants.[1][2] Given that 5-HMF has been identified as a potential health hazard in thermally processed foods rich in sugars and amino acids, understanding its formation is of paramount importance.[3] This guide provides a detailed examination of the chemical pathways leading to 5-HMF formation, quantifies the influence of various reaction parameters, details established experimental protocols for its analysis, and outlines its broader implications.
Introduction to the Maillard Reaction and 5-HMF
The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar (like glucose or fructose) with an amino compound, typically an amino acid.[4][5] This process is fundamental to the development of aroma, flavor, and color in thermally processed foods.[1]
This compound is one of the major intermediate products of the Maillard reaction.[6] It is formed through the dehydration of hexose sugars or via the Amadori rearrangement pathway within the reaction. While it contributes to the caramel-like aroma of some foods, its presence is also used as an indicator of the intensity of heat treatment a food product has undergone.[1][7] Concerns have been raised about 5-HMF due to its potential toxic, mutagenic, and carcinogenic effects.
Chemical Pathways of 5-HMF Formation
The formation of 5-HMF from hexoses during the Maillard reaction is a multi-step process. The primary route involves the acid-catalyzed dehydration of sugars. In the presence of amino acids, the reaction proceeds through specific intermediates.
Key Pathways:
-
Amadori Rearrangement (from Aldoses): The reaction begins with the condensation of an aldose (e.g., glucose) with an amino acid to form a Schiff base. This intermediate then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori product. Subsequent enolization and dehydration of the Amadori product lead to the formation of 3-deoxyglucosone (3-DG), a key intermediate that cyclizes and dehydrates to form 5-HMF.[4][8]
-
Heyns Rearrangement (from Ketoses): When a ketose (e.g., fructose) is the initial sugar, it reacts with an amino acid to form a ketosylamine, which then rearranges to a 2-amino-2-deoxy-1-aldose, or the Heyns product. Similar to the Amadori pathway, this intermediate can then proceed through dehydration and cyclization steps to yield 5-HMF. Fructose has been reported to be significantly more reactive than glucose in forming 5-HMF.[9]
-
Direct Dehydration (Caramelization): In the absence of amino acids, 5-HMF can also be formed through the direct acid-catalyzed dehydration of sugars, a process known as caramelization.[1][10] This typically requires higher temperatures.
Below is a diagram illustrating the generalized pathway for 5-HMF formation via the Maillard reaction.
Caption: Generalized Maillard reaction pathway leading to the formation of 5-HMF.
Factors Influencing 5-HMF Formation
The rate and extent of 5-HMF formation are governed by several critical parameters. Understanding these factors is essential for controlling its levels in various matrices.[4]
-
Temperature and Time: Higher temperatures and longer reaction times generally increase the formation of 5-HMF.[3]
-
pH: Acidic conditions (low pH) significantly promote the dehydration steps involved in converting intermediates to 5-HMF.[3]
-
Type of Sugar: The type of reducing sugar is a crucial factor. Fructose is known to be more reactive and leads to higher yields of 5-HMF compared to glucose.[9] Sucrose, upon hydrolysis to glucose and fructose, also serves as a potent precursor.[3]
-
Type of Amino Acid: The nature of the amino acid influences the reaction rate. Acidic amino acids, such as glutamic acid, have been shown to promote 5-HMF formation, whereas some, like lysine, may inhibit it under certain conditions.[3][10]
-
Water Activity (a_w): Water activity affects reactant mobility and reaction rates. While initial stages of the Maillard reaction are favored at intermediate water activity, the dehydration steps that form 5-HMF are favored at lower moisture levels.[7]
Quantitative Analysis of 5-HMF Formation
The yield of 5-HMF is highly dependent on the specific reactants and conditions. The following tables summarize quantitative data from various studies on model systems.
Table 1: Influence of Reactants and Temperature on 5-HMF Formation
| Reactants (Sugar-Amino Acid) | Temperature (°C) | Time (h) | 5-HMF Yield (g/kg) | Reference |
| Sucrose-Glutamic Acid | 110 | 6 | 1.50 | [3] |
| Glucose (in water/THF) | 160 | - | 42.2% (yield) | [11] |
| Glucose (with PCP(Cr)-NH₂ catalyst) | >160 | - | Yield decreased | [11] |
Table 2: 5-HMF Content in Various Food Products
| Food Product | 5-HMF Concentration Range (mg/kg) | Reference |
| Commercial Honey | 20.55 - 928.96 | [12] |
| Jams | 51.10 - 245.97 | [12] |
| Fruit Cakes | Not Detected - 171.50 | [12] |
| Ketchup | 32.70 - 72.19 | [12] |
| Vinegar | 0.42 - 115.43 | [13] |
| Soy Sauce | 0.43 - 5.85 | [13] |
| Balsamic Vinegar (average) | 1970 ± 940 | [14] |
Experimental Protocols
Accurate quantification of 5-HMF is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Standard Protocol: 5-HMF Quantification by HPLC
This protocol is a generalized procedure based on common methodologies.[12][15]
Objective: To determine the concentration of 5-HMF in a liquid or solid matrix.
Materials and Reagents:
-
HPLC system with a UV/Vis detector[15]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][15]
-
Mobile Phase: A mixture of HPLC-grade water, methanol, and optionally an acid like acetic or phosphoric acid. A common composition is water:methanol (95:5) or water:methanol:acetic acid (80:10:3 v/v/v).[12][15]
-
5-HMF analytical standard
-
HPLC-grade water and methanol[12]
-
Syringe filters (0.45 µm)[15]
-
Carrez clarification reagents (Potassium hexacyanoferrate (II) and Zinc acetate), if needed for sample cleanup[12]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 5-HMF (e.g., 2 mg/mL) by accurately weighing the standard and dissolving it in deionized water.[12]
-
Create a series of working standards (e.g., 2 to 100 ng/mL) by serial dilution of the stock solution with deionized water.[12]
-
Construct a calibration curve by plotting peak area against the concentration of the standards.[12]
-
-
Sample Preparation:
-
Liquid Samples (e.g., fruit juice, honey): Weigh a representative sample, dissolve in deionized water, and dilute to a known volume.
-
Solid Samples (e.g., bread, cake): Weigh a homogenized sample, perform an aqueous extraction (potentially with heating or sonication), and dilute to a known volume.
-
Clarification (if necessary): For complex matrices with interfering substances, use Carrez clarification to precipitate proteins and other macromolecules.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.[15]
-
-
HPLC Analysis:
-
Column: Agilent Bondesil, RP-C18 (4.6 mm, 5 µm, 25cm) or equivalent.[12]
-
Mobile Phase: Isocratic elution with 95% water (0.01 M) and 5% methanol.[12]
-
Injection Volume: 20 µL.[15]
-
Column Stabilization: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.[15]
-
-
Quantification:
-
Identify the 5-HMF peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of 5-HMF in the sample using the calibration curve derived from the standards.[15]
-
The diagram below illustrates the typical workflow for HPLC analysis.
Caption: Standard experimental workflow for 5-HMF quantification using HPLC.
Implications for Drug Development and Research
The study of 5-HMF and the Maillard reaction has several implications for the pharmaceutical and life sciences sectors:
-
Drug Stability: Maillard reactions can occur between amine-containing active pharmaceutical ingredients (APIs) and reducing sugar excipients (e.g., lactose) in solid dosage forms, leading to degradation and the formation of potentially harmful byproducts like 5-HMF.
-
Biomarkers: In vivo, the Maillard reaction leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of diseases like diabetes and Alzheimer's. Understanding the formation of intermediates like 3-DG is relevant to this field.
-
Toxicology: As 5-HMF is prevalent in the Western diet, assessing its metabolic fate and long-term health effects is an ongoing area of toxicological research.[7] Its metabolite, 5-sulfoxymethylfurfural (SMF), has been shown to be mutagenic.[6]
Conclusion
The formation of this compound is an integral, yet complex, aspect of the Maillard reaction. Its yield is intricately linked to a matrix of factors including temperature, pH, and the specific nature of the sugar and amino acid reactants. For researchers in food science, nutrition, and drug development, a thorough understanding of these formation pathways and influencing factors is essential. Standardized analytical methods, predominantly HPLC, provide the necessary tools to monitor and control the presence of this compound, ensuring product quality, stability, and safety. Continued research is vital to fully elucidate the biological implications of dietary 5-HMF exposure and its role in both food chemistry and human health.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of this compound formation in the sugar-amino acid model of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Formation in Bread as a Function of Heat Treatment Intensity: Correlations with Browning Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Conversion of Glucose to Hydroxymethylfurfural: One-pot Brønsted Base and Acid Promoted Selective Isomerization and Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
A Comprehensive Toxicological Profile of 5-Hydroxymethylfurfural and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological studies on 5-Hydroxymethylfurfural (5-HMF), a common heat-induced food contaminant, and its principal metabolites. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic and toxicological pathways to support risk assessment and inform future research.
Executive Summary
This compound (5-HMF) is a heterocyclic organic compound formed from sugars during the Maillard reaction and caramelization processes in heated foods. While generally considered to have low acute toxicity, its metabolism can lead to the formation of reactive intermediates with potential genotoxic and carcinogenic effects. The primary metabolite of concern is 5-sulfoxymethylfurfural (SMF), which is formed via the sulfation of 5-HMF. Other major metabolites include 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are generally considered detoxification products. This guide delves into the toxicological data available for 5-HMF and its key metabolites.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on 5-HMF and its metabolites.
Table 1: Acute and Subchronic Toxicity of this compound (5-HMF)
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 3100 mg/kg bw | [1] |
| Mouse | Oral | LD50 | 1910 mg/kg bw | [1] |
| Mouse | Oral | LD50 | >2000 mg/kg bw | [1] |
| Rat | Oral (11 months) | NOAEL | 80 mg/kg bw/day | [1] |
| Mouse | Oral (3 months) | NOAEL | 94 mg/kg bw/day (5 days/week) | [1] |
Table 2: Genotoxicity of this compound (5-HMF) and 5-Sulfoxymethylfurfural (SMF)
| Test System | Compound | Metabolic Activation | Result | Reference |
| Salmonella typhimurium (Ames test) | 5-HMF | Without S9 mix | Negative | [2] |
| Salmonella typhimurium (Ames test) | 5-HMF | With SULT expressing strains | Positive | [3][4] |
| Salmonella typhimurium TA100 | SMF | - | Positive (dose-dependent) | [5] |
| Mouse Micronucleus Test | SMF | - | Positive | [1] |
| Human HepG2 cells (Comet assay) | 5-HMF | - | Positive (at 7.87 to 25 mM) | [2] |
| V79 cells (HPRT assay) | 5-HMF | - | Weakly mutagenic (at 120 mM) | [6] |
| Salmonella typhimurium (umu assay) | 5-HMF | Without external activation | Genotoxic (at 16 mM) | [6] |
Table 3: Carcinogenicity of this compound (5-HMF) and its Metabolites
| Species | Compound | Route of Administration | Findings | Reference |
| Female Mice | 5-HMF | Gavage (long-term) | Liver adenomas | [3] |
| Rats and Mice | 5-HMF | Gavage (long-term) | No induction of tumors or precursory stages | [3] |
| Infant Male B6C3F1 Mice | 5-Chloromethylfurfural | Topical | Strong hepatocarcinogen | [5] |
| Female B6C3F1 Mice | 5-HMF | Oral (2 years) | Increased incidence of hepatocellular adenomas (at 188 and 375 mg/kg) | [7] |
Table 4: Toxicity of 5-HMF Metabolites
| Metabolite | Species | Route of Administration | Parameter | Value/Effect | Reference |
| 5-Sulfoxymethylfurfural (SMF) | FVB/N Mice | Intraperitoneal | LD50 | ~250 mg/kg (death after 5-11 days) | [8][9] |
| 5-Sulfoxymethylfurfural (SMF) | FVB/N Mice | Intraperitoneal | Target Organ | Massive damage to proximal tubules | [8][9] |
| 2,5-Furandicarboxylic acid (FDCA) | Rat | Oral (90-day) | NOAEL | 300 mg/kg bw/day | [10] |
| 2,5-Furandicarboxylic acid (FDCA) | - | In vitro | Genotoxicity | Negative in three tests | [10] |
Metabolic Pathways and Bioactivation
The metabolic fate of 5-HMF is a critical determinant of its toxicity. The primary pathways involve oxidation and sulfation.
-
Oxidation Pathway (Detoxification): The majority of ingested 5-HMF is rapidly oxidized to 5-hydroxymethyl-2-furoic acid (HMFA) and subsequently to 2,5-furandicarboxylic acid (FDCA). HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine. These metabolites are readily excreted in the urine.[11][12]
-
Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway involves the sulfation of the hydroxymethyl group of 5-HMF by sulfotransferases (SULTs), particularly SULT1A1 in humans, to form the reactive and electrophilic metabolite 5-sulfoxymethylfurfural (SMF).[5][8] SMF is considered the ultimate mutagenic and carcinogenic metabolite of 5-HMF.[5][13] It can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity.
Caption: Metabolic pathways of this compound (5-HMF).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited.
Acute Oral Toxicity (LD50) Determination
-
Principle: To determine the median lethal dose (LD50) of a substance that causes death in 50% of a test animal population after a single oral administration.
-
Animal Model: Typically rats or mice of a specific strain, age, and weight.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
5-HMF is dissolved in a suitable vehicle (e.g., water, corn oil) and administered by oral gavage at various dose levels to different groups of animals.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Body weights are recorded periodically.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.
-
Procedure:
-
The test substance (5-HMF or SMF) is incubated with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver). For substances like 5-HMF, specific SULT-expressing strains may be used.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vivo Micronucleus Test
-
Principle: To detect chromosomal damage or damage to the mitotic apparatus by assessing the formation of micronuclei in erythrocytes of treated animals.
-
Animal Model: Typically mice.
-
Procedure:
-
Animals are administered the test substance (e.g., SMF), usually via intraperitoneal injection or oral gavage, at multiple dose levels.
-
Bone marrow or peripheral blood is collected at specific time points after treatment.
-
The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.
-
A significant, dose-related increase in the frequency of MN-PCEs indicates a genotoxic effect.
-
Caption: Generalized workflow for key toxicological assays.
Discussion and Conclusion
The toxicological profile of 5-HMF is complex. While the parent compound exhibits low acute toxicity, its metabolic activation to SMF raises concerns regarding its genotoxic and carcinogenic potential. The primary detoxification pathway through oxidation to HMFA and FDCA is efficient in rodents and humans.[11] However, the extent of the bioactivation to SMF in humans under normal dietary exposure levels remains an area of active research.
The available data suggest that at typical dietary intake levels, the risk to human health is likely low.[3] However, for individuals with high consumption of 5-HMF-rich foods, the safety margins may be reduced. Further research is warranted to better understand the factors influencing the balance between the detoxification and bioactivation pathways of 5-HMF in humans and to refine the risk assessment for this ubiquitous dietary compound. This guide serves as a foundational resource for professionals engaged in the safety evaluation of food components and the development of new chemical entities.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology and risk assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conovehonakopci.cz [conovehonakopci.cz]
- 5. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicological Aspects of the Heat-Borne Toxicant this compound in Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity studies with this compound and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity studies with this compound and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 | Semantic Scholar [semanticscholar.org]
- 10. Furan-2,5-dicarboxylic acid | EFSA [efsa.europa.eu]
- 11. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of the common food constituent this compound into a mutagenic and carcinogenic sulfuric acid ester in the mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxymethylfurfural (5-HMF): A Versatile Platform Chemical for Future Biorefineries
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Hydroxymethylfurfural (5-HMF), a key bio-based platform molecule, is emerging as a critical bridge between sustainable biomass resources and the production of a wide array of valuable chemicals and biofuels.[1][2] Derived from the dehydration of C6 sugars found in lignocellulosic biomass, 5-HMF's versatile chemical structure, featuring hydroxyl, aldehyde, and furan ring functionalities, allows for its conversion into numerous derivatives with significant industrial applications.[3][4] This technical guide provides a comprehensive overview of 5-HMF, encompassing its production from various biomass feedstocks, its catalytic conversion into high-value chemicals such as 2,5-furandicarboxylic acid (FDCA), 2,5-dimethylfuran (DMF), and levulinic acid (LA), and detailed experimental protocols for key transformations.
Production of this compound from Biomass
The synthesis of 5-HMF from biomass is a multi-step process that typically involves the hydrolysis of polysaccharides (like cellulose and starch) into monosaccharides (primarily glucose and fructose), followed by the acid-catalyzed dehydration of these hexoses.[1][3][5] The efficiency of this process is highly dependent on the choice of biomass feedstock, catalyst, solvent system, and reaction conditions.
The general pathway for HMF production from glucan (a polymer of glucose) involves three main steps:
-
Hydrolysis: Glucan is hydrolyzed into glucose, a reaction catalyzed by Brønsted acids.
-
Isomerization: Glucose is isomerized into fructose, a step mediated by Lewis acids.
-
Dehydration: Fructose is dehydrated to form 5-HMF, which is facilitated by Brønsted acids.[3]
Side reactions, such as the rehydration of HMF to levulinic and formic acids, and polymerization reactions can reduce the overall yield.[3]
Logical Diagram of 5-HMF Production from Biomass
Caption: Production pathway of 5-HMF from lignocellulosic biomass.
Quantitative Data on 5-HMF Production
The yield of 5-HMF is significantly influenced by the biomass source, catalyst, solvent, and reaction conditions. The following table summarizes representative data from various studies.
| Biomass Source | Catalyst | Solvent System | Temperature (°C) | Time | HMF Yield (%) | Reference |
| Corn Stover | CrCl₂ in DMA-LiCl | N/A | 140 | 2 h | 48 | [3] |
| Pine Sawdust | CrCl₂ in DMA-LiCl | N/A | 140 | 2 h | 19 | [3] |
| Sugarcane Bagasse | Microwave Heating | N/A | N/A | N/A | N/A | [3] |
| Filter Paper | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 40 | [3] |
| Reed | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 33 | [3] |
| Straw | MnCl₂ and [BMIM]Cl | N/A | 120 | 1 h | 29 | [3] |
| Maple Wood | Dilute H₂SO₄ (1 wt%) | Water | 170 | N/A | 21 | [3] |
| Corncobs | Polytriphenylamine-SO₃H | GVL | 175 | N/A | 32 | [3] |
| Fructose | Cation Exchange Resin | Biphasic (Water/MIBK) | 120 | 6.91 min | 73.45 | [6] |
| Fructose | HCl | Water/DMSO | 140 | N/A | 89 | [5] |
| Glucose | AlCl₃·6H₂O | H₂O/THF | N/A | N/A | 50 | [5] |
| Starch | HCl | Biphasic | N/A | N/A | 43 | [5] |
Conversion of 5-HMF into Value-Added Chemicals
5-HMF serves as a versatile platform for the synthesis of a variety of valuable chemicals through oxidation, reduction, and other transformations.
Oxidation to 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a bio-based alternative to terephthalic acid, a key monomer in the production of polyesters like PET.[7] The oxidation of 5-HMF to FDCA proceeds through several intermediates, primarily via two pathways: one involving the initial oxidation of the aldehyde group and the other starting with the oxidation of the alcohol group.[7]
Caption: Primary reaction pathways for the oxidation of 5-HMF to FDCA.[7]
This protocol is a generalized procedure based on common methods for the catalytic oxidation of HMF using noble metal catalysts.[7]
1. Catalyst Preparation (e.g., Supported Gold Catalyst):
- Support Pre-treatment: Disperse the support material (e.g., TiO₂, activated carbon) in deionized water.
- Gold Precursor Addition: Heat the suspension to 70-80 °C with vigorous stirring and add an aqueous solution of HAuCl₄.
- Precipitation: Adjust the pH to 7-9 by dropwise addition of a base (e.g., NaOH) to precipitate gold hydroxide onto the support.
- Aging: Maintain the temperature and stirring for 1-2 hours.
- Washing: Cool, filter, and wash the catalyst with deionized water until chloride-free.
- Drying and Calcination: Dry the catalyst overnight at 100-120 °C, followed by calcination in air at 300-400 °C.[7]
2. Oxidation Reaction:
- Charge a high-pressure reactor with 5-HMF, the prepared catalyst, and an aqueous solution (often alkaline).
- Seal the reactor, purge with O₂, and then pressurize to the desired oxygen pressure.
- Heat the reactor to the target temperature (e.g., 140 °C) and stir for the specified reaction time.[8]
3. Product Analysis:
- After the reaction, cool the reactor and vent the pressure.
- Separate the catalyst by filtration or centrifugation.
- Dilute a sample of the liquid phase with the mobile phase for HPLC analysis.
- Use an HPLC system with a C18 column and a UV detector (e.g., at 265 nm) to quantify HMF, FDCA, and intermediates.[7]
| Catalyst | Base | Temperature (°C) | O₂ Pressure (bar) | Time | FDCA Yield (%) | Reference |
| Ru/C | Base-free | N/A | N/A | N/A | 88 | [9] |
| Ru/Al₂O₃ | Na₂CO₃ (pH=11) | 140 | 30 | N/A | 98 | [8] |
| TEMPO/NaClO/KBr | N/A | Room Temp. | N/A | N/A | 100 | [10] |
Hydrogenolysis to 2,5-Dimethylfuran (DMF)
DMF is a promising liquid biofuel with a high energy density.[11] Its synthesis from HMF involves the hydrogenolysis of C-O bonds.
Caption: Experimental workflow for the catalytic conversion of 5-HMF to DMF.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | DMF Yield (%) | Reference |
| Ni/NDC | Continuous Flow | 150 | 8.0 | N/A | 80.0 | [11] |
| Raney Ni | N/A | 180 | N/A | N/A | 88.5 | [11] |
| Fe-Pd/C | N/A | 150 | 2 | 2 | 88.0 | [11] |
| Ni-Al₂O₃ | N/A | 180 | 1.2 | 4 | 91.5 | [11] |
| 2%Ni-20%Co/C | N/A | 130 | 1 | N/A | 95 | [12] |
| Cu-ZnO | N/A | N/A | N/A | N/A | ~91.8 | [13] |
| Ni Raney | N/A | 220 | N/A | N/A | 96 | [14] |
| Ni/ZSM-5 | N/A | N/A | N/A | N/A | 96.2 | [15] |
Rehydration to Levulinic Acid (LA)
Levulinic acid is a versatile platform chemical used in the synthesis of pharmaceuticals, plasticizers, and as a precursor to other valuable chemicals like γ-valerolactone (GVL).[16][17] The conversion of HMF to LA involves rehydration and subsequent rearrangement.
This protocol is based on a high-yield conversion using a dual-function Brønsted-Lewis acid catalyst.[18][19]
1. Catalyst Preparation (HScCl₄):
- Prepare the HScCl₄ catalyst by combining appropriate amounts of HCl (Brønsted acid) and ScCl₃ (Lewis acid).
2. Reaction Setup (Biphasic System):
- Charge a reactor with 5-HMF, the HScCl₄ catalyst, and a biphasic solvent system of methyl isobutyl ketone (MIBK) and water. The biphasic system helps in the in-situ extraction of the LA product into the organic phase, minimizing side reactions.[18][19]
3. Reaction Execution:
- Heat the mixture to the desired temperature (e.g., 120 °C) with stirring for a specific duration (e.g., 35 minutes).[18][19]
4. Product Isolation and Analysis:
- After the reaction, cool the mixture and separate the organic and aqueous phases.
- The LA product will be predominantly in the MIBK phase.
- Analyze the product yield and purity using techniques such as HPLC or GC.
| Catalyst | Solvent System | Temperature (°C) | Time | LA Yield (%) | Reference |
| HScCl₄ | MIBK/Water | 120 | 35 min | 95.6 | [18][19] |
| SnCl₄ | Water | 180 | 60 min | 64.6 (from cellulose) | [17] |
| Heteropolyacid | N/A | 140 | 5 h | up to 69 (from fructose) | [16] |
Conclusion
This compound stands as a cornerstone in the development of sustainable biorefineries, offering a renewable pathway to a multitude of chemicals that are currently derived from fossil fuels. Significant progress has been made in optimizing the production of 5-HMF from diverse biomass sources and its subsequent catalytic upgrading to high-value products like FDCA, DMF, and LA. The continued development of more efficient and robust catalytic systems, coupled with process optimization and integration, will be crucial for the economic viability of 5-HMF-based biorefineries. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in advancing the field of biomass valorization and sustainable chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-free conversion of this compound to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from this compound using mineral-derived Cu catalysts as versatile catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of this compound Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Properties and Effects of 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxymethylfurfural (5-HMF), a heterocyclic organic compound derived from the dehydration of sugars, is commonly found in a variety of heat-processed foods and traditional Chinese medicines.[1][2] Historically viewed with concern for its potential toxicity, recent scientific investigations have unveiled a complex and multifaceted biological profile for 5-HMF, revealing a range of therapeutic potentials alongside its known risks. This technical guide provides a comprehensive overview of the biological properties and effects of 5-HMF, with a focus on its antioxidant, anti-inflammatory, and immunomodulatory activities, as well as its pro-inflammatory and cytotoxic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development in this area.
Physicochemical Properties and Metabolism
This compound is an aldehyde and an alcohol, with the chemical formula C₆H₆O₃.[3] Following oral administration, 5-HMF is rapidly absorbed.[4] The primary route of excretion is through the urine, with a significant portion of the administered dose being eliminated within 48 hours.[4] The major metabolite found in humans is 5-hydroxymethyl-2-furoic acid (HMFA).[3] Another significant metabolite is N-(5-hydroxymethyl-2-furoyl)glycine.[4] It is important to note that a metabolite, 5-sulfoxymethylfurfural (SMF), which is not readily excreted, has been associated with genotoxic, cytotoxic, and mutagenic effects.[5]
Antioxidant Properties
5-HMF has demonstrated notable antioxidant activities in various in vitro and in vivo models. It exhibits free radical scavenging capabilities against 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) radicals.[6][7] Furthermore, 5-HMF has been shown to protect erythrocytes from hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a dose-dependent manner.[6] This protective effect is associated with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, alongside an increase in the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][8]
Activation of the Nrf2/ARE Signaling Pathway
A key mechanism underlying the antioxidant effects of 5-HMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[9][10] In a mouse model of transient global cerebral ischemia, treatment with 5-HMF led to the activation of the Nrf2/ARE pathway, resulting in the upregulation of downstream antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.[9][10] This activation contributes to the observed neuroprotective effects by mitigating oxidative damage.[9][10]
However, it is crucial to note that some studies have reported conflicting effects of 5-HMF on the Nrf2 pathway. In a study on male mice, high doses of 5-HMF were shown to cause reproductive toxicity by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway, suggesting a dose-dependent and context-specific role.[11] Similarly, another study on mouse liver injury induced by 5-HMF reported a suppression of the Nrf2/Keap1/HO-1 signaling pathway, leading to increased oxidative stress and apoptosis.[12]
Anti-inflammatory Effects
5-HMF exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-HMF pretreatment has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.[1][13] This inhibition of inflammatory mediators is a consistent finding across multiple studies.[2][14]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory actions of 5-HMF are mediated through the suppression of several key signaling cascades:
-
MAPK Pathway: 5-HMF has been demonstrated to inhibit the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK).[1][13] The MAPK pathway plays a crucial role in regulating inflammatory responses.[13]
-
NF-κB Pathway: 5-HMF effectively suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway. It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of p65 into the nucleus to initiate the transcription of pro-inflammatory genes.[1][13][14]
-
Akt/mTOR Pathway: Studies have shown that 5-HMF can also inhibit the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), indicating its involvement in the PI3K/Akt/mTOR signaling pathway, which is implicated in inflammation.[1][13]
-
NLRP3 Inflammasome: 5-HMF has been found to alleviate inflammatory lung injury by inhibiting the activation of the NLRP3 inflammasome and endoplasmic reticulum (ER) stress.[14][15]
Immunomodulatory and Antiviral Effects
Beyond its general anti-inflammatory properties, 5-HMF also exhibits specific immunomodulatory and antiviral activities.
Modulation of Antiviral Immune Response
5-HMF has been shown to enhance the antiviral immune response in macrophages.[2][16] It upregulates the expression of RIG-I, a key pattern recognition receptor for viral RNA, leading to an accelerated activation of the RIG-I signaling pathway and increased production of type I interferons (IFNs), such as IFN-β.[2][16] Furthermore, 5-HMF enhances the IFN-JAK/STAT signaling pathway by promoting the phosphorylation of STAT1 and STAT2, which leads to an increased expression of IFN-stimulated genes (ISGs) with antiviral functions.[2][16] In vivo studies have confirmed that 5-HMF pretreatment can reduce viral loads and lung tissue damage in mice infected with vesicular stomatitis virus (VSV).[2][16]
Pro-inflammatory and Cytotoxic Effects
Despite its beneficial properties, it is essential to acknowledge the potential pro-inflammatory and cytotoxic effects of 5-HMF, which are often dose-dependent.
Anaphylactoid Reactions
Some studies have reported that 5-HMF can induce anaphylactoid reactions both in vivo and in vitro.[17][18] In animal models, 5-HMF has been shown to increase vascular permeability and elevate serum levels of histamine and glutathione peroxidase-1.[17][18] In vitro, it can induce the degranulation of mast cells and basophils, leading to the release of β-hexosaminidase, histamine, and pro-inflammatory cytokines like IL-4 and IL-6.[17][18] These effects are mediated through the upregulation of Lyn, Syk, p38, and JNK phosphorylation.[17]
Cytotoxicity and Reproductive Toxicity
At high concentrations, 5-HMF can exhibit cytotoxic effects. One study reported that 5-HMF increased cytotoxicity and suppressed proliferation in TM3 Leydig cells.[11] Furthermore, in vivo studies in male mice have shown that high doses of 5-HMF can cause reproductive toxicity by increasing oxidative stress and apoptosis in testicular tissue.[11] It is important to note that 5-HMF exhibited little cytotoxicity up to a concentration of 252.0 μg/mL in RAW 264.7 cells.[13]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological effects of 5-HMF from various studies.
Table 1: Anti-inflammatory Effects of 5-HMF on RAW 264.7 Macrophages
| Parameter | 5-HMF Concentration (μg/mL) | Effect | Reference |
| NO Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |
| PGE2 Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |
| TNF-α Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |
| IL-1β Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |
| IL-6 Production | 31.5 - 126.0 | Concentration-dependent reduction | [1],[13] |
| Cell Viability | Up to 252.0 | Little cytotoxicity | [1],[13] |
Table 2: Antioxidant Activity of 5-HMF
| Assay | 5-HMF Concentration | Result | Reference |
| ABTS Radical Scavenging | 6.4 mM | 53.98 ± 0.016% scavenging rate | [19] |
| DPPH Radical Scavenging | 6.4 mM | 17.80 ± 0.010% scavenging rate | [19] |
| AAPH-induced Hemolysis | 12.0 mM | 89.95 ± 0.001% inhibition rate | [19] |
Table 3: Antiproliferative Activity of 5-HMF
| Cell Line | Effect | Reference |
| Human Melanoma A375 cells | Higher antiproliferative activity compared to other cell lines, induction of apoptosis and G0/G1 cell cycle arrest | [6],[7] |
| Oral Adenosquamous Carcinoma CAL-27 cells | IC50 of 68.81±4.00 µg/mL | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Viability Assay
-
Cell Lines: RAW 264.7 murine macrophages, HMC-1 human mast cells, TM3 Leydig cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT): Cells are seeded in 96-well plates. After treatment with various concentrations of 5-HMF for a specified duration (e.g., 24 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[17]
Measurement of Nitric Oxide (NO) Production
-
Method: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Procedure: An equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Procedure: 96-well plates are coated with a capture antibody specific for the target cytokine. After blocking non-specific binding sites, samples and standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate solution. The resulting color change is proportional to the amount of cytokine present and is measured using a microplate reader.[1][20]
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins (e.g., phosphorylated forms of MAPK, NF-κB, Akt).
-
Procedure: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescence detection system.[20][21]
In Vivo Animal Studies
-
Animal Models: BALB/c mice, C57BL/6J mice, Brown Norway (BN) rats, and Institute of Cancer Research (ICR) mice have been used in studies investigating the effects of 5-HMF.[11][18]
-
Administration: 5-HMF is typically administered orally (gavage) or via intraperitoneal injection at various doses.[11][22]
-
Assessments: Depending on the study, assessments may include behavioral tests, measurement of serum biomarkers (e.g., AST, ALT, cytokines), histological examination of tissues (e.g., liver, lung), and analysis of protein expression in tissue homogenates.[20][22]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to the biological effects of 5-HMF.
Caption: 5-HMF inhibits LPS-induced inflammatory signaling pathways.
Caption: 5-HMF activates the Nrf2/ARE antioxidant pathway.
Caption: 5-HMF enhances the RIG-I-mediated antiviral immune response.
Caption: General experimental workflow for in vitro studies of 5-HMF.
Conclusion and Future Directions
This compound presents a dualistic biological profile, with compelling evidence for its therapeutic potential as an antioxidant, anti-inflammatory, and immunomodulatory agent. Its ability to modulate multiple signaling pathways, including MAPK, NF-κB, Nrf2, and RIG-I, underscores its potential for the development of novel therapeutics for a range of diseases characterized by oxidative stress and inflammation. However, the reports of pro-inflammatory and cytotoxic effects, particularly at higher concentrations, highlight the critical need for further research to establish a clear therapeutic window and understand the dose-dependent and context-specific nature of its biological activities.
Future research should focus on:
-
Pharmacokinetics and Metabolism: A more detailed understanding of the metabolism of 5-HMF in humans, particularly the formation and fate of the potentially toxic metabolite SMF, is crucial for safety assessment.
-
Dose-Response Studies: Comprehensive dose-response studies in various preclinical models are needed to define the optimal therapeutic concentrations and to fully characterize the transition from beneficial to detrimental effects.
-
Clinical Trials: Well-designed clinical trials are warranted to evaluate the safety and efficacy of 5-HMF for specific indications, such as inflammatory disorders and viral infections.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of 5-HMF analogs could lead to the development of more potent and selective compounds with improved safety profiles.
References
- 1. This compound Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 4. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant and antiproliferative activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the Nrf2/HO‐1 Pathway‐ and Apoptosis‐Related Genes Following 5‐hydroxymethylfurfural Induced Mouse Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]
- 14. Frontiers | this compound Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation [frontiersin.org]
- 15. This compound Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HMF induces anaphylactoid reactions in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HMF induces anaphylactoid reactions in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
5-Hydroxymethylfurfural occurrence in heat-treated food products
An In-depth Technical Guide on the Occurrence of 5-Hydroxymethylfurfural in Heat-Treated Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5-HMF) is an organic compound that forms in sugar-containing foods during heat processing and storage.[1] It is a product of the Maillard reaction and caramelization, two of the most significant chemical changes that occur during the heating of food.[2][3] The presence and concentration of 5-HMF are often used as an indicator of the quality and extent of heat treatment in various food products, including honey, fruit juices, coffee, and baked goods.[4][5] While it contributes to the flavor and color of many foods, there is also growing interest in its potential physiological effects, making its accurate quantification and understanding of its formation crucial for food scientists, researchers, and professionals in drug development.[6]
This technical guide provides a comprehensive overview of the occurrence of 5-HMF in heat-treated food products, detailing its formation pathways, quantitative levels in various foods, and the analytical methodologies used for its detection.
Formation Pathways of this compound
The formation of 5-HMF in food products primarily occurs through two non-enzymatic browning reactions: the Maillard reaction and caramelization.[7]
-
Maillard Reaction: This complex series of reactions occurs between reducing sugars and amino acids when heated.[8] It is responsible for the development of desirable colors and flavors in a wide range of cooked foods.[9] 5-HMF is formed as an intermediate product during the advanced stages of the Maillard reaction.[10] The reaction is influenced by factors such as temperature, time, pH, and the types of sugars and amino acids present.[11]
-
Caramelization: This process involves the thermal degradation of sugars at high temperatures, leading to the formation of a complex mixture of compounds that contribute to a caramel-like flavor and brown color.[2] Unlike the Maillard reaction, caramelization does not require the presence of amino acids.[7] 5-HMF is a key intermediate in the caramelization of hexoses like glucose and fructose.[2]
The following diagram illustrates the general pathways for 5-HMF formation.
Quantitative Occurrence of 5-HMF in Food Products
The concentration of 5-HMF in food products varies widely depending on the food matrix, processing conditions (temperature and duration), and storage. The following table summarizes the reported levels of 5-HMF in various heat-treated foods.
| Food Category | Food Product | 5-HMF Concentration (mg/kg) | Reference(s) |
| Honey & Syrups | Commercial Honey | 20.55 - 928.96 | [12] |
| Syrups | 47.73 - 63.20 | [12] | |
| Jams & Preserves | Jams | 51.10 - 245.97 | [12] |
| Plum Jam | ~1200 (from 24 mg in 20g) | [13] | |
| Dried Plums | up to 2200 | [13][14] | |
| Dried Figs | 1 | [13][14] | |
| Dried Dates | 1000 | [14] | |
| Fruit Juices | Apple Juice | < 20 (in 85% of samples) | [12] |
| Orange, Apple, Pineapple Juice | 11.42 - 39.24 | [12] | |
| Coffee | Roasted Coffee | 300 - 2900 | [13][15] |
| Instant Coffee (before prep) | 213.02 - 238.99 | [14][16] | |
| Traditional Turkish Coffee (before prep) | 336.03 - 362.05 | [14][16] | |
| Bakery Products | Fruit Cakes | Not Detected - 171.50 | [12] |
| Bread (Rye Flour) | Average 26.88 | [14][16] | |
| White Bread with Cranberries | 210 | [14] | |
| Breakfast Cereals | General | 3.67 - 193.34 | [10] |
| With Honey | Average 42.0 - 43.44 | [10] | |
| Without Honey | Average 16.0 - 34.24 | [10] | |
| Cornflakes | 7 - 114 | [14] | |
| Wheat-associated Cereals | 6 - 132 | [14] | |
| Dairy Products | UHT Milk | Not Detected | [12] |
| Powdered Infant Milk (stored at 37°C for 12 months) | 31.5 µmol/L (~3.97 mg/L) | [17] | |
| Condiments | Ketchup | 32.70 - 72.19 | [12] |
| Balsamic Vinegar | Average 1970 (1.97 mg/mL) | [18] | |
| Soy Sauce | 0.43 - 5.85 | [19] | |
| Vinegar | 0.42 - 115.43 | [19] |
Experimental Protocols for 5-HMF Quantification
Accurate quantification of 5-HMF is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method, while spectrophotometric methods offer a simpler, more rapid alternative.
High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for its sensitivity and specificity in determining 5-HMF levels in complex food matrices.[12]
1. Sample Preparation:
-
Weigh a representative sample of the food product (e.g., 10 g).[12]
-
For solid or semi-solid samples, homogenize and dissolve in a specific volume of distilled water (e.g., dilute to 50 ml).[12]
-
For liquid samples, direct dilution with distilled water may be sufficient.
-
Filter the sample solution through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., Agilent Bondesil, RP-C18, 4.6 mm x 25 cm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is common. A typical composition is 95% water and 5% methanol.[12]
-
Flow Rate: A constant flow rate, for example, 1.0 ml/min, is maintained.[12]
-
Detection: UV detection is performed at a wavelength of 284 nm, where 5-HMF exhibits maximum absorbance.[12]
-
Injection Volume: A standard volume, such as 20 µL, is injected.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of 5-HMF of known concentrations (e.g., 2, 5, 10, 20, 40, 70, and 100 ng/ml).[12]
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.[12]
-
Inject the prepared sample solution and determine the peak area corresponding to 5-HMF.
-
Calculate the concentration of 5-HMF in the sample by comparing its peak area to the calibration curve, accounting for any dilutions made during sample preparation.[12]
4. Method Validation:
-
Recovery: Spike HMF-free samples with known amounts of 5-HMF at different concentration levels (e.g., 5.0, 50.0, and 100.0 mg/kg) to determine the method's accuracy.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[12]
The following diagram outlines the typical workflow for HPLC analysis of 5-HMF.
Spectrophotometric Methods
Spectrophotometric assays, such as the Seliwanoff test, provide a rapid and cost-effective alternative for 5-HMF quantification, though they can be susceptible to interference from other compounds in the food matrix.[18][20]
1. Principle:
-
These methods are typically based on a colorimetric reaction. In the Seliwanoff test, 5-HMF reacts with resorcinol in the presence of hydrochloric acid to form a colored complex that can be measured spectrophotometrically.[18]
2. Reagents:
-
Resorcinol solution
-
Hydrochloric acid solution
3. Procedure (Optimized Seliwanoff Assay):
-
A key aspect is the optimization of parameters such as incubation time, temperature, and the concentrations of resorcinol and hydrochloric acid to minimize interference from carbohydrates.[18]
-
Mix the sample extract with the Seliwanoff reagent (a mixture of resorcinol and hydrochloric acid).
-
Incubate the mixture under controlled conditions (e.g., specific time and temperature) to allow for color development.
-
Measure the absorbance of the resulting solution at a specific wavelength using a UV-Vis spectrophotometer.[18]
4. Quantification:
-
A calibration curve is constructed using standard solutions of 5-HMF.
-
The concentration of 5-HMF in the sample is determined by comparing its absorbance to the calibration curve.
-
Validation against a reference method like HPLC is recommended to ensure accuracy.[18][20]
Conclusion
This compound is a significant compound in food science, serving as a marker for heat treatment and storage conditions. Its formation is a complex process influenced by multiple factors. The levels of 5-HMF can vary substantially across different food products, highlighting the importance of processing and storage control. For researchers and professionals in related fields, a thorough understanding of the analytical methods for 5-HMF quantification is crucial for quality assessment and for investigating its potential biological effects. The methodologies and data presented in this guide provide a solid foundation for further research and application in the food and pharmaceutical industries.
References
- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. sugar-energy.com [sugar-energy.com]
- 3. doaj.org [doaj.org]
- 4. This compound (HMF) levels in honey and other food products: effects on bees and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sugar-energy.com [sugar-energy.com]
- 6. research.monash.edu [research.monash.edu]
- 7. This compound Formation in Bread as a Function of Heat Treatment Intensity: Correlations with Browning Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sugar-energy.com [sugar-energy.com]
- 10. Occurrence of Furosine and Hydroxymethylfurfural in Breakfast Cereals. Evolution of the Spanish Market from 2006 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of this compound formation in the sugar-amino acid model of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 13. Analysis of 5-hydroxymethylfurfual in coffee, dried fruits and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Toxicological Aspects of the Heat-Borne Toxicant this compound in Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. oygardsbi.com [oygardsbi.com]
- 18. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay | MDPI [mdpi.com]
review of 5-Hydroxymethylfurfural production from fructose dehydration
An In-depth Technical Guide to the Production of 5-Hydroxymethylfurfural (HMF) from Fructose Dehydration
The conversion of biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of sustainable chemistry. Among these, this compound (HMF) stands out as a versatile building block for the synthesis of fine chemicals, pharmaceuticals, and polymers. This technical guide provides a comprehensive review of the production of HMF from the acid-catalyzed dehydration of fructose, focusing on reaction mechanisms, catalytic systems, solvent effects, and experimental protocols.
Reaction Mechanism and Pathway
The acid-catalyzed dehydration of D-fructose to HMF is a complex process involving the removal of three water molecules. The reaction can be promoted by both Brønsted and Lewis acids. The generally accepted mechanism proceeds through a series of furanoid intermediates.
The initial step involves the protonation of the anomeric hydroxyl group of fructofuranose, followed by the elimination of a water molecule to form a cyclic carbocation intermediate. Subsequent proton transfers and elimination of two more water molecules lead to the formation of HMF. However, the reaction is often accompanied by side reactions, including the rehydration of HMF to levulinic acid and formic acid, and the formation of soluble and insoluble polymeric byproducts known as humins. The choice of catalyst and solvent system is critical to maximize HMF selectivity and yield.
Catalytic Systems
A wide array of catalysts have been investigated for the dehydration of fructose to HMF, broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Mineral acids such as HCl, H₂SO₄, and H₃PO₄ are effective catalysts but suffer from issues of corrosion, difficult separation from the product mixture, and challenges in catalyst recycling.[1][2] Organic acids have also been explored.[3]
Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts. These offer advantages in terms of easy separation, reusability, and reduced corrosion.[1][4] Common examples include:
-
Zeolites: Microporous aluminosilicates with tunable acidity.[1]
-
Ion-exchange resins: Polymeric materials with sulfonic acid groups (e.g., Amberlyst-15).[5][6]
-
Metal oxides: Such as niobic acid (Nb₂O₅·nH₂O), zirconia (ZrO₂), and titania (TiO₂), which possess both Brønsted and Lewis acid sites.[4][7]
-
Supported acids: Wherein an acidic species is immobilized on a solid support.
Ionic Liquids and Deep Eutectic Solvents: These have emerged as promising media that can also act as catalysts.[8][9] For instance, mildly acidic ionic liquids like [C₄C₁im][HSO₄] have been shown to facilitate high conversions of fructose to HMF.[10]
Solvent Systems
The choice of solvent is a critical parameter that significantly influences the selectivity and yield of HMF.
Aqueous Systems: Water is an environmentally benign and inexpensive solvent. However, HMF is unstable in hot acidic aqueous solutions, readily rehydrating to form levulinic and formic acids, which lowers the HMF yield.[2][4]
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can lead to high HMF yields by suppressing the formation of byproducts.[2][5][11] However, their high boiling points make product separation energy-intensive and can lead to thermal degradation of HMF.[2]
Biphasic Systems: To circumvent the issues of product instability in the reactive phase, biphasic solvent systems are often employed. In these systems, HMF is continuously extracted from the aqueous reactive phase into an organic solvent, thereby protecting it from degradation. Common extracting solvents include methyl isobutyl ketone (MIBK) and 2-butanol.[5][12][13] The addition of salts like NaCl can further enhance the partitioning of HMF into the organic phase.[2][14]
Quantitative Data on HMF Production
The following tables summarize quantitative data from various studies on the dehydration of fructose to HMF, highlighting the effects of different catalysts, solvents, and reaction conditions.
Table 1: HMF Production using Homogeneous Catalysts
| Catalyst | Solvent System | Fructose Conc. (g/L) | Temp. (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | HMF Select. (%) | Reference |
| H₃PO₄ | Acetone/Water (2:1) + NaCl | 125 | 180 | - | - | 80 | - | [15] |
| HCl | Water/DMC (1:3) | 30% (w/v) | 200 | 1 min | 96.5 | 87.2 | 95.8 (in DMC) | [12][13] |
| H₂SO₄ | Water | - | 165 | 3 h | ~75 | ~26 | ~35 | |
| Boric Acid | Water/MIBK + NaCl | - | 150 | - | 70 | - | 65 | [2] |
Table 2: HMF Production using Heterogeneous Catalysts
| Catalyst | Solvent System | Fructose Conc. (M) | Temp. (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | HMF Select. (%) | Reference |
| Nb₂O₅ | Water | 1 | 165 | 3 h | 76 | 57 | 75 | [4] |
| Nb₂O₅·nH₂O | Water/2-butanol | - | 160 | 50 min | - | 89 | - | [4] |
| Lewatit K2420 | HFIP/Water (85:15) | 0.5 | 105 | 137 min | - | 71 | - | [6] |
| Amberlyst 15 | DMSO | - | 120 | 2 h | - | 92 | - | [5] |
| SA-PESO-40-SBA-15 | THF/Water (4:1) | 0.5 mmol/g | 120 | 7 h | 87 | - | 79 | [16] |
Experimental Protocols
This section provides a generalized experimental protocol for the dehydration of fructose to HMF in a batch reactor, based on common methodologies cited in the literature.
Objective: To synthesize this compound (HMF) from D-fructose using an acid catalyst in a suitable solvent system.
Materials:
-
D-Fructose
-
Catalyst (e.g., Nb₂O₅, Amberlyst-15, or HCl)
-
Solvent (e.g., deionized water, DMSO, or a biphasic system like water/MIBK)
-
Pressurized reaction vessel (e.g., Parr reactor or sealed pressure tube) with stirring capability
-
Heating system with temperature control (e.g., oil bath or heating mantle)
-
Quenching medium (e.g., ice bath)
-
Filtration apparatus (for heterogeneous catalysts)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactor Charging:
-
Accurately weigh a specific amount of D-fructose and the chosen catalyst and add them to the reaction vessel.
-
Add the desired volume of the solvent or solvent mixture to the vessel.
-
-
Reaction Setup:
-
Seal the reactor and, if necessary, purge with an inert gas (e.g., nitrogen).
-
Place the reactor in the heating system and set the desired reaction temperature and stirring speed.
-
-
Reaction Execution:
-
Commence heating and stirring. Start timing the reaction once the set temperature is reached.
-
Maintain the reaction at the set temperature for the predetermined duration.
-
-
Reaction Quenching and Product Recovery:
-
After the reaction time has elapsed, rapidly cool the reactor by immersing it in an ice bath to quench the reaction.
-
Once cooled to room temperature, open the reactor.
-
If a heterogeneous catalyst was used, separate it from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.
-
If a biphasic system was used, separate the aqueous and organic layers.
-
-
Analysis:
-
Take a representative sample from the product mixture (or from each phase in a biphasic system).
-
Dilute the sample with the mobile phase used for HPLC analysis.
-
Analyze the sample using HPLC to determine the concentrations of unreacted fructose and the produced HMF. A standard calibration curve for fructose and HMF is required for quantification.
-
Calculate the fructose conversion, HMF yield, and HMF selectivity using the following formulas:
-
Fructose Conversion (%) = [(Initial moles of fructose - Final moles of fructose) / Initial moles of fructose] × 100
-
HMF Yield (%) = (Moles of HMF produced / Initial moles of fructose) × 100
-
HMF Selectivity (%) = (Moles of HMF produced / Moles of fructose reacted) × 100
-
-
Conclusion
The production of HMF from fructose dehydration is a well-studied yet continually evolving field of research. The optimal conditions for HMF synthesis are a delicate balance between achieving high fructose conversion and preventing the degradation of the HMF product. The choice of catalyst and solvent system is paramount in steering the reaction towards high selectivity and yield. While homogeneous catalysts are effective, the trend is moving towards the development of robust and recyclable heterogeneous catalysts. Biphasic solvent systems offer a practical solution to the problem of HMF instability. Further research is directed towards developing even more efficient and sustainable processes, including the use of continuous flow reactors and integrated separation techniques, to make HMF a truly viable platform chemical for a bio-based economy.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Dehydration of Fructose to this compound in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Dehydration of Fructose to this compound (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Dehydration of Fructose to this compound in Aqueous Medium over Nb2O5-Based Catalysts [mdpi.com]
- 8. Dehydration mechanism of fructose to this compound catalyzed by functionalized ionic liquids: a density functional theory study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Catalytic Low-Temperature Dehydration of Fructose to this compound Using Acidic Deep Eutectic Solvents and Polyoxometalate Catalysts [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of the dehydration of D-fructose to this compound in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 13. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Techno-Economic Analysis of 5-Hydroxymethylfurfural Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the techno-economic aspects of 5-Hydroxymethylfurfural (HMF) production, a key bio-based platform chemical with wide-ranging applications in the chemical and pharmaceutical industries. This document outlines various production pathways, details experimental protocols, and presents a comparative analysis of the economic viability of different manufacturing strategies.
Introduction to this compound (HMF)
This compound is a versatile organic compound derived from the dehydration of C6 sugars. Its unique molecular structure, featuring both an aldehyde and a hydroxyl group, makes it a valuable precursor for a variety of chemicals and biofuels. The production of HMF from renewable biomass resources is a cornerstone of the transition towards a sustainable chemical industry. However, the economic feasibility of large-scale HMF production remains a significant challenge, primarily due to the cost of feedstocks, catalyst efficiency, and the complexity of product separation and purification.
Production Pathways from Carbohydrates
The primary routes for HMF synthesis involve the acid-catalyzed dehydration of hexoses, with fructose and glucose being the most common starting materials. Lignocellulosic biomass, a more abundant and less expensive feedstock, is also a promising but more challenging alternative.
Fructose Dehydration
Fructose is the most readily converted sugar to HMF due to its furanose ring structure, which facilitates dehydration.[1] The reaction is typically catalyzed by Brønsted acids.[1]
Glucose Dehydration
Glucose, the most abundant monosaccharide, is a more desirable feedstock than fructose. However, its conversion to HMF is more complex, requiring an initial isomerization step to fructose, which is catalyzed by Lewis acids, followed by the Brønsted acid-catalyzed dehydration.[2][3]
Lignocellulosic Biomass Conversion
The use of lignocellulosic biomass, such as agricultural residues, involves a pretreatment step to hydrolyze cellulose and hemicellulose into fermentable sugars (glucose and xylose), which can then be converted to HMF. This route is economically attractive due to the low cost of the feedstock but is hampered by low HMF yields and the formation of inhibitory byproducts.
Key Economic Considerations
The economic viability of HMF production is influenced by several factors, including feedstock cost, catalyst and solvent selection, energy consumption, and the efficiency of product recovery.
Table 1: Comparative Economic Analysis of HMF Production Scenarios
| Feedstock | Catalyst System | Solvent System | Minimum Selling Price (MSP) | Minimum Production Cost (MPC) | Key Challenges |
| Fructose | Homogeneous Acid (e.g., HCl) | Biphasic (e.g., Water/MIBK) | High | High feedstock cost (can be >80% of MPC) | High cost of fructose.[4] |
| Glucose | Lewis & Brønsted Acids (e.g., AlCl₃/HCl) | Biphasic (e.g., Water/Alkylphenol) | Moderate | Moderate | Catalyst separation and recycling, byproduct formation.[3][5] |
| Sugarcane Bagasse | Acid Hydrolysis & Dehydration Catalysts | Aqueous | $3.18/mol[4] | $0.21/mol[4] | Low yields from hydrolysis and glucose-to-HMF conversion.[4] |
| Glucose (Enzymatic Isomerization) | Immobilized Glucose Isomerase & Solid Acid Catalyst | Acetone/Water | $1478/ton | Lower operating costs than extraction-based processes | Catalyst stability and lifetime. |
Experimental Protocols
This section provides detailed methodologies for key experiments in HMF production.
Protocol 1: HMF Synthesis from Fructose using a Homogeneous Acid Catalyst
Objective: To synthesize HMF from fructose using a simple acid-catalyzed dehydration in a biphasic system.
Materials:
-
Fructose
-
Hydrochloric acid (HCl)
-
Water
-
Methyl isobutyl ketone (MIBK)
-
2-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Prepare an aqueous solution of fructose.
-
Add the catalyst (HCl) to the fructose solution.
-
In a round-bottom flask, combine the aqueous solution with the organic solvent mixture (MIBK and 2-butanol).
-
Heat the mixture to the desired reaction temperature (e.g., 140-180°C) with vigorous stirring.
-
Maintain the reaction for a specified duration (e.g., 1-3 hours).
-
After the reaction, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the organic phase containing the HMF.
-
The aqueous phase can be analyzed for unreacted fructose.
-
The HMF in the organic phase can be purified further, for example, by solvent evaporation and chromatography.
Protocol 2: HMF Production from Glucose using a Lewis and Brønsted Acid Catalyst System
Objective: To produce HMF from glucose via a tandem isomerization and dehydration reaction in a biphasic system.
Materials:
-
Glucose
-
Aluminum chloride (AlCl₃) (Lewis acid)
-
Hydrochloric acid (HCl) (Brønsted acid)
-
Water saturated with Sodium Chloride (NaCl)
-
2-sec-butylphenol (SBP) (organic solvent)
-
High-pressure reactor
Procedure:
-
Prepare a 5 wt% glucose solution in water saturated with NaCl.
-
Adjust the pH of the aqueous solution to approximately 2.5 using HCl.
-
Add the Lewis acid catalyst (AlCl₃) to the aqueous solution.
-
Combine the aqueous phase and the organic phase (SBP) in a high-pressure reactor at a specified mass ratio (e.g., 2:1 organic to aqueous).
-
Heat the reactor to the reaction temperature (e.g., 170°C) and stir.
-
Monitor the reaction progress by taking samples from the organic phase over time.
-
After the desired reaction time (e.g., 40 minutes), quench the reaction by cooling the reactor.
-
Separate the organic phase containing HMF for analysis and purification.[5]
-
The acidic aqueous layer containing the catalysts can potentially be recycled for subsequent runs.[5]
Protocol 3: Purification of HMF by Crystallization
Objective: To purify crude HMF by crystallization.
Materials:
-
Crude HMF
-
Methyl tert-butyl ether (MTBE)
-
1-Pentane
-
Beaker
-
Filtration apparatus
-
Low-temperature bath
Procedure:
-
Dissolve the crude HMF in MTBE (e.g., 4 volumes of solvent per kg of HMF) at room temperature.
-
Cool the solution to -30°C in a low-temperature bath.
-
Allow the mixture to crystallize for several hours (e.g., 12 hours).
-
Filter the crystals at -30°C.
-
Wash the collected crystals with cold 1-pentane.
-
Dry the purified HMF crystals under vacuum.
Protocol 4: Quantitative Analysis of HMF by HPLC
Objective: To determine the concentration of HMF in a sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HMF standard solution of known concentration
-
Sample containing HMF
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of water, methanol, and acetic acid (e.g., 40:9:1 v/v/v), filtered and degassed.[6]
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of HMF standard solutions of different concentrations.
-
Prepare the sample by diluting it appropriately with the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Set the HPLC parameters:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Determine the HMF concentration in the sample by comparing its peak area to the calibration curve.
Reaction Pathways and Process Visualization
The conversion of hexoses to HMF involves a series of complex reactions, including isomerization, dehydration, and potential side reactions that lead to the formation of byproducts such as levulinic acid, formic acid, and humins.
Caption: Reaction pathway for HMF production from glucose, including isomerization, dehydration, and major byproduct formation.
The following diagram illustrates a typical experimental workflow for HMF production and analysis.
Caption: A generalized experimental workflow for the production, separation, and analysis of HMF.
Conclusion
The techno-economic viability of this compound production is a complex interplay of feedstock choice, catalytic system efficiency, and process design. While fructose offers a more direct and higher-yield route to HMF, its high cost is a major deterrent for large-scale production. Glucose and lignocellulosic biomass present more economically attractive feedstock options, but their conversion processes require further optimization to improve yields and reduce byproduct formation. Future research should focus on the development of robust, recyclable, and cost-effective catalysts, as well as integrated biorefinery concepts that valorize all components of the biomass feedstock to enhance the overall economic feasibility of HMF production.
References
The Environmental Sustainability of Bio-based HMF Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 5-hydroxymethylfurfural (HMF) from renewable biomass resources represents a cornerstone in the transition towards a sustainable chemical industry. As a versatile platform chemical, HMF is a precursor to a wide array of valuable chemicals and materials, including pharmaceuticals. However, the environmental sustainability of its production is a critical factor that demands rigorous evaluation. This technical guide provides an in-depth analysis of the environmental aspects of bio-based HMF production, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key pathways and workflows.
Environmental Impact Assessment: A Life Cycle Perspective
The environmental footprint of bio-based HMF is a complex interplay of feedstock selection, conversion efficiency, and downstream processing. Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA) are crucial tools for evaluating the overall sustainability of different production routes.[1][2][3]
A key metric in environmental impact assessment is the Global Warming Potential (GWP), often expressed in kilograms of CO2 equivalent per kilogram of HMF produced. Studies have shown that bio-based HMF can offer a lower carbon footprint compared to its petroleum-based counterparts, though this is highly dependent on the specific production pathway.[3] For instance, HMF produced from lignocellulosic biomass in an integrated biorefinery concept has a median GWP of approximately 3.92 kg CO2-eq per kg HMF.[4] However, other studies have reported a wide range of GWP values, from as low as 2.4 kg CO2-eq/kg for production from wood chips to as high as 1159 kg CO2-eq/kg in processes with low yields and high energy consumption.[5][6]
Energy consumption is a major contributor to the environmental impact of HMF production.[7] One pilot process reported a total energy requirement of 181.5 kWh/kg of HMF.[5] The choice of solvents and catalysts also significantly influences the environmental profile, with aspects such as toxicity, recyclability, and the energy required for their production and regeneration being critical considerations.[7][8] Furthermore, downstream processing, particularly the separation and purification of HMF, can be energy-intensive and contribute significantly to the overall environmental burden.[9]
Table 1: Comparative Environmental and Economic Data for Bio-based HMF Production
| Feedstock | Production Technology | HMF Yield (%) | Global Warming Potential (kg CO2-eq/kg HMF) | Energy Consumption (kWh/kg HMF) | Minimum Selling Price ($/kg) | Reference(s) |
| Lignocellulosic Biomass (Transgenic Sugarcane-Oilcane) | Hydrothermal Valorization in an Integrated Biorefinery | Not specified | 3.92 (median) | Not specified | 4.54 | [4] |
| Cellulosic Biomass | Pilot Process with DCM extraction | 3.6% of biomass | 326 - 1159 | 181.5 | Not specified | [5] |
| Fructose | Acid-catalyzed dehydration in DMSO | ~90 | Not specified | Not specified | Not specified | [10] |
| Glucose | Two-step (isomerization and dehydration) | 50-60 | Not specified | Not specified | Not specified | [11] |
| Corn Stover | Acid-catalyzed conversion in a biphasic system | 19 | Not specified | Not specified | Not specified | [12] |
| Pine Wood | Acid-catalyzed conversion in a biphasic system | 35 | Not specified | Not specified | Not specified | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the key stages of bio-based HMF production.
Biomass Pretreatment
The effective fractionation of lignocellulosic biomass is crucial for liberating fermentable sugars for HMF production.
2.1.1. Dilute Acid Hydrolysis
This method primarily targets the hydrolysis of hemicellulose.
-
Materials: Lignocellulosic biomass (e.g., poplar), sulfuric acid (72 wt% and dilute solutions), deionized water.
-
Procedure:
-
Mix 0.3 g of dried biomass with 3 ml of 72 wt% sulfuric acid.
-
Incubate at 30°C for 60 minutes with occasional stirring.[13]
-
Dilute the mixture with deionized water to a final acid concentration of 4 wt%.
-
Transfer the diluted slurry to an autoclave and heat at 121°C for 60 minutes.[13]
-
After cooling, filter the slurry to separate the liquid hydrolysate (rich in C5 sugars) from the solid residue (rich in cellulose and lignin).
-
The solid residue can be further processed for cellulose hydrolysis.
-
2.1.2. Alkaline Pretreatment
This method is effective for lignin removal.
-
Materials: Lignocellulosic biomass (e.g., wheat straw), sodium hydroxide (NaOH) solution (e.g., 2% w/w).
-
Procedure:
-
Prepare a slurry of biomass in the NaOH solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Heat the mixture in a reactor to the desired temperature (e.g., 130°C) for a specific duration (e.g., 30 minutes).[14]
-
After the reaction, rapidly cool the mixture and filter to separate the solid fraction (enriched in cellulose) from the liquid fraction (containing solubilized lignin and hemicellulose).
-
Wash the solid fraction with water until the pH is neutral.
-
2.1.3. Organosolv Pretreatment
This process uses organic solvents to fractionate biomass.
-
Materials: Lignocellulosic biomass (e.g., willow wood), ethanol-water mixture (e.g., 60:40 wt%), optional acid catalyst.
-
Procedure:
-
Create a suspension of the biomass in the ethanol-water mixture (e.g., 1 g biomass per 10 ml solvent).[15]
-
Heat the suspension in a reactor to a temperature between 160-200°C with stirring for a specified time (e.g., 60 minutes).[15]
-
After the reaction, cool the mixture and filter to separate the solid cellulose-rich pulp from the liquid fraction containing lignin and hemicellulose sugars.
-
The organic solvent can be recovered from the liquid fraction by distillation.
-
Catalyst Synthesis
2.2.1. Preparation of a Biomass-Based Solid Acid Catalyst
-
Materials: Lignocellulosic biomass (e.g., corn stalk), concentrated sulfuric acid.
-
Procedure:
-
Carbonization: Pyrolyze the dried biomass powder in a furnace under a nitrogen atmosphere. The temperature and duration of carbonization are critical parameters (e.g., 500°C for 1 hour).[16]
-
Sulfonation: Add the resulting biochar to concentrated sulfuric acid.
-
Heat the mixture at a specific temperature (e.g., 150°C) for several hours with constant stirring to introduce -SO3H groups onto the carbonaceous surface.[17]
-
After cooling, carefully pour the mixture into cold deionized water.
-
Filter the solid catalyst, wash thoroughly with hot deionized water until the washings are neutral, and then dry in an oven.
-
HMF Synthesis
2.3.1. Dehydration of Fructose to HMF
-
Materials: Fructose, dimethyl sulfoxide (DMSO), Amberlyst-15 ion-exchange resin (or other acid catalyst).
-
Procedure:
-
Dissolve fructose in DMSO to the desired concentration (e.g., 30% w/w).
-
Add the acid catalyst (e.g., 0.1 w/w relative to fructose).[9]
-
Heat the reaction mixture to the target temperature (e.g., 110°C) with vigorous stirring.[9]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Once the desired conversion is reached, cool the reaction mixture and separate the catalyst by filtration.
-
2.3.2. Conversion of Glucose to HMF
-
Materials: Glucose, deionized water, hydrochloric acid (HCl), methyl isobutyl ketone (MIBK).
-
Procedure:
-
Prepare an aqueous solution of glucose (e.g., 5 g/L) and HCl at the desired concentration.[18]
-
Use a biphasic reactor system with MIBK as the organic extraction solvent.
-
Separately pump the aqueous and organic phases into a micromixer and then through a heated reactor at a controlled flow rate to achieve the desired residence time.[18]
-
Maintain the reactor at the desired temperature (e.g., 150-180°C).[19]
-
Collect the output from the reactor and separate the aqueous and organic phases. HMF will be predominantly in the organic phase.
-
HMF Purification
2.4.1. Crystallization
-
Materials: Crude HMF, methyl tert-butyl ether (MTBE), 1-pentane.
-
Procedure:
-
Dissolve the crude HMF in MTBE (e.g., 4 L of MTBE per kg of crude HMF) at room temperature.
-
Cool the solution to -30°C. Crystal formation should be observed.
-
Allow the crystallization to proceed for several hours (e.g., 12 hours) at -30°C.
-
Filter the crystals at -30°C and wash them with cold 1-pentane.
-
Dry the purified HMF crystals under vacuum.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex series of reactions and process steps is essential for understanding and optimizing bio-based HMF production.
Signaling and Reaction Pathways
The conversion of lignocellulosic biomass to HMF involves a cascade of chemical transformations.
Caption: Chemical conversion pathway from lignocellulosic biomass to HMF and side products.
Experimental Workflow for HMF Production from Lignocellulosic Biomass
A typical experimental workflow involves several distinct stages, from raw biomass to purified product.
Caption: A generalized experimental workflow for producing HMF from lignocellulosic biomass.
Logical Relationships in a Biorefinery Context
Integrating HMF production into a broader biorefinery concept enhances overall sustainability by valorizing multiple biomass components.
Caption: Logical relationships in an integrated biorefinery for HMF and co-product manufacturing.
Conclusion
The environmental sustainability of bio-based HMF production is a multifaceted issue that requires a holistic approach, considering the entire life cycle from feedstock cultivation to product purification. While significant progress has been made in developing more efficient and greener production routes, challenges remain in reducing energy consumption, minimizing waste generation, and utilizing environmentally benign solvents and catalysts. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the current state of the art and to facilitate the development of more sustainable HMF production technologies for a greener chemical and pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies | Semantic Scholar [semanticscholar.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Economic and environmental sustainability of bio-based HMF production and recovery from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How to make furfural and HMF production greener? Lessons from life cycle assessments - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03729H [pubs.rsc.org]
- 8. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 14. actascientific.com [actascientific.com]
- 15. publications.tno.nl [publications.tno.nl]
- 16. Preparation of magnetic biomass-based solid acid catalyst and effective catalytic conversion of cellulose into high yields of reducing sugar :: BioResources [bioresources.cnr.ncsu.edu]
- 17. mdpi.com [mdpi.com]
- 18. matec-conferences.org [matec-conferences.org]
- 19. researchgate.net [researchgate.net]
5-Hydroxymethylfurfural: A Versatile Precursor for a New Generation of Renewable Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imperative to transition from a fossil fuel-dependent economy to a more sustainable, bio-based one has catalyzed significant research into renewable platform chemicals. Among these, 5-Hydroxymethylfurfural (5-HMF) has emerged as a pivotal building block, bridging the gap between biomass-derived carbohydrates and a wide array of valuable chemicals and polymers. Its versatile molecular structure, featuring both a hydroxymethyl and an aldehyde group on a furan ring, allows for a variety of chemical transformations into monomers suitable for the synthesis of polyesters, polyamides, and polyurethanes. This technical guide provides a comprehensive overview of the synthesis of 5-HMF and its conversion into key monomers, detailing experimental protocols, quantitative data, and the properties of the resulting renewable polymers.
Synthesis of this compound (5-HMF) from Fructose
The production of 5-HMF is primarily achieved through the acid-catalyzed dehydration of C6 sugars, with fructose being a commonly used starting material due to its higher reactivity compared to glucose.
Quantitative Data for 5-HMF Synthesis from Fructose
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | Fructose Conversion (%) | 5-HMF Yield (%) | Reference |
| Amberlyst 15 | TEAB (1% w/w water) | 100 (boiling water bath) | 15 min | - | - | [1] |
| Purolite CT275DR | DMC/TEAB | 110 | 2 h | - | 70 | [2] |
| HCl | Water/DMC | 200 | 1 min (residence time) | 96.5 | 87.2 | |
| Amberlyst 15 | DMSO/MIBK | 110-120 | - | - | - |
TEAB: Tetraethylammonium bromide, DMC: Dimethyl carbonate, DMSO: Dimethyl sulfoxide, MIBK: Methyl isobutyl ketone. Note: "-" indicates data not explicitly provided in the cited source under those exact conditions.
Experimental Protocol: Synthesis of 5-HMF from Fructose using Amberlyst 15
This protocol is adapted from a procedure developed for a laboratory setting.[1]
Materials:
-
Fructose
-
Tetraethylammonium bromide (TEAB) with 1% w/w water content
-
Amberlyst 15
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Silica gel
Equipment:
-
Magnetic hot plate with water bath
-
250 mL round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a fume hood, heat a water bath on a magnetic hot plate to boiling.
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 9.1 g of TEAB (with 1% w/w water), 1 g of fructose, 0.1 g of Amberlyst 15, and 0.9 mL of water.
-
Place the flask in the boiling water bath and stir the reaction mixture for 15 minutes.
-
After 15 minutes, remove the flask from the water bath and allow it to cool to room temperature.
-
Evaporate the water from the reaction mixture using a rotary evaporator.
-
Wash the resulting solid with 50 mL of ethyl acetate, decant, and collect the solvent.
-
Add 5 mL of ethanol to the solid and heat until it is completely dissolved.
-
Under vigorous stirring, add 300 mL of ethyl acetate to the hot ethanol solution.
-
Filter the resulting precipitate and the catalyst.
-
Prepare a silica gel plug (10 g) and filter the combined solutions from steps 6 and 9.
-
Evaporate the solvent using a rotary evaporator to obtain 5-HMF.
Conversion of 5-HMF to Polymer Precursors
5-HMF can be transformed into a variety of monomers for polymerization through oxidation or reduction reactions. The most prominent derivatives are 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF).
Oxidation of 5-HMF to 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a bio-based alternative to terephthalic acid and is a key monomer for the production of polyethylene furanoate (PEF). The oxidation of 5-HMF to FDCA can proceed through two main pathways, as illustrated below.
Figure 1: Reaction pathways for the oxidation of 5-HMF to FDCA.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | 5-HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C-O-Mg | O₂ | Water | 110 | - | >99 | 97 | [3] |
| Au/Sn-Beta | O₂ | Alkaline Solution | 140 | - | - | 98 | |
| Pd/HT | O₂ | Water | - | - | - | >99.9 | |
| Mo-V-O | TBHP | TBA | 80 | 18 | 98.2 | 94.5 | [4] |
| TEMPO/NaClO/KBr | NaClO | Water | Room Temp. | - | 100 | 100 | [5] |
TBHP: tert-butyl hydroperoxide, TBA: tert-butanol. Note: "-" indicates data not explicitly provided in the cited source under those exact conditions.
This protocol is based on a study demonstrating high yield and catalyst reusability.[3]
Materials:
-
This compound (5-HMF)
-
Pt/C-O-Mg catalyst
-
Deionized water
-
Oxygen (O₂)
Equipment:
-
High-pressure autoclave reactor with magnetic stirring
-
Temperature and pressure controllers
-
Gas inlet and sampling valve
Procedure:
-
Charge the autoclave reactor with 5-HMF, the Pt/C-O-Mg catalyst, and deionized water.
-
Seal the reactor and purge it several times with O₂ to remove air.
-
Pressurize the reactor with O₂ to 1.0 MPa.
-
Begin stirring and heat the reactor to 110 °C.
-
Maintain the reaction at this temperature and pressure, with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The reaction mixture can be analyzed by HPLC to determine conversion and yield. The solid catalyst can be recovered by filtration for reuse.
Reduction of 5-HMF to 2,5-Bis(hydroxymethyl)furan (BHMF)
BHMF is a diol monomer used in the synthesis of polyesters and polyurethanes. It is produced by the selective reduction of the aldehyde group of 5-HMF.
Figure 2: Reaction pathway for the synthesis of BHMF from 5-HMF.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | 5-HMF Conversion (%) | BHMF Yield/Selectivity (%) | Reference |
| Catalytic Hydrogenation | Pt/MCM-41 | H₂ | Water | 35 | 2 h | 100 | 98.9 (Selectivity) | [6] |
| Catalytic Hydrogenation | Cu₂₀-Ru₂-PMO | H₂ | - | 100 | 3 h | - | 98 | [7] |
| Catalytic Transfer Hydrogenation | Ru/Co₃O₄ | Isopropanol | Isopropanol | 190 | 6 h | 100 | 82.5 | [7] |
| Cannizzaro Reaction | NaOH | - | Water | 0 | 18 h | - | 86 | [7] |
| Carbonate-Catalyzed Reduction | K₂CO₃ | Ph₂SiH₂ | MTHF | 25 | 2 h | 100 | 94 | [8] |
Note: "-" indicates data not explicitly provided in the cited source under those exact conditions.
This protocol utilizes isopropanol as both a solvent and a hydrogen source.[7]
Materials:
-
This compound (5-HMF)
-
Ru/Co₃O₄ catalyst
-
Isopropanol
Equipment:
-
High-pressure reactor with stirring
-
Inert gas supply (e.g., nitrogen or argon)
-
Filtration apparatus
Procedure:
-
Load the high-pressure reactor with 5-HMF, the Ru/Co₃O₄ catalyst, and isopropanol.
-
Seal the reactor and purge with an inert gas.
-
Heat the reactor to 190 °C with constant stirring.
-
Maintain the reaction for 6 hours.
-
After the reaction, cool the reactor to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and potentially reused.
-
The filtrate, containing BHMF in isopropanol, can be analyzed by GC or HPLC. The product can be isolated by evaporating the solvent.
Polymerization of 5-HMF Derivatives
The monomers derived from 5-HMF, primarily FDCA and BHMF, can be used to synthesize a variety of renewable polymers.
Synthesis of Polyethylene Furanoate (PEF)
PEF is a bio-based polyester with superior barrier and thermal properties compared to its petroleum-based counterpart, polyethylene terephthalate (PET). It is synthesized through the polycondensation of FDCA and ethylene glycol.
Figure 3: General workflow for the synthesis of high molecular weight PEF.
This is a general procedure for the synthesis of PEF.[6]
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol (EG)
-
Catalyst (e.g., Antimony Acetate, Tetrabutyl Titanate)
-
High purity nitrogen gas
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle and temperature controller.
Procedure:
Stage 1: Esterification
-
Charge the reactor with FDCA, ethylene glycol (typically in a molar excess), and the catalyst.
-
Purge the reactor with nitrogen gas.
-
Heat the mixture under a slow stream of nitrogen with stirring. The temperature is gradually increased (e.g., to 180-220 °C).
-
Water is produced as a byproduct and should be continuously removed through the distillation column.
-
The esterification is typically continued until the reaction mixture becomes clear, indicating the formation of bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers.
Stage 2: Polycondensation
-
After esterification, gradually increase the temperature to 220-250 °C.
-
Slowly apply a vacuum (typically below 1 mbar) to the reactor to facilitate the removal of excess ethylene glycol and drive the polymerization forward.
-
Continue the polycondensation under high vacuum and stirring for several hours until the desired viscosity is achieved, which can be indicated by the stirrer torque.
-
After the desired reaction time, cool the reactor to room temperature under nitrogen. The resulting PEF prepolymer can be collected. For high molecular weight applications, a subsequent solid-state polymerization step is often employed.
Properties of Polyethylene Furanoate (PEF) and Comparison with PET
PEF exhibits several advantageous properties over PET, making it a promising candidate for applications in packaging and textiles.
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Reference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~80-92 °C | ~74-80 °C | [9][10] |
| Melting Temp. (Tm) | ~210-235 °C | ~250-265 °C | [9][11] |
| Mechanical Properties | |||
| Young's Modulus | ~2.0-2.45 GPa | ~1.3 GPa | [12][13] |
| Tensile Strength | ~76 MPa | ~50 MPa | [12] |
| Elongation at Break | ~450% (for high MW) | - | [12] |
| Barrier Properties | |||
| O₂ Barrier | ~6 times better than PET | - | [9] |
| H₂O Barrier | ~2 times better than PET | - | [9] |
| CO₂ Barrier | ~4-31 times better than PET | - | [9][12] |
Note: The properties of polymers can vary depending on factors such as molecular weight and crystallinity.
Other Furan-Based Polymers from 5-HMF Derivatives
The versatility of 5-HMF extends beyond polyesters. Its derivatives can be used to synthesize other classes of polymers, such as polyamides and polyurethanes, by reacting with appropriate co-monomers.[5][14][15] For instance, FDCA can be reacted with diamines to form furan-based polyamides (FPAs), which exhibit high thermal stability.[16] Similarly, BHMF can be used as a diol in the synthesis of polyurethanes.
Conclusion
This compound stands out as a highly promising, renewable platform chemical with the potential to significantly reduce our reliance on fossil fuels for the production of polymers. The pathways from biomass-derived sugars to 5-HMF and its subsequent conversion to monomers like FDCA and BHMF are well-established, with ongoing research focused on improving catalyst efficiency, reaction conditions, and overall process economics. The resulting polymers, particularly PEF, exhibit impressive properties that in many cases surpass those of their petroleum-based counterparts. As research and development in this field continue to advance, 5-HMF-based polymers are poised to play a crucial role in the future of sustainable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived this compound and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-HMF biopolymers - Technology [provendis.info]
- 15. "this compound Based Polymers" by Ananda S. Amarasekara [digitalcommons.pvamu.edu]
- 16. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Catalytic Conversion of Glucose to 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic conversion of glucose to 5-Hydroxymethylfurfural (HMF), a key platform chemical for the synthesis of various high-value chemicals and pharmaceuticals. The document outlines several prevalent catalytic methodologies, including the use of metal chlorides in ionic liquids, heterogeneous catalysts, and biphasic systems.
Introduction
This compound (HMF) is a versatile bio-based platform molecule derived from the dehydration of hexose sugars, such as glucose and fructose.[1] Its rich chemistry allows for its conversion into a wide array of valuable products, including biofuels, bioplastics, and pharmaceutical intermediates. The direct conversion of glucose to HMF is challenging but crucial due to the abundance and low cost of glucose from lignocellulosic biomass.[1][2] This process typically involves a two-step mechanism: the isomerization of glucose to fructose, catalyzed by a Lewis acid, followed by the dehydration of fructose to HMF, which is promoted by a Brønsted acid.[3][4] This document details various catalytic systems and protocols to achieve this transformation efficiently.
Catalytic Strategies and Data Summary
Several catalytic approaches have been developed to enhance the yield and selectivity of HMF from glucose. These include the use of metal chlorides in ionic liquids, various heterogeneous catalysts, and biphasic solvent systems to continuously extract HMF and prevent its degradation.[4][5][6] A summary of representative catalytic systems and their performance is presented in the tables below.
Metal Chlorides in Ionic Liquids
Metal halides, particularly chromium(II) chloride, dissolved in ionic liquids like 1-alkyl-3-methylimidazolium chloride, have shown high efficiency in converting glucose to HMF.[5] The ionic liquid acts as both a solvent and a catalyst, facilitating the reaction and stabilizing the HMF product.[7]
| Catalyst | Ionic Liquid | Temperature (°C) | Time (h) | Glucose Conversion (%) | HMF Yield (%) | Reference |
| CrCl₂ | [EMIM]Cl | 100 | 3 | >90 | ~70 | [4][5] |
| CrCl₃·6H₂O | [C₄C₁im]Cl | 120 | - | - | 54 (from cellulose) | [8] |
| AlCl₃ | [BMIM]Cl | - | - | - | - | [9] |
| FeCl₃ | [BMIM]Cl | - | - | - | - | [9] |
Table 1: Performance of various metal chlorides in ionic liquids for HMF production.
Heterogeneous Catalysts
Heterogeneous catalysts offer advantages in terms of separation, reusability, and reduced environmental impact.[2][4] This category includes zeolites, metal-organic frameworks (MOFs), and supported metal oxides.[2][4]
| Catalyst | Solvent | Temperature (°C) | Time | Glucose Conversion (%) | HMF Yield (%) | Reference |
| Sn-Beta Zeolite | Water | - | - | - | - | [4] |
| Zr-MOF (UiO-66) | DMSO/Water | - | - | - | 37 | [10][11] |
| Niobium Phosphate (NbP) | Biphasic | 150 | - | - | 45 | [12] |
| γ-AlOOH | DMSO | 130 | 3 h | 98.56 | 61.24 | [13] |
| SO₄²⁻/ZrO₂ | NaCl-THF/H₂O | 160 | - | 100 | 61.84 | [14] |
Table 2: Performance of selected heterogeneous catalysts for glucose to HMF conversion.
Biphasic Systems
Biphasic systems, typically consisting of an aqueous phase for the reaction and an organic phase for HMF extraction, are employed to improve HMF yield by preventing its rehydration to levulinic and formic acids.[3][6]
| Catalyst System | Aqueous Phase | Organic Phase | Temperature (°C) | Time | HMF Yield (%) | Reference |
| NbCl₅ / CX4SO₃H | Water/NaCl | MIBK | 150 | 17.5 min | 50 | [3] |
| HCl / AlCl₃ | Water/NaCl | 2-sec-butylphenol | 170 | - | 62 | [15] |
| HCl | Water | MIBK | 180 | 3 min | 81.7 | [6] |
| SnO₂/MCMs | aqNaCl-H₂O | THF | 170 | 5 h | ~44 | [16] |
Table 3: Performance of catalytic systems in biphasic reactors for glucose to HMF conversion.
Experimental Protocols
Protocol 1: Glucose Conversion Using Metal Chlorides in an Ionic Liquid
This protocol is based on the work by Zhao et al., demonstrating the use of CrCl₂ in [EMIM]Cl.[4][5]
Materials:
-
Glucose
-
Chromium(II) chloride (CrCl₂)
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)
-
Nitrogen gas
-
Reaction vessel (e.g., sealed glass reactor) with magnetic stirring and temperature control
Procedure:
-
Dry the ionic liquid ([EMIM]Cl) under vacuum to remove any water.
-
Add the desired amount of glucose and CrCl₂ to the reaction vessel.
-
Add the dried ionic liquid to the vessel.
-
Seal the reactor and purge with nitrogen to create an inert atmosphere.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction for 3 hours.
-
After the reaction, cool the vessel to room temperature.
-
Extract the HMF from the ionic liquid using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase for HMF concentration using High-Performance Liquid Chromatography (HPLC).
-
Analyze the remaining ionic liquid phase for unreacted glucose.
Protocol 2: HMF Production in a Biphasic System with a Consortium Catalyst
This protocol is adapted from a study using a Lewis acid (NbCl₅) and a Brønsted acid (p-sulfonic acid calix[4]arene) in a microwave-assisted reactor.[3]
Materials:
-
Glucose (45 mg, 0.25 mmol)
-
Niobium(V) chloride (NbCl₅) (7.5 wt%)
-
p-sulfonic acid calix[4]arene (CX4SO₃H) (5 wt%)
-
Saturated aqueous sodium chloride (NaCl) solution (1.0 mL)
-
Methyl isobutyl ketone (MIBK) (3.0 mL)
-
Pyrex® glass tube suitable for microwave synthesis
-
Microwave reactor (e.g., CEM Discovery)
Procedure:
-
In a Pyrex® glass tube, add glucose, CX4SO₃H, and NbCl₅.
-
Add the saturated aqueous NaCl solution and MIBK to the tube.
-
Seal the tube securely.
-
Place the tube in the microwave reactor.
-
Heat the mixture to 150 °C and hold for 17.5 minutes.[3]
-
After the reaction, cool the tube to room temperature.
-
Separate the organic (MIBK) and aqueous phases.
-
Analyze the HMF concentration in both phases by HPLC.
Protocol 3: HMF Synthesis using a Heterogeneous Catalyst in a Batch Reactor
This protocol describes a general procedure for using a solid acid catalyst, such as niobium phosphate, for glucose conversion.[12]
Materials:
-
Glucose (e.g., 0.40 g)
-
Heterogeneous catalyst (e.g., Niobium Phosphate, 0.20 g)
-
Distilled water (40 mL)
-
Stainless steel batch reactor (e.g., 100 mL)
-
Heating and stirring equipment
Procedure:
-
Add the desired amounts of glucose, catalyst, and distilled water into the batch reactor.[17]
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 150-190 °C).[17]
-
Maintain the reaction for the specified time (e.g., 30-90 minutes).[17]
-
After the reaction, rapidly cool the reactor to quench the reaction.
-
Separate the solid catalyst from the liquid phase by filtration or centrifugation.
-
Analyze the liquid sample for glucose conversion and HMF yield using HPLC.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the conversion of glucose to HMF.
Experimental Workflow
Caption: General experimental workflow for catalytic HMF production.
Biphasic System Logic
Caption: Logic of a biphasic system for HMF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal Chlorides in Ionic Liquid Solvents Convert Sugars to this compound | Semantic Scholar [semanticscholar.org]
- 6. Conversion of Glucose to this compound in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advance of glucose conversion to this compound using ionic liquid: mini review - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic conversion of glucose to this compound using zirconium-containing metal–organic frameworks using microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic conversion of glucose to this compound using zirconium-containing metal–organic frameworks using microwave heating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. cn.aminer.org [cn.aminer.org]
- 13. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2.4. Conversion of Glucose to HMF [bio-protocol.org]
Application Note: Analytical Techniques for the Quantification of 5-Hydroxymethylfurfural (5-HMF) in Food Matrices
Introduction
5-Hydroxymethylfurfural (5-HMF) is a cyclic aldehyde that is naturally formed in sugar-containing foods during processing and storage. Its formation occurs through two primary pathways: the Maillard reaction, a non-enzymatic browning process involving reducing sugars and amino acids, and the acid-catalyzed dehydration of hexoses, particularly fructose[1]. The concentration of 5-HMF is a critical quality indicator, as it reflects the extent of heat treatment, prolonged storage, or adulteration with invert sugars[1][2][3]. While generally absent in fresh, unprocessed foods, its levels can increase significantly in products like honey, fruit juices, jams, baked goods, and UHT milk[1][2]. Due to potential cytotoxic and genotoxic effects, monitoring 5-HMF levels is crucial for quality control and food safety[1][4]. This document provides detailed protocols for the quantification of 5-HMF in various food matrices using common analytical techniques.
General Analytical Workflow
The quantification of 5-HMF from a food sample involves a multi-step process. The general workflow begins with sample collection and preparation, which is critical for removing interfering matrix components, followed by instrumental analysis for detection and quantification, and concluding with data processing and reporting.
Caption: General workflow for 5-HMF quantification in food.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the most widely adopted method for routine 5-HMF analysis due to its robustness, reliability, and good sensitivity. The method involves separating 5-HMF from other matrix components on a reversed-phase column followed by detection using a UV detector at its maximum absorbance wavelength.
1.1. Principle A clarified aqueous extract of the food sample is injected into an HPLC system. 5-HMF is separated on a C18 stationary phase using a water and methanol mobile phase. Quantification is achieved by measuring the peak area at 284 nm and comparing it against a calibration curve prepared from 5-HMF standards[2].
1.2. Apparatus and Reagents
-
HPLC system with a UV detector, degasser, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
This compound (HMF) standard (≥99% purity).
-
HPLC-grade methanol and deionized water.
-
Carrez I solution: 15% (w/v) potassium hexacyanoferrate (II) in water[2].
-
Carrez II solution: 30% (w/v) zinc acetate in water[2].
-
Syringe filters (0.45 µm, nylon or PVDF).
1.3. Experimental Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-HMF in deionized water. From this stock, create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution[2].
-
Sample Preparation (General Method):
-
Accurately weigh 5-10 g of the homogenized food sample into a 100 mL conical flask[2].
-
Add 50 mL of deionized water and mix thoroughly to dissolve.
-
For clarification, add 1 mL of Carrez I solution and mix. Then add 1 mL of Carrez II solution and mix again[2].
-
Transfer the mixture to a 100 mL volumetric flask and bring to volume with deionized water.
-
Filter the solution through a Whatman No. 1 filter paper.
-
Pass the filtrate through a 0.45 µm syringe filter into an HPLC vial[2].
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the 5-HMF standards.
-
Calculate the 5-HMF concentration in the sample using the linear regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.
-
Caption: Detailed workflow for 5-HMF sample preparation via HPLC-UV.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method. Since 5-HMF is not sufficiently volatile for GC analysis, a derivatization step is required to convert it into a more volatile compound.
2.1. Principle 5-HMF is extracted from the food matrix and subjected to a cleanup procedure, often using Solid-Phase Extraction (SPE). The hydroxyl group of 5-HMF is then silylated to increase its volatility. The resulting derivative is separated by gas chromatography and detected by mass spectrometry. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity[4][5].
2.2. Apparatus and Reagents
-
GC-MS system with an autosampler.
-
SPE cartridges (e.g., Oasis ENV+).
-
Nitrogen evaporator.
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5][6].
-
Solvents: Dichloromethane, Ethyl Acetate (HPLC grade).
-
5-HMF standard (≥99% purity).
2.3. Experimental Protocol
-
Standard Preparation: Prepare a stock solution and working standards of 5-HMF in ethyl acetate.
-
Sample Preparation and Cleanup:
-
Prepare an aqueous extract of the sample as described in the HPLC method (steps 1.3.2.a-b).
-
Condition an ENV+ SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of deionized water.
-
Load 10 mL of the aqueous sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the 5-HMF from the cartridge with 5 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA to the dry residue.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: SIM mode, monitoring characteristic ions for silylated HMF.
-
-
Quantification:
-
Create a calibration curve using derivatized 5-HMF standards.
-
Quantify the sample by comparing its peak area to the calibration curve.
-
Caption: Detailed workflow for 5-HMF sample preparation via GC-MS.
Protocol 3: UV-Vis Spectrophotometry (Colorimetric Method)
Spectrophotometric methods are rapid, simple, and cost-effective, making them suitable for screening purposes. They are based on a color-forming reaction with 5-HMF. The Seliwanoff and Winkler methods are common, though they can be susceptible to interferences[7][8][9].
3.1. Principle This protocol is based on a modified Seliwanoff test, where 5-HMF reacts with resorcinol under acidic conditions and heat to form a red-colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the 5-HMF concentration[7][8]. Optimization of acid concentration is key to minimizing interference from other sugars[7][8].
3.2. Apparatus and Reagents
-
UV-Vis Spectrophotometer.
-
Water bath.
-
Reagents: Resorcinol, Hydrochloric Acid (HCl).
-
Working Reagent: 0.1% resorcinol in 3% HCl (prepare fresh)[7].
-
5-HMF standard (≥99% purity).
3.3. Experimental Protocol
-
Standard Preparation: Prepare a series of 5-HMF standards in deionized water (e.g., 1 to 100 ppm).
-
Sample Preparation: Prepare a clarified aqueous extract of the sample as described in the HPLC method (steps 1.3.2.a-e). The final solution should be clear and colorless.
-
Color Reaction:
-
Pipette 1 mL of the standard or sample solution into a test tube.
-
Add 2 mL of the working reagent (0.1% resorcinol in 3% HCl).
-
Mix and incubate in a water bath at 70 °C for 30-60 minutes[7].
-
Cool the tubes rapidly in an ice bath to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the solution against a reagent blank (1 mL water + 2 mL working reagent) at the wavelength of maximum absorbance (typically ~480-550 nm, determine by scanning).
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus 5-HMF concentration.
-
Determine the concentration of 5-HMF in the sample from the curve.
-
Data Presentation: Comparison of Analytical Techniques
The choice of analytical method depends on the specific application, required sensitivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Detection | Chromatographic Separation, Mass Detection | Colorimetric Reaction |
| Sample Prep | Clarification, Filtration | Extraction, SPE, Derivatization | Extraction, SPE | Clarification, Filtration |
| Linearity Range | 0.2 - 100 µg/mL[2] | 25 - 700 ng/g[5] | Wide range, high sensitivity | Dependent on reaction |
| LOD | 0.02 mg/kg (20 ng/g)[2] | 6 ng/g[5] | 0.005 µg/g (5 ng/g)[10] | ~1 ng/mL (with derivatization)[11] |
| LOQ | 0.06 mg/kg (60 ng/g)[2] | ~20 ng/g | ~15 ng/g | 3.4 ng/mL (with derivatization)[11] |
| Recovery (%) | 84 - 106%[2] | >90% (matrix dependent) | >90% | 84 - 111%[11] |
| Advantages | Robust, reliable, widely available | High selectivity, confirmatory | Highest sensitivity & selectivity | Rapid, low cost, simple |
| Limitations | Potential matrix interference | Requires derivatization, complex | High instrument cost | Prone to interference from other sugars[7][8] |
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound in foods by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification and Isolation of 5-Hydroxymethylfurfural (5-HMF) from Reaction Mixtures
Introduction
5-Hydroxymethylfurfural (5-HMF) is a key platform chemical derived from the dehydration of C6 sugars, such as fructose and glucose, which can be obtained from renewable biomass resources.[1][2][3] Its versatile molecular structure, featuring aldehyde, alcohol, and furan ring functionalities, makes it a valuable precursor for the synthesis of a wide range of chemicals and biofuels, including 2,5-furandicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polyester production.[4][5] The efficient production of high-purity 5-HMF is crucial for its industrial applications. However, the separation and purification of 5-HMF from complex reaction mixtures, which often contain unreacted sugars, catalysts, solvents, and byproducts like levulinic acid, formic acid, and humins, remains a significant challenge.[1][2][6] This document provides detailed application notes and protocols for the purification and isolation of 5-HMF using various laboratory-scale techniques.
General Workflow for 5-HMF Purification and Isolation
The purification of 5-HMF from a reaction mixture typically involves a multi-step process aimed at removing impurities and isolating the target compound in a highly pure form. The general workflow is outlined below.
Caption: General workflow for the purification and isolation of 5-HMF.
Data Presentation: Comparison of Purification Techniques
The selection of a suitable purification strategy depends on the scale of the reaction, the nature of the reaction solvent and catalyst, and the desired final purity of the 5-HMF. The following table summarizes quantitative data for different purification methods.
| Purification Method | Key Parameters | Purity (%) | Yield/Recovery (%) | Reference |
| Liquid-Liquid Extraction | Biphasic system: Water/MIBK | - | - | [7] |
| Biphasic system: Water/DCM | - | 98 | [3] | |
| Biphasic system: DMSO-H₂O/THF | ~96.4 | - | [8] | |
| Adsorption | Quaternary ammonium chloride functionalized macroporous resin | - | - | [6] |
| Fixed-bed column with poly (BDM-alt-DVB) resin | - | - | [9] | |
| Crystallization | Solvent: Methyl tert-butyl ether (MTBE), Temp: -30°C | >99 | 90 | [4][5] |
| Integrated Methods | Extraction (MIBK) followed by purification | 99.0 | 65.5 | [6][7] |
Experimental Protocols
Here, we provide detailed protocols for the most common methods used for the purification and isolation of 5-HMF.
Protocol 1: Liquid-Liquid Extraction from Aqueous Solutions
This protocol is suitable for extracting 5-HMF from aqueous reaction mixtures, such as those resulting from the acid-catalyzed dehydration of carbohydrates in water.
Materials:
-
Crude aqueous 5-HMF reaction mixture
-
Methyl isobutyl ketone (MIBK) or Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: Cool the reaction mixture to room temperature. If solid byproducts (humins) are present, filter them off.
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of MIBK or DCM.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer will contain the 5-HMF.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.
-
-
Washing the Organic Phase:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic phase with a saturated NaCl solution to remove residual water-soluble impurities.
-
-
Drying the Organic Phase:
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic phase to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the organic solvent. The remaining residue is the crude, extracted 5-HMF.
-
Protocol 2: Purification by Adsorption Chromatography
This protocol describes the purification of 5-HMF using a fixed-bed adsorption column, which is effective for removing polar impurities.
Materials:
-
Crude 5-HMF (pre-extracted or from a non-aqueous reaction)
-
Adsorbent resin (e.g., quaternary ammonium chloride functionalized macroporous resin)
-
Elution solvent (e.g., isopropyl alcohol)
-
Chromatography column
-
Fraction collector (optional)
-
Beakers and flasks
Procedure:
-
Column Packing:
-
Prepare a slurry of the adsorbent resin in the chosen elution solvent.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles in the packed bed.
-
Equilibrate the column by passing several column volumes of the elution solvent through it.
-
-
Sample Loading:
-
Dissolve the crude 5-HMF in a minimum amount of the elution solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column with the elution solvent.
-
Collect fractions of the eluate. The separation of 5-HMF from its byproducts can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions to identify those containing pure 5-HMF.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the elution solvent from the pooled fractions using a rotary evaporator to obtain the purified 5-HMF.
-
Protocol 3: Purification by Low-Temperature Crystallization
This protocol is highly effective for obtaining high-purity crystalline 5-HMF.[4][5]
Materials:
-
Crude 5-HMF
-
Methyl tert-butyl ether (MTBE)
-
1-Pentane (for washing)
-
Crystallization vessel (e.g., a jacketed reactor or a flask that can be cooled)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Low-temperature cooling bath or circulator
Procedure:
-
Dissolution of Crude HMF:
-
Cooling and Crystallization:
-
Isolation of Crystals:
-
Washing and Drying:
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships in the decision-making process for selecting a 5-HMF purification method.
Caption: Decision tree for selecting a 5-HMF purification method.
Disclaimer: These protocols are intended for guidance in a laboratory setting and should be performed by trained personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling chemicals. The efficiency of these methods may vary depending on the specific composition of the crude reaction mixture. Optimization of the protocols may be necessary for different reaction systems.
References
- 1. Critical advances in separation and purification of this compound [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20150025256A1 - Purification of this compound (HMF) by Crystallization - Google Patents [patents.google.com]
- 5. WO2013024162A1 - Purification of this compound (hmf) by crystallization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 5-Hydroxymethylfurfural in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars, is a pivotal building block for a new generation of sustainable polymers. Its rigid furan ring and two reactive functional groups—a hydroxyl and an aldehyde—offer a rich chemical playground for the synthesis of a wide array of bio-based polymers, including polyesters, polyamides, polyurethanes, and epoxy resins. These HMF-derived polymers exhibit promising properties, such as high thermal stability and excellent mechanical performance, positioning them as viable alternatives to their petroleum-based counterparts. This document provides detailed application notes, experimental protocols, and comparative data on the synthesis of various polymers from HMF and its key derivatives, 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF).
Synthesis of Key HMF-Based Monomers
The journey from HMF to high-performance polymers begins with its conversion into difunctional monomers. The two most prominent derivatives are FDCA, produced through the oxidation of HMF, and BHMF, synthesized via its reduction.
Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF
FDCA is a crucial monomer for producing polyesters and polyamides, analogous to terephthalic acid in the synthesis of PET.
Experimental Protocol: Catalytic Oxidation of HMF to FDCA
This protocol is based on the use of a noble metal catalyst, which typically affords high selectivity and yield.
Materials:
-
This compound (HMF)
-
Supported Platinum (Pt) or Palladium (Pd) catalyst (e.g., Pt/C or Pd/C)
-
Aqueous base solution (e.g., NaOH or K₂CO₃)
-
Oxygen (O₂) gas
-
Solvent (e.g., water)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
In a high-pressure reactor, dissolve a known amount of HMF in the aqueous base solution.
-
Add the supported noble metal catalyst to the mixture. The catalyst loading is typically a small percentage of the HMF weight.
-
Seal the reactor and purge it several times with O₂ to eliminate air.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 1.0 MPa).[1]
-
Heat the reactor to the target temperature (e.g., 110-140 °C) while stirring vigorously (e.g., 800 rpm).[1][2]
-
Maintain these reaction conditions for a specified duration (e.g., 6-30 hours), monitoring the reaction progress by techniques like HPLC if possible.[1][2]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.
-
Collect the FDCA precipitate by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for FDCA Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Pressure (MPa O₂) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C | NaOH | Water | 110 | 1.0 | 6 | >99 | ~95 | [1] |
| Pd/CC | K₂CO₃ | Water | 140 | O₂ flow | 30 | 100 | 85 | [2] |
| MnO₂ | None | Water | 100 | 1.0 | 24 | 100 | 65 | [3] |
Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF
BHMF is a diol monomer essential for the synthesis of polyesters and polyurethanes.
Experimental Protocol: Catalytic Hydrogenation of HMF to BHMF
This protocol utilizes a metal catalyst to reduce the aldehyde group of HMF.
Materials:
-
This compound (HMF)
-
Supported catalyst (e.g., Pt/MCM-41, Ru/MgO-ZrO₂, Cu-ZnO)
-
Hydrogen (H₂) gas
-
Solvent (e.g., water, ethanol)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Dissolve HMF in the chosen solvent within a high-pressure reactor.
-
Add the catalyst to the solution.
-
Seal the reactor and purge it multiple times with H₂ to remove air.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 0.8 - 2.7 MPa).[4]
-
Heat the reactor to the specified temperature (e.g., 35-130 °C) and commence stirring.[4]
-
Maintain the reaction conditions for the designated time (e.g., 2-3 hours).[4]
-
Once the reaction is complete, cool the reactor to room temperature and safely release the pressure.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude BHMF product.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for BHMF Synthesis
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa H₂) | Time (h) | HMF Conversion (%) | BHMF Yield/Selectivity (%) | Reference |
| Pt/MCM-41 | Water | 35 | 0.8 | 2 | 100 | 98.9 (Selectivity) | [4] |
| Ru/MgO-ZrO₂ | Not Specified | 130 | 2.7 (400 psi) | 2 | Not Specified | 94 (Selectivity) | [4] |
| Cu-ZnO | Ethanol | 100 | Not Specified | 3 | Not Specified | 99.1 (Selectivity) | [4] |
Application in Polymer Synthesis
The following sections detail the synthesis of various polymer classes using HMF-derived monomers.
Polyesters from HMF Derivatives
Furan-based polyesters, such as poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), are synthesized from FDCA and diols. Polyesters can also be produced from BHMF and diacids.
Experimental Protocol: Enzymatic Bulk Synthesis of BHMF-based Polyesters
This method offers a greener alternative to traditional metal-catalyzed polymerization.
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Dimethyl ester of a dicarboxylic acid (e.g., dimethyl succinate)
-
Immobilized Candida antarctica lipase B (iCALB)
-
Three-necked round bottom flask with a magnetic stirrer and distillation line
-
Schlenk line for vacuum and argon atmosphere
Procedure:
-
To a three-necked round bottom flask, add BHMF, the dimethyl dicarboxylate, and iCALB (typically 10% w/w of monomers).[5]
-
Connect the flask to a Schlenk line and maintain a mild argon flow.
-
Heat the mixture in an oil bath to 70 °C with magnetic stirring for approximately 26 hours to initiate the reaction.[5]
-
Gradually increase the temperature in a stepwise manner (e.g., 10 °C increments) to a final temperature of 130 °C over a total reaction time of 100 hours to drive the polymerization.[5]
-
During the later stages, a vacuum can be applied to remove the methanol byproduct and shift the equilibrium towards polymer formation.
-
After cooling, the resulting polyester can be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.
Quantitative Data for HMF-Based Polyesters
| Polymer | Comonomers | Molecular Weight (Mn, g/mol ) | Tg (°C) | Tm (°C) | Tensile Modulus (GPa) | Reference |
| PEF | FDCA, Ethylene Glycol | - | 75–87 | 210–235 | 1.9–2.0 | [6] |
| PBF | FDCA, 1,4-Butanediol | - | 35–45 | 170–180 | 0.9–1.5 | [6] |
| Poly(2,5-furandimethylene succinate) | BHMF, Dimethyl succinate | 2100–3100 | - | - | - | [5] |
Polyamides from HMF Derivatives
Furan-based polyamides are typically synthesized from FDCA or its derivatives and diamines, offering high thermal stability.
Experimental Protocol: Melt Polycondensation for Polyamide Synthesis
This industrial-relevant method produces high molecular weight furan-based polyamides.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
Diamine (e.g., hexamethylenediamine, HMDA)
-
Catalyst (e.g., Ti-isopropoxide, TIPT)
-
Polymerization reactor with mechanical stirrer, vacuum pump, and nitrogen inlet
Procedure:
-
Charge the polymerization reactor with DMFDC and the diamine.
-
Heat the mixture under a nitrogen atmosphere with stirring to create a homogenous melt.
-
Add the catalyst to the molten mixture.
-
Gradually increase the temperature (e.g., up to 250 °C) to initiate polycondensation.[7]
-
After an initial period at atmospheric pressure, apply a vacuum to remove the condensation byproducts (e.g., methanol and water) and drive the polymerization to high molecular weights.
-
Continue the reaction under vacuum until the desired melt viscosity is achieved, often indicated by the "rod climbing" phenomenon.[7]
-
Extrude the polymer from the reactor and cool it to obtain the solid polyamide.
Quantitative Data for HMF-Based Polyamides
| Polymer | Comonomers | Molecular Weight (Mn, g/mol ) | Tg (°C) | Tensile Modulus (GPa) | Reference |
| PA6F | DMFDC, HMDA | 14,000 | 130 | 3.5 | [8] |
Polyurethanes from HMF Derivatives
HMF and its derivatives can be used as diols or polyols in the synthesis of polyurethanes.
Experimental Protocol: Synthesis of Polyurethane from HMF-derived Diols
This protocol describes a typical two-step prepolymer method.
Materials:
-
HMF-derived diol (e.g., BHMF, or hydrogenated derivatives of HMF-acetone-HMF)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)
-
Polyol (e.g., polypropylene glycol, PPG)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (e.g., DMSO, MIBK)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at an elevated temperature (e.g., 90 °C) to form the prepolymer.[9]
-
After the prepolymer formation, add the HMF-derived diol as a chain extender.
-
Add a catalytic amount of dibutyltin dilaurate to the mixture.[9]
-
Continue the reaction at the elevated temperature for several hours until the desired molecular weight is achieved.
-
The resulting polyurethane can be precipitated by pouring the reaction mixture into a non-solvent like water and then dried under vacuum.[9]
Quantitative Data for HMF-Based Polyurethanes
| Diol Monomer | Diisocyanate | Thermal Decomposition (T₅₀%) | Reference |
| HAH-MDI | MDI | 490 °C | [10] |
| PHAH-MDI | MDI | 320 °C | [10] |
| FHAH-MDI | MDI | 360 °C | [10] |
HAH: HMF-Acetone-HMF; PHAH: Partially-hydrogenated HAH; FHAH: Fully-hydrogenated HAH
Epoxy Resins from HMF Derivatives
BHMF can be converted into furan-based epoxy monomers, which can then be cured to form thermosetting resins.
Experimental Protocol: Synthesis and Curing of HMF-Based Epoxy Resin
Part A: Synthesis of BHMF-based Diepoxide Monomer
-
React BHMF with an excess of epichlorohydrin in the presence of a base (e.g., NaOH) and a phase-transfer catalyst to synthesize the diepoxide monomer, 2,5-bis[(2-oxiranylmethoxy)methyl]furan.
Part B: Curing of the Epoxy Resin Materials:
-
BHMF-based diepoxide monomer
-
Curing agent (e.g., diamine or anhydride)
-
Initiator (for anhydride curing)
-
Mold
Procedure:
-
Thoroughly mix the BHMF-based epoxy monomer with the curing agent at the desired stoichiometric ratio. If using an anhydride, an initiator is also added.[11]
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven at a specific temperature schedule (e.g., 3 hours at 185-215 °C) to allow for complete crosslinking.[12]
-
After curing, allow the mold to cool down to room temperature before demolding the final thermoset polymer.
Quantitative Data for HMF-Based Epoxy Resins
| Curing Agent | Curing Temperature (°C) | Glass Transition Temperature (Tg, °C) | Storage Modulus at 0°C (GPa) | Reference |
| Diamine | 185 | 176 | 2.7 | [12] |
| Diamine | 190 | 215 | 4.1 | [12] |
| Diamine | 215 | 184 | 1.93 | [12] |
Visualizing Synthesis Pathways
The following diagrams illustrate the key synthetic routes from HMF to various polymer classes.
Caption: Conversion of HMF to key polymer monomers FDCA and BHMF.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01512F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. CN110256656B - Bio-based high-rigidity furan epoxy resin and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing 5-Hydroxymethylfurfural (5-HMF) as a Versatile Building Block for Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylfurfural (5-HMF) is a key bio-based platform chemical derived from the dehydration of C6 sugars, such as fructose and glucose.[1][2][3][4] Its versatile molecular structure, featuring a furan ring, a hydroxymethyl group, and an aldehyde group, makes it an excellent precursor for a wide array of valuable fine chemicals and materials.[1][2] The use of 5-HMF as a building block offers a sustainable alternative to petroleum-based chemicals, contributing to the development of greener and more environmentally friendly chemical processes.[2][5] These application notes provide detailed protocols for the synthesis of several key fine chemicals from 5-HMF, including 2,5-furandicarboxylic acid (FDCA), 2,5-diformylfuran (DFF), and 2,5-bis(hydroxymethyl)furan (BHMF). Additionally, the synthetic pathway towards adipic acid is outlined.
Key Transformations of this compound
The strategic location of functional groups on the 5-HMF molecule allows for selective transformations through oxidation, reduction, and other catalytic processes. These transformations lead to the production of monomers for bioplastics, biofuel precursors, and other valuable chemical intermediates.[2][5][6]
Oxidation of 5-HMF to 2,5-Furandicarboxylic Acid (FDCA)
The oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA) is a critical transformation, as FDCA is a promising bio-based substitute for terephthalic acid in the production of polyesters like polyethylene furanoate (PEF).[5][7][8] The oxidation typically proceeds through intermediate compounds such as 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[9][10]
dot
Caption: Oxidation pathways of 5-HMF to FDCA.
Table 1: Catalytic Oxidation of 5-HMF to FDCA - A Summary of Quantitative Data
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pd/CC | O₂ | Water | 140 | 30 | >99 | 85 | [11] |
| Pt/C | O₂ | H₂O/DMSO | 100 | 10 | >99 | 91 | [12] |
| Mo-V-O | TBHP | TBA | 100 | 12 | 98.2 | 94.5 | [13] |
| ZnFe₁.₆₅Ru₀.₃₅O₄ | O₂ | H₂O/DMSO (1:2) | 130 | 16 | >99 | 91.2 | [14] |
| Pt/C-O-Mg | O₂ | Water | 110 | - | >99 | 97 | [15] |
| TEMPO/NaClO/KBr | NaClO | Water | Room Temp | 3 | 100 | 100 | [16] |
TBHP: tert-butyl hydroperoxide, TBA: tert-butyl alcohol, TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Experimental Protocol: Catalytic Aerobic Oxidation of 5-HMF to FDCA using Pd/C Catalyst
This protocol is a generalized procedure based on common laboratory practices for the aerobic oxidation of 5-HMF.
Materials:
-
This compound (5-HMF)
-
Palladium on activated carbon (Pd/C, e.g., 10 wt%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Oxygen gas (O₂)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas inlet tube
Procedure:
-
Reactor Setup: In a round-bottom flask, dissolve 5-HMF (e.g., 1 g) and a base such as K₂CO₃ in deionized water.[11]
-
Catalyst Addition: Add the Pd/C catalyst to the solution. The catalyst loading is typically a percentage of the substrate weight.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[11]
-
Oxygen Supply: Bubble oxygen gas through the reaction mixture at a controlled flow rate (e.g., 20 mL/min).[11]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of 5-HMF and the yield of FDCA.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Catalyst Removal: Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Product Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA. The solid product can then be collected by filtration, washed with cold water, and dried.
Oxidation of 5-HMF to 2,5-Diformylfuran (DFF)
2,5-Diformylfuran (DFF) is another valuable oxidation product of 5-HMF with applications as a monomer and in the synthesis of pharmaceuticals and ligands.[17][18][19] The selective oxidation of the hydroxymethyl group of 5-HMF while preserving the aldehyde group is the key to this synthesis.
dot
Caption: Selective oxidation of 5-HMF to DFF.
Table 2: Catalytic Oxidation of 5-HMF to DFF - A Summary of Quantitative Data
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | DFF Yield (%) | Reference |
| Fusarium culmorum EAN 51 (whole-cell) | - | MES Medium | 28 | 72 | 100 | 92 | [17] |
| ZnFe₁.₆₅Ru₀.₃₅O₄ | O₂ | DMSO | 110 | 4 | >99 | 93.5 | [14] |
| Mo-V-O based catalyst | TBHP | Acetonitrile | 80 | 6 | 95.5 | 82.9 | [13] |
| Galactose Oxidase (GO) | Air | - | - | - | - | 25.5 | [20] |
| Alcohol Oxidase (AO) | Air | - | - | - | - | 5.1 | [20] |
| AO and Catalase (CAT) | Air | - | 72 | >97 (HMF conversion) | - | [20] |
MES: Malt Extract Sucrose medium
Experimental Protocol: Biocatalytic Oxidation of 5-HMF to DFF using Fusarium culmorum
This protocol is based on the methodology described for whole-cell biocatalysis.[17]
Materials:
-
Fusarium culmorum EAN 51 culture
-
MES medium (20 g/L malt extract, 20 g/L glucose, 9 g/L peptone from soybean)
-
This compound (5-HMF)
-
Shaker incubator
-
Centrifuge
Procedure:
-
Culture Preparation: Inoculate F. culmorum into flasks containing MES medium.
-
Incubation: Incubate the flasks in a rotary shaker at 28 °C and 160 rpm for 3 days.[17]
-
Substrate Addition: After the initial incubation period, add 5-HMF to the culture medium to a final concentration of 50 mM.[17]
-
Biotransformation: Continue the incubation under the same conditions for 72 hours.[17]
-
Reaction Monitoring: Monitor the conversion of 5-HMF and the formation of DFF by analyzing samples of the reaction mixture using HPLC.
-
Product Extraction: After the biotransformation is complete, separate the mycelium from the culture broth by centrifugation. The supernatant containing DFF can then be subjected to further purification steps, such as solvent extraction.
Reduction of 5-HMF to 2,5-Bis(hydroxymethyl)furan (BHMF)
The reduction of 5-HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a diol that can be used in the synthesis of polyesters, polyurethanes, and as a precursor to other valuable furanic compounds.[21]
dot
Caption: Reduction of 5-HMF to BHMF.
Table 3: Catalytic Reduction of 5-HMF to BHMF - A Summary of Quantitative Data
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | BHMF Yield (%) | Reference |
| K₂CO₃ | Ph₂SiH₂ | MTHF | 25 | 2 | 100 | 94 | |
| Meyerozyma guilliermondii SC1103 (resting cells) | Glucose (cosubstrate) | - | - | 12 | 100 | 86 | |
| CuO-Fe₃O₄/AC | Ethanol | Ethanol | 150 | 5 | 97.5 | 94.8 | |
| Mycobacterium sp. MS1601 | Glucose (cosubstrate) | - | - | 24 | - | 63.2 | [21] |
| 5 wt% Ru/C | H₂ | Ethanol | - | - | - | 80 |
MTHF: 2-methyltetrahydrofuran
Experimental Protocol: Carbonate-Catalyzed Reduction of 5-HMF to BHMF
This protocol is based on a hydrogen-free reduction method.
Materials:
-
This compound (5-HMF)
-
Potassium carbonate (K₂CO₃)
-
Diphenylsilane (Ph₂SiH₂)
-
2-Methyltetrahydrofuran (MTHF)
-
Methanol
-
Reaction vial with a magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 5-HMF (e.g., 0.5 mmol) in MTHF (e.g., 2 mL).
-
Catalyst and Reducing Agent Addition: Add K₂CO₃ (e.g., 0.1 mmol) and Ph₂SiH₂ (e.g., 1.4 mmol H⁻) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Reaction Quenching: After the reaction is complete, add methanol (e.g., 3 mL) to the mixture and stir for an additional 30 minutes under ambient conditions to quench the excess silane.
-
Product Analysis and Isolation: The yield of BHMF can be determined by techniques such as GC-MS or NMR spectroscopy after appropriate work-up, which may include filtration to remove the catalyst and evaporation of the solvent.
Conversion of 5-HMF to Adipic Acid
Adipic acid is a key monomer for the production of nylon-6,6. The synthesis of adipic acid from bio-based 5-HMF represents a sustainable alternative to the conventional petrochemical route. This transformation is typically a multi-step process that proceeds through 2,5-furandicarboxylic acid (FDCA).
dot
Caption: General pathway for the synthesis of Adipic Acid from 5-HMF.
Protocol Outline: Multi-step Synthesis of Adipic Acid from 5-HMF
Step 1: Oxidation of 5-HMF to FDCA
-
Follow the protocol for the "Catalytic Aerobic Oxidation of 5-HMF to FDCA using Pd/C Catalyst" as described above.
Step 2: Hydrogenation of FDCA and Ring Opening to Adipic Acid This step typically involves the use of a heterogeneous catalyst under hydrogen pressure.
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Platinum on niobic acid (Pt/Nb₂O₅) or other suitable hydrogenation catalyst
-
Deionized water
-
High-pressure autoclave reactor
Procedure:
-
Reactor Loading: Charge the autoclave with FDCA, the catalyst, and deionized water.
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by analyzing samples for the consumption of FDCA and the formation of adipic acid.
-
Work-up: After the reaction, cool the reactor, release the pressure, and recover the product mixture. The catalyst can be removed by filtration. Adipic acid can be isolated from the aqueous solution by crystallization or extraction.
Conclusion
This compound is a highly versatile and valuable platform chemical derived from renewable biomass. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore the synthesis of various fine chemicals from 5-HMF. The development of efficient and selective catalytic systems for these transformations is crucial for advancing the bio-based economy and reducing our reliance on fossil fuels.[2][5] Further research into novel catalysts and integrated process designs will continue to enhance the economic viability and sustainability of producing fine chemicals from this remarkable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. [PDF] Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. | Semantic Scholar [semanticscholar.org]
- 6. [Effects of furfural and this compound on succinic acid production by Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uk.typology.com [uk.typology.com]
- 14. Catalytic conversion of this compound to some value-added derivatives [ouci.dntb.gov.ua]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2019244166A1 - Process development for this compound (5-hmf) synthesis from carbohydrates - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Adipic Acid Production via Metal-Free Selective Hydrogenolysis of Biomass-Derived Tetrahydrofuran-2,5-Dicarboxylic Acid (Journal Article) | OSTI.GOV [osti.gov]
- 20. Catalytic conversion of this compound to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. atibt.org [atibt.org]
Application Notes and Protocols for Spectroscopic Characterization of 5-Hydroxymethylfurfural (5-HMF)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxymethylfurfural (5-HMF) is a key platform chemical derived from the dehydration of carbohydrates. Its versatile chemical structure, featuring furan, aldehyde, and alcohol functionalities, makes it a valuable precursor for the synthesis of various high-value chemicals, polymers, and pharmaceuticals. Accurate and reliable characterization of 5-HMF is crucial for quality control, reaction monitoring, and ensuring the purity of its derivatives. This document provides detailed application notes and protocols for the characterization of 5-HMF using various spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative determination of 5-HMF due to its simplicity, rapidity, and cost-effectiveness. The presence of a chromophore in the 5-HMF molecule results in strong absorption in the UV region.
Direct UV Spectrophotometry
This method relies on the direct measurement of the absorbance of 5-HMF at its maximum absorption wavelength.
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of 5-HMF (e.g., 1000 ppm) by accurately weighing and dissolving a known amount of pure 5-HMF in deionized water or a suitable solvent (e.g., methanol).[1]
-
Prepare a series of standard solutions with concentrations ranging from approximately 1 to 10 ppm by serial dilution of the stock solution.[1]
-
-
Sample Preparation:
-
Dissolve the sample containing 5-HMF in the same solvent used for the standard solutions.
-
If the sample matrix is complex (e.g., honey, fruit juice), a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][3] In some cases, treatment with activated charcoal can be used to remove spectral interference.[4][5]
-
-
Instrumentation and Measurement:
-
Use a double-beam UV-Vis spectrophotometer.[1]
-
Scan the absorbance of the standard solutions and the sample solution over a wavelength range of 200-400 nm to determine the maximum absorption wavelength (λmax). Aqueous solutions of 5-HMF typically show a strong absorption maximum at approximately 284 nm.[4][6][7]
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of 5-HMF in the sample by interpolating its absorbance value on the calibration curve.
-
Quantitative Data:
| Parameter | Value | Reference |
| λmax (in water) | 284 nm | [4][7] |
| Linearity Range | 2.0–10.0 mg/L | [7] |
| Molar Absorption Coefficient (ε) at 284 nm | 16070 mol⁻¹·L·cm⁻¹ | [7] |
| Limit of Detection (LOD) | 2.69 mg/kg (in model honey) | [8] |
| Limit of Quantification (LOQ) | 8.97 mg/kg (in model honey) | [8] |
Experimental Workflow:
Caption: Workflow for direct UV-Vis spectrophotometric analysis of 5-HMF.
Colorimetric Methods
Colorimetric methods involve the reaction of 5-HMF with a chromogenic reagent to produce a colored complex that can be quantified in the visible region. These methods can be useful for samples with significant background UV absorbance.
Winkler Method (and modifications):
-
Principle: Based on the reaction of 5-HMF with barbituric acid and p-toluidine to form a red complex.[9] A modified, less toxic version uses p-aminobenzoic acid.[9]
-
λmax: 550 nm (with p-toluidine) or 384 nm (with p-aminobenzoic acid).[9]
Seliwanoff Test (modified):
-
Principle: Involves the reaction of 5-HMF with resorcinol in an acidic medium to form a colored complex.[6][10]
-
λmax: >450 nm.[6]
Quantitative Data Comparison for UV-Vis Methods:
| Method | Reagents | λmax (nm) | Linearity (R²) | Key Features |
| Direct UV | None | 284 | >0.99 | Simple, rapid, but susceptible to interference.[7][9] |
| White Method | Sodium bisulfite | 284 and 336 | - | Corrects for background interference from other aldehydes.[8][9] |
| Winkler Method | p-toluidine, barbituric acid | 550 | 0.9976 | Forms a red-colored complex.[9] |
| Modified Winkler | p-aminobenzoic acid, barbituric acid | 384 | - | Uses a less toxic reagent than the classical Winkler method.[9] |
| Seliwanoff Test | Resorcinol, HCl | >450 | - | Forms a colored complex; interference from carbohydrates can be minimized by reducing acid content.[6][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 5-HMF. ¹H NMR is particularly useful for identifying and quantifying the molecule.
Experimental Protocol for ¹H NMR:
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[11]
-
Ensure a sufficient relaxation delay (D1) for accurate integration in quantitative measurements (e.g., D1 = 20 sec for determination in reaction mixtures).[12]
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[13]
-
Integrate the signals corresponding to the protons of 5-HMF and the internal standard.
-
Calculate the purity or concentration of 5-HMF based on the integral ratios and the known amount of the internal standard.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.6 | Singlet |
| Furan Ring (H-3) | ~7.2 | Doublet |
| Furan Ring (H-4) | ~6.5 | Doublet |
| Methylene (-CH₂OH) | ~4.7 | Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Workflow:
Caption: Workflow for ¹H NMR analysis of 5-HMF.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the 5-HMF molecule, thereby confirming its identity and assessing its purity from certain impurities.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid 5-HMF sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.[13]
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of 5-HMF.
-
Characteristic FT-IR Absorption Bands for 5-HMF:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | O-H stretch | Hydroxyl (-OH) |
| ~2930, 2850 | C-H stretch | Methylene (-CH₂) |
| ~1670 | C=O stretch | Aldehyde (-CHO) |
| ~1520 | C=C stretch | Furan Ring |
| ~1070 | C-O stretch | Ether (furan ring) and Alcohol |
Note: Peak positions can have slight variations.[15]
Experimental Workflow:
Caption: Workflow for FT-IR analysis of 5-HMF.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and selective method for the identification and quantification of 5-HMF.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract 5-HMF from the sample matrix using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction (SPE).[2]
-
Since 5-HMF is a polar compound, derivatization is often required to improve its volatility for GC analysis. A common method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][16]
-
-
Instrumentation and Measurement:
-
Injector: Set to a high temperature (e.g., 240-260 °C).[11]
-
GC Column: Use a suitable capillary column (e.g., a 5%-phenyl-methylpolysiloxane column).[12]
-
Oven Program: A temperature gradient is typically used, for example, starting at 50-60 °C and ramping up to 250 °C.[11]
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the 5-HMF derivative peak based on its retention time and mass spectrum.
-
The mass spectrum of silylated 5-HMF will show characteristic fragment ions.
-
Quantify using a calibration curve prepared with derivatized 5-HMF standards.
-
Quantitative Data for GC-MS:
| Parameter | Value | Reference |
| Derivatizing Agent | N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) | [2][16] |
| Linearity Range | 25 - 700 ng/g | [2] |
| Detection Limit (LOD) | 6 ng/g | [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Protocol:
-
Sample Preparation:
-
Instrumentation and Measurement:
-
LC System: Use a reverse-phase C18 column.[1]
-
Mobile Phase: A mixture of water (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used.
-
-
Data Analysis:
-
Identify 5-HMF based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion.
-
For positive ion mode, the quasi-molecular ion [M+H]⁺ at m/z 127.0392 is typically observed.[18]
-
Tandem MS (MS/MS) can be used for more selective and sensitive quantification by monitoring specific fragmentation transitions (e.g., m/z 127 -> 109).[18][19]
-
Mass Spectrometry Data:
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| LC-MS/MS | ESI (+) | 127 | 109, 81, 53 | [18][19] |
Experimental Workflow for LC-MS:
Caption: Workflow for LC-MS analysis of 5-HMF.
References
- 1. rsc.org [rsc.org]
- 2. Analysis of this compound in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and straightforward spectrophotometric analysis of this compound (HMF) using citrate@Fe3O4 nanoparticles as an adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Method for the Determination of this compound and Levulinic Acid Using a Double-Wavelength UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Rapid Method for the Determination of this compound and Levulinic Acid Using a Double-Wavelength UV Spectroscopy (2013) | Junhua Zhang Junhua Zhang | 33 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectral characteristics of this compound as a related substance in medicinal products containing glucose [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and gre ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00733F [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Analysis of 5-Hydroxymethylfurfural in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylfurfural (5-HMF) is a key intermediate compound formed during the acid-catalyzed dehydration of hexoses and as a product of the Maillard reaction. Its presence in a wide array of heat-processed foods, such as honey, fruit juices, jams, and infant formulas, serves as a critical indicator of thermal processing intensity and storage conditions. The monitoring of 5-HMF levels is paramount for quality control within the food industry and for assessing dietary exposure. These application notes provide detailed protocols for the robust chromatographic analysis of 5-HMF in complex matrices, ensuring accurate and reproducible quantification.
Quantitative Data Summary
The following tables summarize key performance parameters for the analysis of 5-HMF using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: HPLC-UV Method Performance Parameters
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Honey | 0.02 mg/kg[1] | 0.06 mg/kg[1] | 84.4 - 105.8[1] | 3.3 - 7.5[1] |
| Jam & Marmalade | 0.03 mg/kg[2] | 0.10 mg/kg[2] | 97 - 108[2] | < 6[2] |
| Apple & Fruit Juice | 0.6 µg/L[3] | 2.0 µg/L[3] | 97.9 - 101.2[3] | 0.39 - 0.67[3] |
| Beer | 0.6 mg/L | 1.8 mg/L | 88.9 - 94 | Not Reported |
Table 2: LC-MS/MS Method Performance Parameters
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Honey | 0.0005 µg/mL[4] | 0.001 µg/mL[4] | Not Reported | Not Reported |
| Cereal-Based Baby Food | Not Reported | Not Reported | 91.8 - 94.7[5] | Not Reported |
| Infant Formula | 0.01 µg/kg[6] | 0.03 µg/kg[6] | Not Reported | Not Reported |
| Spreadable Dairy Creams | 1.54 µM[7] | Not Reported | Not Reported | 1.77[7] |
Experimental Workflow
The general procedure for the chromatographic analysis of 5-HMF from complex matrices is outlined in the following workflow diagram.
Caption: A generalized experimental workflow for the chromatographic determination of 5-HMF.
Detailed Experimental Protocols
Protocol 1: Analysis of 5-HMF in Honey by HPLC-UV
This protocol provides a widely adopted method for the determination of 5-HMF in honey.
1. Materials and Reagents
-
This compound (HMF) standard, 99% purity
-
Methanol, HPLC grade
-
Deionized water, 18.2 MΩ·cm
-
Carrez I solution: 15 g potassium hexacyanoferrate(II) in 100 mL water.[4]
-
Carrez II solution: 30 g zinc acetate in 100 mL water.[4]
-
Syringe filters, 0.45 µm nylon or PTFE
2. Preparation of Standard Solutions
-
Stock Standard (1 mg/mL): Accurately weigh 100 mg of HMF and dissolve in 100 mL of deionized water.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with deionized water.
3. Sample Preparation
-
Accurately weigh approximately 5 g of a homogenized honey sample into a 50 mL beaker.[8]
-
Dissolve the sample in about 25 mL of deionized water and transfer quantitatively to a 50 mL volumetric flask.
-
Add 0.5 mL of Carrez I solution, swirl to mix, then add 0.5 mL of Carrez II solution and swirl again.[8]
-
Make up to the 50 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.
-
Allow the solution to stand for 15 minutes to allow for protein precipitation.
-
Filter the solution through a fluted filter paper into a clean flask.
-
Pass an aliquot of the filtrate through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]
4. HPLC-UV Conditions
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase: Isocratic mixture of water and methanol (90:10, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25 °C (or ambient)
-
Detection Wavelength: 285 nm.[2]
5. Quantification
-
Generate a calibration curve by plotting the peak area versus the concentration of the HMF working standards.
-
Calculate the 5-HMF concentration in the prepared sample solution from the calibration curve.
-
Determine the final concentration in the original honey sample, accounting for the initial sample weight and dilution factor.
Protocol 2: Analysis of 5-HMF in Fruit Juice by QuEChERS and HPLC-UV
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique for the analysis of 5-HMF in fruit juice.
1. Materials and Reagents
-
This compound (HMF) standard, 99% purity
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Deionized water, 18.2 MΩ·cm
-
Syringe filters, 0.45 µm PTFE
2. Preparation of Standard Solutions
-
As described in Protocol 1.
3. Sample Preparation
-
Weigh 5.0 ± 0.1 g of the fruit juice sample into a 50 mL centrifuge tube.[3]
-
Add 5.0 mL of deionized water and shake for 3 minutes.[3]
-
Add 10 mL of acetonitrile and shake for an additional 3 minutes.[3]
-
Add a salt mixture of 4.0 g MgSO₄ and 1.0 g NaCl, and shake vigorously.[3]
-
Centrifuge the mixture at 4000 rpm for 3 minutes.[3]
-
Transfer 2.0 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing a clean-up powder (e.g., 0.3 g MgSO₄ and 0.1 g C18).[9]
-
Shake for 2 minutes and centrifuge at 4000 rpm for 3 minutes.[9]
-
Dilute 1.0 mL of the upper solution five times with deionized water and filter through a 0.45 µm membrane into an HPLC vial.[9]
4. HPLC-UV Conditions
-
Instrument: HPLC system with UV/Vis or DAD
-
Column: C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 3 µm)[9]
-
Mobile Phase: Isocratic mixture of 1.0% acetic acid in water and acetonitrile (96:4, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25 °C
-
Detection Wavelength: 284 nm.[3]
5. Quantification
-
As described in Protocol 1.
Protocol 3: Analysis of 5-HMF in Infant Formula by LC-MS/MS
This protocol is a sensitive method for the determination of 5-HMF in infant formula, employing solid-phase extraction for sample clean-up.
1. Materials and Reagents
-
This compound (HMF) standard, 99% purity
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Carrez I and II solutions
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]
2. Preparation of Standard Solutions
-
Prepare stock and working standards as described in Protocol 1, using deionized water as the diluent.
3. Sample Preparation
-
Weigh 1.0 g of the infant formula powder into a centrifuge tube.
-
Add 10 mL of warm (approx. 40 °C) deionized water and vortex until fully dissolved.
-
Add 100 µL of Carrez I solution, vortex, then add 100 µL of Carrez II solution and vortex again.[10]
-
Centrifuge at 5,000 rpm for 10 minutes at 4 °C.[10]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[10]
-
Load the clear supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove sugars and salts.
-
Elute the 5-HMF from the cartridge with 2 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase and transfer to an LC vial.
4. LC-MS/MS Conditions
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10]
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping up the organic phase.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ion mode
-
MS/MS Transitions (MRM): Precursor ion m/z 127.0; product ions m/z 109.0 and m/z 81.0.[11]
5. Quantification
-
Generate a calibration curve using the prepared working standards.
-
To account for potential matrix effects, it is recommended to prepare matrix-matched standards by spiking a blank infant formula extract with known concentrations of HMF.
-
Calculate the 5-HMF concentration in the sample based on the area ratio of the analyte to an internal standard (if used) or directly from the external matrix-matched calibration curve.
References
- 1. Determination of HMF in Honey using RP 18e column [sigmaaldrich.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Industrial Scale 5-HMF Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the process development for the industrial-scale synthesis of 5-Hydroxymethylfurfural (5-HMF), a key platform chemical derived from renewable resources. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in research, development, and scale-up activities.
Introduction
This compound (5-HMF) is a versatile and highly valuable platform chemical obtained from the dehydration of carbohydrates.[1][2] Its molecular structure, featuring a furan ring, an aldehyde group, and a hydroxyl group, makes it a crucial building block for the synthesis of a wide array of value-added chemicals, including biofuels, biopolymers, pharmaceuticals, and fine chemicals.[2][3][4][5] The transition towards a bio-based economy has intensified research into efficient and economically viable processes for large-scale 5-HMF production.[6]
This document outlines the critical aspects of industrial 5-HMF synthesis, focusing on feedstock selection, catalytic systems, reaction engineering, and purification strategies. The goal is to provide researchers and process chemists with the necessary information to develop and optimize robust and scalable 5-HMF production processes.
Feedstock Selection and Pre-treatment
The choice of feedstock is a critical factor that significantly influences the overall process economics and efficiency. While various carbohydrates can be utilized, they differ in terms of cost, availability, and reactivity.
Common Feedstocks for 5-HMF Synthesis:
-
Fructose: As a ketohexose, fructose is the most reactive and selective substrate for 5-HMF production, often resulting in higher yields under milder conditions.[2][7] However, its relatively high cost is a major drawback for industrial-scale production.[4]
-
Glucose: Glucose is an abundant and less expensive aldohexose. However, its conversion to 5-HMF is less efficient and requires an initial isomerization step to fructose, which can be catalyzed by Lewis acids or bases.[2][8]
-
Sucrose: This disaccharide can be readily hydrolyzed into an equimolar mixture of glucose and fructose, making it a viable feedstock.[3]
-
Starch and Cellulose: These polysaccharides are abundant and inexpensive but require more severe conditions for hydrolysis into monosaccharides before their conversion to 5-HMF.[9]
-
Lignocellulosic Biomass: As a non-food feedstock, lignocellulosic biomass is an attractive long-term option.[10] However, its complex structure necessitates significant pre-treatment to separate cellulose and hemicellulose from lignin and then hydrolyze the polysaccharides into fermentable sugars.
Data Presentation 1: Comparison of Common Feedstocks for 5-HMF Synthesis
| Feedstock | Typical Yield of 5-HMF (%) | Key Advantages | Key Challenges |
| Fructose | 70 - 99%[11][12] | High reactivity and selectivity, milder reaction conditions. | High cost.[4] |
| Glucose | 30 - 60%[9][13] | Low cost, abundant. | Requires isomerization to fructose, lower selectivity.[14] |
| Sucrose | 24 - 36%[3] | Readily available, hydrolyzes to glucose and fructose. | Requires hydrolysis step, potential for side reactions. |
| Starch | 40 - 50%[9] | Low cost, abundant. | Requires hydrolysis, more complex processing.[9] |
| Cellulose | 40 - 58%[10] | Abundant, non-food source. | Recalcitrant to hydrolysis, requires harsh pre-treatment. |
| Lignocellulosic Biomass | Varies (typically lower) | Abundant, sustainable, low cost. | Complex pre-treatment required, low yields.[10][14] |
Catalytic Systems for 5-HMF Synthesis
The selection of an appropriate catalyst is paramount for achieving high yields and selectivity of 5-HMF. Catalysts for this conversion can be broadly classified as homogeneous or heterogeneous.
-
Homogeneous Catalysts: Mineral acids such as HCl and H₂SO₄ are effective but suffer from issues like equipment corrosion, difficulty in separation from the product, and environmental concerns.[9]
-
Heterogeneous Catalysts: Solid acid catalysts are preferred for industrial applications due to their ease of separation, reusability, and reduced environmental impact.[9][14] Examples include:
-
Ion-exchange resins: Effective at moderate temperatures.[11]
-
Zeolites: Offer shape selectivity and tunable acidity.
-
Metal oxides: Niobia (Nb₂O₅) and sulfated zirconia have shown high activity.[11][15]
-
Heteropolyacid salts: Demonstrate excellent catalytic activity.[11]
-
Bifunctional catalysts: Containing both Brønsted and Lewis acid sites are effective for converting glucose to 5-HMF by facilitating both isomerization and dehydration.[16]
-
Data Presentation 2: Performance of Various Catalytic Systems for Fructose Dehydration
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | Fructose Conversion (%) | 5-HMF Yield (%) | Reference |
| CePW₁₂O₄₀ | sec-butanol | 158 | 164 min | - | 99.4 | [11] |
| Amberlyst DR-2030 | DMSO | 110 | 3 h | >98 | 84 | [12] |
| Nb₂O₅ | Water | 165 | 3 h | 76 | 57 | [15] |
| HCl | Acetone-Water | 383-423 K | - | - | - | [17] |
| H₄SiW₁₂O₄₀ | Choline Chloride:Fructose DES / MeCN | - | - | - | 80 | [18] |
| Niobium Phosphate | Water-Acetone | - | - | - | 62.9 | [7] |
| PTSA-POM | GVL | 130 | 30 min | - | 78.1 | [5] |
Reaction Engineering and Process Optimization
The reaction system and operating conditions play a crucial role in maximizing 5-HMF yield and minimizing the formation of by-products such as levulinic acid, formic acid, and insoluble humins.[2]
Solvent Systems
-
Aqueous Systems: While water is an environmentally benign solvent, it can lead to lower 5-HMF yields due to the rehydration of 5-HMF to levulinic and formic acids.[15]
-
Organic Solvents: High-boiling point aprotic polar solvents like dimethyl sulfoxide (DMSO) can significantly enhance 5-HMF yields by suppressing side reactions.[5][19]
-
Biphasic Systems: A biphasic system, typically consisting of an aqueous phase for the reaction and an organic extracting phase (e.g., methyl isobutyl ketone (MIBK), dimethyl carbonate (DMC)), is a highly effective strategy.[20] This setup allows for the in-situ extraction of 5-HMF from the acidic aqueous phase into the organic phase, thereby protecting it from degradation and shifting the reaction equilibrium towards product formation.[21]
Key Process Parameters
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of humins and other degradation products.[22]
-
Reaction Time: Optimizing reaction time is crucial to maximize 5-HMF yield before significant degradation occurs.
-
Catalyst Loading: The concentration of the catalyst affects the reaction rate.
-
Substrate Concentration: High substrate concentrations are desirable for industrial processes to reduce reactor volume and downstream processing costs.[12]
Workflow for 5-HMF Synthesis Process Development
Caption: A generalized workflow for the industrial production of 5-HMF.
Downstream Processing: Separation and Purification
The separation and purification of 5-HMF from the reaction mixture is a significant challenge and can account for a substantial portion of the total production cost.[9] The thermal lability of 5-HMF makes conventional high-temperature distillation difficult.[1]
Common Purification Techniques:
-
Solvent Extraction: Liquid-liquid extraction is widely used, especially in biphasic systems, to selectively move 5-HMF into an organic phase.[9]
-
Adsorption: Using adsorbents like zeolites, activated carbons, or resins can selectively capture 5-HMF from the reaction mixture.[9]
-
Distillation: Vacuum distillation can be employed to separate 5-HMF from high-boiling point solvents like DMSO, though care must be taken to avoid thermal degradation.[12]
Logical Relationship of Factors Affecting 5-HMF Yield and Purity
Caption: Interplay of factors influencing the final yield and purity of 5-HMF.
Experimental Protocols
Protocol 1: Batch Synthesis of 5-HMF from Fructose in a Biphasic System
Objective: To synthesize 5-HMF from fructose using a solid acid catalyst in a water-MIBK biphasic system.
Materials:
-
D-Fructose
-
Amberlyst-15 ion-exchange resin (or other solid acid catalyst)
-
Methyl isobutyl ketone (MIBK)
-
Deionized water
-
High-pressure batch reactor with magnetic stirring and temperature control
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Reactor Setup: To a 100 mL high-pressure batch reactor, add D-fructose (e.g., 5 g) and the solid acid catalyst (e.g., 1 g).
-
Solvent Addition: Add deionized water (e.g., 20 mL) and MIBK (e.g., 40 mL) to the reactor.
-
Reaction: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 140-160 °C) and maintain for the specified reaction time (e.g., 1-3 hours).
-
Quenching and Sampling: After the reaction is complete, cool the reactor rapidly in an ice bath to quench the reaction.
-
Phase Separation: Carefully transfer the contents of the reactor to a separatory funnel and allow the aqueous and organic layers to separate.
-
Sample Preparation for Analysis: Take a known volume from both the aqueous and organic phases. Dilute the samples appropriately with the mobile phase for HPLC analysis.
-
Quantification: Analyze the samples using a calibrated HPLC system to determine the concentration of remaining fructose and the produced 5-HMF. Calculate the fructose conversion and 5-HMF yield.
Protocol 2: Continuous Flow Synthesis of 5-HMF
Objective: To produce 5-HMF from a high-concentration fructose solution using a packed-bed reactor with a solid acid catalyst.
Materials:
-
Fructose solution in DMSO (e.g., 30% w/w)
-
Solid acid catalyst (e.g., Amberlyst DR-2030)
-
Continuous flow reactor system with a high-pressure pump, packed-bed reactor column, and back-pressure regulator
-
Heating system for the reactor column
-
Fraction collector
Procedure:
-
Catalyst Packing: Pack the reactor column with a known amount of the solid acid catalyst.
-
System Setup: Assemble the continuous flow system, ensuring all connections are secure. Heat the reactor column to the desired temperature (e.g., 110 °C).[12]
-
Reaction Initiation: Pump the fructose/DMSO solution through the heated packed-bed reactor at a defined flow rate (e.g., 0.1-0.2 mL/min).[12]
-
Product Collection: Collect the effluent from the reactor in fractions at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions for fructose and 5-HMF concentration using HPLC to determine the conversion and yield over time.
-
Steady-State Evaluation: Continue the run until a steady-state is achieved, indicated by consistent product concentrations in the effluent.
Conclusion
The industrial-scale synthesis of 5-HMF is a complex process that requires careful optimization of feedstock, catalyst, reaction conditions, and purification methods. While significant progress has been made, challenges related to cost-effective production, particularly from lignocellulosic biomass, and efficient purification remain.[1][14] The continued development of robust and recyclable catalysts, along with innovative reactor designs and separation techniques, will be crucial for the widespread commercialization of 5-HMF as a cornerstone of the future bio-based chemical industry.
References
- 1. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of this compound (HMF) from Sucrose in Aqueous Phase Using S, N-Doped Hydrochars [mdpi.com]
- 4. This compound Production in a Lignocellulosic Biorefinery: Techno-economic Analysis | Chemical Engineering Transactions [cetjournal.it]
- 5. Catalytic conversion of biomass-derived carbohydrates into this compound using a strong solid acid catalyst in aqueous γ-valerolactone :: BioResources [bioresources.cnr.ncsu.edu]
- 6. datahorizzonresearch.com [datahorizzonresearch.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. aidic.it [aidic.it]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. recent-reaction-systems-for-the-synthesis-of-5-hydroxymethylfurfural-hmf-from-carbohydrates-with-process-development-analysis-a-review - Ask this paper | Bohrium [bohrium.com]
- 15. Catalytic Dehydration of Fructose to this compound in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Conversion of Concentrated Sugars to this compound over a Metal-free Carbon Catalyst: Role of Glucose–Fructose Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and gre ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00733F [pubs.rsc.org]
- 19. Mechanism of the dehydration of D-fructose to this compound in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 21. atibt.org [atibt.org]
- 22. pubs.acs.org [pubs.acs.org]
Single-Vessel Synthesis of 5-Hydroxymethylfurfural from Biomass: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the single-vessel synthesis of 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical, directly from biomass. The synthesis of HMF is a critical step in the valorization of lignocellulosic biomass, offering a renewable alternative to petroleum-based feedstocks for the production of fuels, chemicals, and materials.
Introduction
This compound (HMF) is a versatile organic compound derived from the dehydration of C6 sugars. Its rich chemistry, featuring aldehyde, hydroxyl, and furan functionalities, makes it a valuable precursor for a wide range of commodity and specialty chemicals, including 2,5-furandicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polyester production. The direct, single-vessel conversion of biomass to HMF is a highly desirable process as it can reduce energy consumption and CO2 emissions by avoiding pre-treatment and separation steps.[1][2] This one-pot approach, however, presents challenges in catalyst selection and process optimization to maximize HMF yield and minimize the formation of by-products like levulinic acid, formic acid, and humins.[1]
The conversion of biomass to HMF typically involves three key reaction steps: (1) hydrolysis of polysaccharides (e.g., cellulose, starch) into monosaccharides (e.g., glucose), (2) isomerization of glucose to fructose, and (3) dehydration of fructose to HMF.[1][2][3] The ideal catalyst system for a single-vessel process should efficiently promote all three reactions while suppressing undesirable side reactions.[1]
Key Catalytic Systems and Strategies
Research has explored a variety of catalytic systems to achieve efficient single-vessel HMF synthesis. These can be broadly categorized as:
-
Homogeneous Catalysts: Mineral acids (e.g., HCl, H₂SO₄) are effective for hydrolysis and dehydration but can be corrosive and difficult to recycle.[4]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, metal oxides, and functionalized carbons, offer advantages in terms of separation and reusability.[4][5] Bifunctional catalysts containing both Lewis and Brønsted acid sites are particularly effective for the glucose-to-HMF conversion.[6][7][8][9]
-
Ionic Liquids (ILs): ILs can act as both solvents and catalysts, effectively dissolving cellulose and facilitating its conversion to HMF.[10][11][12]
-
Biphasic Systems: The use of a biphasic solvent system, typically an aqueous phase for the reaction and an organic phase for in-situ extraction of HMF, is a highly effective strategy to improve HMF yield by preventing its degradation.[8][13][14][15]
Experimental Workflows and Signaling Pathways
General Workflow for Single-Vessel HMF Synthesis
The following diagram illustrates a typical experimental workflow for the single-vessel synthesis of HMF from biomass.
Reaction Pathway from Cellulose to HMF and By-products
The following diagram illustrates the key reaction steps in the conversion of cellulose to HMF, including the formation of common by-products.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the single-vessel synthesis of HMF from different biomass feedstocks.
Table 1: HMF Synthesis from Cellulose
| Catalyst System | Solvent | Temperature (°C) | Time | Cellulose Conversion (%) | HMF Yield (%) | Reference |
| Al-SBA-15 | Water | 220 | 5 min | - | 26.9 (selectivity) | [5] |
| Bimodal-HZ-5 | Water | 190 | 4 h | 67 | 46 | [16] |
| Cr[(DS)H₂PW₁₂O₄₀]₃ | Water | 150 | 2 h | 77.1 | 52.7 | [17] |
| FePO₄ | Water/THF | 180 | 1 h | - | 48 | [18] |
| ZnCl₂/HCl | Water/n-butanol | 150 | 1 h | - | 69.5 | [19] |
| CrCl₃/LiCl/[BMIM]Cl | [BMIM]Cl | 160 | 10 min | - | 62.3 | [12] |
Table 2: HMF Synthesis from Glucose
| Catalyst System | Solvent | Temperature (°C) | Time | Glucose Conversion (%) | HMF Yield (%) | Reference |
| PCP(Cr)-NH₂ | Water/THF | 120 | 2 h | 99.9 | 65.9 | [6] |
| AlCl₃/HCl | Water/2-sec-butylphenol | 180 | - | - | 62 | [8] |
| AACH/[Bmim]Cl | DMSO | 120 | 4 h | - | 52.17 | [11] |
| UiO-66 | DMSO | 160 | 30 min | - | 28 | [20] |
| MIL-53(Al)/HSiW | GVL/H₂O | 140 | 8 h | - | ~40 | [7][9] |
Table 3: HMF Synthesis from Lignocellulosic Biomass
| Biomass | Catalyst System | Solvent | Temperature (°C) | Time | HMF Yield (%) | Reference |
| Corn Stover | CrCl₂/HCl/[EMIM]Cl | DMA/LiCl | 140 | 2 h | 48 | [2][21] |
| Wheat Straw | CrCl₃/LiCl/[BMIM]Cl | [BMIM]Cl | 160 | 10 min | comparable to pure cellulose | [12] |
| Eucalyptus | Al-SBA-15 | Water | 220 | 5 min | 13.0 (C-mol.%) | [5] |
| Milled Corn | Activated Carbon | DMSO/Water | - | - | ≤88 | [22] |
Detailed Experimental Protocols
Protocol 1: HMF from Cellulose using a Bifunctional Zeolite Catalyst
This protocol is based on the work of Wang et al. (2014) using a bimodal micro/mesoporous H-ZSM-5 (Bimodal-HZ-5) catalyst.[16]
1. Materials:
-
Microcrystalline cellulose
-
Bimodal-HZ-5 zeolite catalyst
-
Deionized water
-
High-pressure batch reactor with a magnetic stirrer
2. Catalyst Preparation (Desilication of H-ZSM-5):
- Treat commercial H-ZSM-5 zeolite with a NaOH solution (e.g., 0.2 M) at a specific temperature (e.g., 65 °C) for a defined time (e.g., 30 min) to introduce mesoporosity.
- Filter, wash with deionized water until neutral pH, and dry the resulting bimodal zeolite.
- Calcify the dried zeolite in air at a high temperature (e.g., 550 °C) for several hours.
3. Reaction Procedure:
- Add microcrystalline cellulose (e.g., 0.5 g), Bimodal-HZ-5 catalyst (e.g., 0.5 g), and deionized water (e.g., 20 mL) to the batch reactor.
- Seal the reactor and purge with an inert gas (e.g., N₂).
- Heat the reactor to the desired temperature (e.g., 190 °C) while stirring.
- Maintain the reaction at this temperature for the specified duration (e.g., 4 hours).
- After the reaction, rapidly cool the reactor to room temperature in an ice bath.
4. Product Analysis:
- Separate the solid catalyst and unreacted cellulose from the liquid product by centrifugation or filtration.
- Analyze the liquid phase for HMF and glucose concentrations using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index (RI) or UV detector.
Protocol 2: HMF from Glucose in a Biphasic System with Lewis and Brønsted Acids
This protocol is adapted from the work of Nikolla et al. (2011), which utilizes a combination of a Lewis acid (AlCl₃) and a Brønsted acid (HCl) in a water/organic solvent biphasic system.[8]
1. Materials:
-
Glucose
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
2-sec-butylphenol (or another suitable extracting solvent like THF)
-
Deionized water
-
Pressurized glass reactor with a magnetic stirrer
2. Reaction Procedure:
- Prepare the aqueous phase by dissolving glucose, AlCl₃, and NaCl in deionized water.
- Adjust the pH of the aqueous phase to the desired level (e.g., pH 1.0-2.5) using HCl.
- Add the aqueous phase and the organic extracting solvent (e.g., 2-sec-butylphenol) to the reactor at a specific volume ratio (e.g., 1:2 v/v aqueous:organic).
- Seal the reactor and heat it to the reaction temperature (e.g., 180 °C) with vigorous stirring to ensure good mixing of the two phases.
- After the desired reaction time, quench the reaction by placing the reactor in an ice bath.
3. Product Analysis:
- Allow the two phases to separate.
- Sample both the aqueous and organic phases.
- Analyze the concentration of HMF in both phases using HPLC with a UV detector.
- Analyze the concentration of remaining glucose and fructose in the aqueous phase using HPLC with an RI detector.
Protocol 3: HMF from Lignocellulosic Biomass using an Ionic Liquid
This protocol is based on the findings of Wang et al. (2011) for the conversion of lignocellulosic biomass in an ionic liquid.[12]
1. Materials:
-
Lignocellulosic biomass (e.g., wheat straw, corn stover), dried and milled
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Chromium(III) chloride (CrCl₃)
-
Lithium chloride (LiCl)
-
Microwave reactor
2. Reaction Procedure:
- Pre-dry the ionic liquid ([BMIM]Cl) under vacuum to remove any water.
- Add the milled biomass, [BMIM]Cl, CrCl₃, and LiCl to a microwave reactor vessel.
- Seal the vessel and place it in the microwave reactor.
- Heat the mixture to the reaction temperature (e.g., 160 °C) under microwave irradiation for a short duration (e.g., 10 minutes).
- After the reaction, cool the vessel to room temperature.
3. Product Extraction and Analysis:
- Extract the HMF from the ionic liquid mixture using a suitable organic solvent (e.g., ethyl acetate).
- Repeat the extraction multiple times to ensure complete recovery.
- Combine the organic extracts and analyze the HMF concentration using HPLC or Gas Chromatography (GC).
- The ionic liquid and catalyst can potentially be recovered and reused after extraction.
Conclusion
The single-vessel synthesis of HMF from biomass is a rapidly advancing field with significant potential for the sustainable production of chemicals and fuels. The choice of catalyst, solvent system, and reaction conditions is crucial for achieving high HMF yields. The protocols and data presented here provide a valuable resource for researchers and scientists working in this area. Further research and development are needed to optimize these processes for industrial-scale application, focusing on catalyst stability, product purification, and overall process economics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (HMF) Production from Real Biomasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. recent-advance-on-the-catalytic-system-for-efficient-production-of-biomass-derived-5-hydroxymethylfurfural - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An ionic liquid–organic solvent biphasic system for efficient production of this compound from carbohydrates at high concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One Step Conversion of Glucose into this compound (HMF) via a Basic Catalyst in Mixed Solvent Systems of Ionic Liquid-Dimethyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic hydrolysis of lignocellulosic biomass into this compound in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in this compound production from biomass in biphasic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Advances in this compound production from biomass in biphasic solvents | Semantic Scholar [semanticscholar.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One pot production of this compound with high yield from cellulose by a Brønsted–Lewis–surfactant-combined heteropolyacid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. One-pot synthesis of this compound from carbohydrates using an inexpensive FePO4 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. One-vessel synthesis of this compound in concentrated zinc chloride solution from lignocellulosic materials :: BioResources [bioresources.cnr.ncsu.edu]
- 20. Catalytic conversion of glucose to this compound using zirconium-containing metal–organic frameworks using microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Biphasic 5-Hydroxymethylfurfural (HMF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical, utilizing biphasic reaction systems. The use of a two-phase system enhances HMF yield by continuously extracting the product from the reactive aqueous phase, thereby minimizing the formation of undesirable by-products like levulinic acid, formic acid, and humins.[1][2][3]
Introduction to Biphasic HMF Synthesis
The acid-catalyzed dehydration of C6 sugars (hexoses) to HMF is a cornerstone of converting biomass into valuable chemicals.[1] However, HMF is unstable under the acidic and high-temperature conditions required for its formation, readily rehydrating to levulinic and formic acids or polymerizing into insoluble humins.[2] Biphasic systems address this challenge by employing an aqueous phase, where the carbohydrate dehydration occurs, and an immiscible organic phase that continuously extracts HMF.[3] This in-situ extraction protects HMF from degradation, leading to higher yields and selectivity.[1]
Commonly used organic solvents in these systems include methyl isobutyl ketone (MIBK), tetrahydrofuran (THF), dimethyl carbonate (DMC), and 2-sec-butylphenol (SBP).[1][4][5] The choice of solvent is critical as it influences the partition coefficient of HMF, affecting extraction efficiency.[6] Catalysts can be homogeneous (e.g., mineral acids like HCl, Lewis acids like AlCl₃) or heterogeneous (e.g., solid acid catalysts like Amberlyst resins, zeolites, or niobium-based catalysts), with the latter offering advantages in terms of separation and reusability.[1][4][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on biphasic HMF synthesis, providing a comparative look at different systems and their efficiencies.
Table 1: HMF Synthesis from Fructose in Biphasic Systems
| Aqueous Phase / Catalyst | Organic Solvent | Temp. (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| 0.23 M HCl | Dimethyl Carbonate (DMC) | 200 | 1 min | 96.5 | 87.2 | 85.5 (aq.) / 95.8 (org.) | [5][8] |
| 0.23 M HCl | Dimethyl Carbonate (DMC) | 150 | - | 62.2 | 34.8 | - | [5] |
| H₂O / Cation Exchange Resin | N-Methyl-2-pyrrolidone (NMP) / MIBK | 120 | 6.91 min | - | 73.45 | - | [9] |
| Deep Eutectic Solvent / p-sulfonic acid calix[10]arene | Ethyl Acetate | 110 | 10 min | - | 90 | - | [11] |
| Purolite CT275DR Resin | Dimethyl Carbonate (DMC) / TEAB | 110 | 2 h | - | 70 | - | [12] |
| H₂O / Amberlyst 36 | Methyl Isobutyl Ketone (MIBK) | 150 | - | - | 54-60 | 70 | [4] |
Table 2: HMF Synthesis from Glucose in Biphasic Systems
| Aqueous Phase / Catalyst | Organic Solvent | Temp. (°C) | Time | Glucose Conv. (%) | HMF Yield (%) | Reference |
| AlCl₃ / HCl | 2-sec-butylphenol (SBP) | 170 | - | - | 62 | [1] |
| AlCl₃ / HCl | Tetrahydrofuran (THF) | 170 | - | - | 57 | [1] |
| AlCl₃ / Boric Acid | Tetrahydrofuran (THF) | 170 | 40 min | - | ~60 | [2] |
| 2-SZ-5-HM-550 | DMSO / NaCl solution | 195 | 90 min | - | 61.14 | [7] |
| Lewis Acid | 2-sec-butylphenol (SBP) | 180 | 47 min | - | 85 | [6] |
Table 3: HMF Synthesis from Other Carbohydrates in Biphasic Systems
| Substrate | Aqueous Phase / Catalyst | Organic Solvent | Temp. (°C) | Time | HMF Yield (%) | Reference |
| Sucrose (from thick juice) | H₂SO₄ / NaCl | 2-Methyltetrahydrofuran (MTHF) | 150 | 15-30 min | >90 | [3][13] |
| Starch | HCl | - | - | - | 43 | [7] |
| Starch | AlCl₃·6H₂O | H₂O/THF | - | - | 50 | [7] |
| Carbohydrates (80 wt%) | EMIMBr/SnCl₄ | Glycol Dimethyl Ether or DMC | - | - | 49.0–65.7 | [14][15] |
Experimental Protocols
Here we provide detailed protocols for both batch and continuous-flow synthesis of HMF in a biphasic system. These are generalized procedures based on common practices in the cited literature.
Protocol 1: Batch Synthesis of HMF from Fructose using a Homogeneous Catalyst
This protocol describes the synthesis of HMF in a batch reactor, a common setup for laboratory-scale experiments.
Materials:
-
Fructose
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Methyl Isobutyl Ketone (MIBK)
-
Sodium Chloride (NaCl) (optional, to enhance phase separation)
-
Pressurized batch reactor with stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Aqueous Phase Preparation: Prepare a 10-30% (w/v) fructose solution in deionized water. Add HCl to achieve a desired concentration (e.g., 0.25 M). If using, saturate the aqueous phase with NaCl.
-
Reactor Charging: Add the prepared aqueous phase and MIBK to the batch reactor. A typical aqueous-to-organic phase volume ratio is between 1:1 and 1:10.[4]
-
Reaction: Seal the reactor and begin stirring. Heat the reactor to the target temperature (e.g., 150-170 °C).[1][4] Maintain the temperature for the desired reaction time (e.g., 30-120 minutes).
-
Quenching and Separation: After the reaction time has elapsed, rapidly cool the reactor to room temperature using an ice bath to quench the reaction. Transfer the biphasic mixture to a separatory funnel.
-
Product Extraction: Allow the phases to separate completely. Collect the organic phase, which contains the majority of the HMF. The aqueous phase can be extracted again with fresh MIBK to maximize recovery.
-
Solvent Removal: Combine the organic extracts and remove the MIBK using a rotary evaporator under reduced pressure to obtain crude HMF.
-
Quantification: Dissolve a known amount of the crude product in a suitable solvent (e.g., water or acetonitrile) and analyze by HPLC to determine the HMF yield and purity.
Protocol 2: Continuous-Flow Synthesis of HMF using a Heterogeneous Catalyst
This protocol is adapted for a continuous-flow system, which is advantageous for scalability and precise control over reaction parameters.
Materials:
-
Fructose solution (as in Protocol 1)
-
Organic solvent (e.g., MIBK or DMC)
-
Packed-bed reactor column
-
Heterogeneous acid catalyst (e.g., Amberlyst 36 resin)
-
Two high-pressure liquid pumps (one for the aqueous phase, one for the organic phase)
-
Back pressure regulator
-
Heating system for the reactor (e.g., oven or heating jacket)
-
Phase separator
-
Collection vessels
Procedure:
-
Catalyst Packing: Pack the reactor column with the heterogeneous acid catalyst.
-
System Setup: Connect the pumps to the reactor inlet through a T-mixer. Place the reactor inside the heating system. Connect the reactor outlet to the back pressure regulator and then to the phase separator.
-
Priming the System: Pump the respective solvents through their designated lines to prime the system and remove any air.
-
Reaction Initiation: Set the reactor to the desired temperature (e.g., 150 °C).[4] Begin pumping the aqueous fructose solution and the organic solvent at the desired flow rates to achieve the target residence time and phase ratio (e.g., 0.25 mL/min total flow, 1:5 aqueous-to-organic ratio).[4]
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 residence times). Collect the output from the phase separator. The organic phase contains the HMF product, while the aqueous phase contains unreacted sugar and the catalyst remains in the reactor.
-
Analysis: Collect samples periodically from both the organic and aqueous outlets and analyze via HPLC to determine fructose conversion, HMF yield, and selectivity.
-
Shutdown: After the experiment, flush the system with pure solvents to clean the reactor and lines.
Visualizations
Reaction Pathway and Logic
The following diagram illustrates the key reaction steps in a biphasic system for converting glucose or fructose to HMF and the subsequent formation of by-products.
Caption: Reaction pathway for HMF synthesis in a biphasic system.
Experimental Workflow
This diagram outlines the general experimental workflow for HMF synthesis in a continuous biphasic reactor system.
Caption: General workflow for continuous biphasic HMF synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High‐Yield 5‐Hydroxymethylfurfural Synthesis from Crude Sugar Beet Juice in a Biphasic Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a continuous-flow tubular reactor for synthesis of this compound from fructose using heterogeneous solid acid catalysts in biphasic reaction medium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Systems for this compound Preparation from Different Biomass Feedstocks: A Review | MDPI [mdpi.com]
- 8. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of this compound and 5-acetoxymethylfurfural using a deep eutectic solvent in a biphasic system assisted by microwaves - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Multigram Synthesis of Pure HMF and BHMF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An ionic liquid–organic solvent biphasic system for efficient production of this compound from carbohydrates at high concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 5-Hydroxymethylfurfural (HMF) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental scale-up of 5-Hydroxymethylfurfural (HMF) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up HMF production?
A1: The main obstacles to the industrial-scale production of HMF include the formation of unwanted by-products like humins, difficulties in separating and purifying HMF from the reaction mixture, and the regeneration and stability of catalysts.[1][2][3] HMF is also relatively unstable and sensitive to acids, alkalis, and oxygen, which complicates storage and handling.[1][4]
Q2: What are humins and why are they problematic?
A2: Humins are black, tarry furanic oligomers that are major undesired by-products in HMF production.[4] Their formation is triggered by high temperatures and acidic conditions.[5] These condensation products create significant problems for HMF separation and purification, reduce the overall yield, and can foul reactor surfaces and deactivate catalysts.[1][4][5]
Q3: What are the common side reactions besides humin formation?
A3: A significant side reaction is the rehydration of HMF, which yields levulinic acid and formic acid.[4][6] This degradation pathway is particularly prevalent in aqueous systems under acidic conditions and reduces the final HMF yield.[4][7]
Q4: Which type of catalyst is most effective for HMF synthesis?
A4: Both homogeneous and heterogeneous acid catalysts are used. Homogeneous catalysts like mineral acids (HCl, H₂SO₄) are effective but can be corrosive and difficult to separate from the product.[8][9] Heterogeneous solid acid catalysts, such as acidic ion-exchange resins and zeolites, are preferred for scale-up as they offer advantages in terms of separation, reduced equipment damage, and potential for regeneration.[8][10][11] Catalysts with both Brønsted and Lewis acid sites can be particularly effective when starting from glucose or cellulose, as they facilitate both the isomerization and dehydration steps.[5][12]
Q5: How can HMF be efficiently separated and purified?
A5: Due to HMF's thermal instability, separation by distillation is challenging.[1] The most common and effective method is liquid-liquid extraction using an organic solvent to remove HMF from the aqueous reaction phase.[8][13] This is often done in a biphasic reactor system where HMF is extracted in-situ as it is formed, which helps to suppress the formation of by-products.[13] Other purification techniques include adsorption, nanofiltration, and chromatography.[8][14]
Q6: What is a biphasic reactor system and what are its advantages?
A6: A biphasic system consists of two immiscible liquid phases, typically an aqueous phase where the reaction occurs and an organic phase for extraction.[13] As HMF is produced in the aqueous phase, it is immediately extracted into the organic solvent.[13] This approach enhances HMF yield by protecting it from degradation and rehydration in the acidic aqueous environment, thereby minimizing the formation of humins and other by-products.[1][13] Solvents like methyl isobutyl ketone (MIBK), dimethyl sulfoxide (DMSO), and dimethyl carbonate (DMC) are often used.[6][15][16]
Troubleshooting Guides
This guide provides solutions to specific issues that may arise during HMF production experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low HMF Yield | 1. Catalyst Deactivation: Active sites may be blocked by humins or leached into the solvent.[5] 2. Suboptimal Reaction Temperature: Temperature may be too low for efficient conversion or too high, promoting degradation.[11] 3. Incorrect Reaction Time: Insufficient time for conversion or excessive time leading to byproduct formation.[11] 4. Side Reactions: HMF rehydration to levulinic and formic acids or polymerization into humins.[4][6] | 1. Regenerate or Replace Catalyst: For heterogeneous catalysts, attempt regeneration through calcination or washing. If ineffective, replace with a fresh catalyst.[5] 2. Optimize Temperature: Conduct a temperature screening study to find the optimal balance between fructose conversion and HMF selectivity. A common range is 110-200°C.[14][15] 3. Optimize Reaction Time: Perform a time-course experiment to identify the point of maximum HMF yield before significant degradation occurs.[11] 4. Implement a Biphasic System: Use an immiscible organic solvent (e.g., MIBK, DMC) to continuously extract HMF from the aqueous phase, preventing its degradation.[13][15] |
| High Concentration of Humin By-products | 1. High Reaction Temperature: Elevated temperatures accelerate condensation reactions that form humins.[5] 2. Prolonged Reaction Time: Extended exposure of HMF to acidic conditions promotes polymerization.[4] 3. High Acidity/Catalyst Loading: Strong acidic conditions catalyze humin formation.[5] 4. Monophasic Aqueous System: Water can participate in degradation pathways, and the absence of an extraction phase keeps HMF in the reactive environment. | 1. Reduce Reaction Temperature: Lowering the temperature can significantly decrease the rate of humin formation, though it may also slow the desired reaction.[11] 2. Shorten Residence Time: In a continuous flow reactor, increase the flow rate. In a batch reactor, shorten the reaction duration.[15] 3. Optimize Catalyst Concentration: Reduce the amount of acid catalyst to a level that is sufficient for fructose dehydration but minimizes side reactions.[17] 4. Use a Biphasic System or Aprotic Solvent: Employing an organic extraction solvent or using a solvent like DMSO can suppress humin formation.[10][13] |
| Difficulty in Product Separation & Purification | 1. Thermal Instability of HMF: HMF can degrade at the high temperatures required for atmospheric distillation.[1] 2. Complex Reaction Mixture: The presence of unreacted sugars, catalysts, solvents, and multiple by-products complicates purification.[5] 3. Poor Partition Coefficient: The chosen organic solvent may not efficiently extract HMF from the aqueous phase. | 1. Use Vacuum Distillation: Distilling under reduced pressure allows for solvent removal at a lower temperature, preserving the HMF.[14] 2. Employ Liquid-Liquid Extraction: Use a suitable solvent to selectively extract HMF. This can be followed by solvent evaporation and further purification via silica chromatography if high purity is required.[14][15] 3. Solvent Screening: Test different organic solvents to find one with a high partition coefficient for HMF, ensuring efficient extraction. Biphasic systems using MeTHF have shown higher partition coefficients than those with MIBK.[5] |
Data Presentation
Table 1: Comparison of Catalytic Systems for HMF Production from Fructose
| Catalyst | Solvent System | Temperature (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | Selectivity (%) | Reference |
| HCl (0.23 M) | Water/DMC (1:3 v/v) | 200 | 1 min | 96.5 | 87.2 | 90.4 | [6][15] |
| Ion Exchange Resin (DR-2030) | DMSO | 110 | 3 h | 98.8 | 82.2 | ~83.2 | [14] |
| Amberlyst-15 | HFIP/Water (87.5:12.5 v/v) | 87 | 6 h | 98 | ~77.4 | 79 | [16] |
| SBA-15-SO₃H | DMSO | 130 | 1 h | 100 | 78.7 | 78.7 | [11] |
| AlCl₃ + HCl | Water/Alkylphenol | 140 | 25 min | 89 | 62 | ~69.7 | [18] |
Table 2: Impact of Solvent Systems on HMF Yield from Fructose
| Solvent System | Catalyst | Temperature (°C) | Fructose Conv. (%) | HMF Yield (%) | Key Advantages | Reference |
| Biphasic | ||||||
| Water / MIBK / 2-Butanol | HCl | Not Specified | 95 | 82 | Suppresses HMF rehydration and side reactions. | [16] |
| Water / Dimethyl Carbonate (DMC) | HCl | 200 | 96.5 | 87.2 | High yield and selectivity in a continuous flow process. | [6][15] |
| Monophasic | ||||||
| Dimethyl Sulfoxide (DMSO) | Ion Exchange Resin | 110 | >99 | 85 | High substrate concentration possible; reduces byproduct formation. | [10][14] |
| Hexafluoroisopropanol (HFIP) / Water | Ion Exchange Resin | 105 | >95 | 71 | Low-boiling solvent allows for easier recovery. | [16] |
| Ionic Liquid ([BMIM]Cl) | CrCl₂ | 100 | High | ~70 (from glucose) | High yields, but solvent is expensive and sensitive to water. | [18] |
Experimental Protocols
Protocol 1: Batch Synthesis of HMF from Fructose using a Heterogeneous Catalyst
-
Catalyst Preparation: Activate the solid acid catalyst (e.g., sulfonic acid functionalized SBA-15) by heating under vacuum to remove adsorbed water, or follow the manufacturer's specific activation procedure.[11]
-
Reactor Setup: In a pressure-rated batch reactor equipped with a magnetic stirrer and temperature control, add D-fructose and the chosen solvent (e.g., DMSO).
-
Initiate Reaction: Add the pre-weighed activated catalyst to the fructose solution. The typical catalyst loading is 0.1-0.2 equivalents with respect to fructose.[14]
-
Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 110-130°C) while stirring.[11][14] Maintain the reaction for the predetermined time (e.g., 1-3 hours).[11][14]
-
Reaction Quenching and Catalyst Removal: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to separate the solid catalyst. The catalyst can be washed, dried, and stored for reuse.[14]
-
Analysis: Analyze the liquid product mixture using HPLC or GC-MS to determine fructose conversion, HMF yield, and selectivity.[19][20]
Protocol 2: Purification of HMF via Liquid-Liquid Extraction
-
Initial Dilution: Take the crude reaction mixture (e.g., from a reaction in DMSO) and dilute it with a salt solution (e.g., brine). This helps to decrease the solubility of HMF in the aqueous/DMSO phase.[14]
-
Solvent Extraction: Transfer the diluted mixture to a separatory funnel. Add an immiscible organic solvent with a favorable partition coefficient for HMF, such as ethyl acetate or methyl isobutyl ketone (MIBK).[14]
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer containing the extracted HMF.
-
Repeat Extraction: Perform multiple extraction cycles (typically 3-4 times) on the aqueous layer with fresh organic solvent to ensure maximum recovery of HMF.[14]
-
Solvent Removal: Combine all organic extracts and remove the solvent using a rotary evaporator under reduced pressure. This is crucial to avoid thermal degradation of HMF.[14][15]
-
Further Purification (Optional): If very high purity is required, the resulting crude HMF oil can be further purified using silica gel column chromatography.[14]
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting flowchart for diagnosing low HMF yield.
Caption: Reaction pathways in HMF synthesis from fructose.
Caption: General experimental workflow for HMF production.
References
- 1. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Challenges on the Catalytic Synthesis of this compound (HMF) from Real Feedstocks [mdpi.com]
- 6. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Systems for this compound Preparation from Different Biomass Feedstocks: A Review [mdpi.com]
- 9. This compound (HMF) Production from Real Biomasses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective Production of this compound from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. (736c) Model-Based Equipment Design for the Biphasic Production of this compound in a Tubular Reactor | AIChE [proceedings.aiche.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Catalytic Dehydration of Fructose to this compound (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP) [mdpi.com]
- 17. Multigram Synthesis of Pure HMF and BHMF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Optimizing 5-Hydroxymethylfurfural (HMF) Yield from Lignocellulosic Biomass
Welcome to the technical support center for the production of 5-Hydroxymethylfurfural (HMF) from lignocellulosic biomass. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Problem 1: Low HMF Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Biomass Pretreatment | The complex structure of lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can hinder the accessibility of carbohydrates for conversion. Ensure your pretreatment method effectively breaks down the lignin seal and reduces cellulose crystallinity. Common methods include dilute acid or alkali pretreatment, steam explosion, and organosolv processes. For example, a pretreatment with dilute NaOH solution (3 wt%) at 60°C for 24 hours has been shown to significantly improve HMF yield.[1][2] |
| Suboptimal Catalyst Selection or Activity | The choice of catalyst is crucial. Both Brønsted and Lewis acids are necessary for the conversion of cellulose to HMF.[3] Consider using a mixed catalyst system, such as a combination of a mineral acid (e.g., H₂SO₄) and a metal salt (e.g., Al₂(SO₄)₃), which can reduce the activation energy for cellulose hydrolysis, glucose isomerization, and fructose dehydration.[4][5] Heterogeneous catalysts, like solid acids, offer advantages in terms of separation and reusability.[6] |
| Inappropriate Reaction Solvent | The solvent system plays a significant role in HMF stability and selectivity. Water, while being an environmentally friendly solvent, can promote side reactions leading to the formation of byproducts like levulinic acid and formic acid.[6] The use of biphasic systems, often containing an aqueous phase and an organic extracting phase (e.g., tetrahydrofuran (THF) or methyl isobutyl ketone (MIBK)), can continuously remove HMF from the reactive aqueous phase, thereby preventing its degradation.[6][7] Ionic liquids are also effective but their cost and viscosity can be a drawback.[8] |
| Unfavorable Reaction Temperature and Time | High temperatures can accelerate the degradation of HMF into humins and other byproducts. Conversely, a temperature that is too low will result in slow reaction rates and incomplete conversion. It is critical to optimize the reaction temperature and time for your specific feedstock and catalyst system. For instance, with a CrCl₃/LiCl catalyst in [BMIM]Cl, a high HMF yield was achieved at 160°C in just 10 minutes.[8] |
| Presence of Inhibitory Byproducts | The hydrolysis of lignocellulosic biomass can generate compounds that inhibit subsequent enzymatic or chemical conversions, such as furfural (from hemicellulose), phenolic compounds (from lignin), and organic acids.[9] These can interfere with the desired reaction pathways. |
Problem 2: Formation of Undesired Byproducts (e.g., Levulinic Acid, Formic Acid, Humins)
| Potential Cause | Troubleshooting Steps |
| HMF Rehydration | In aqueous acidic conditions, HMF can rehydrate to form levulinic acid and formic acid.[10] To mitigate this, consider using a biphasic solvent system to continuously extract HMF into the organic phase as it is formed.[6] The addition of salts like NaCl can enhance the partitioning of HMF into the organic phase.[11] |
| HMF and Sugar Condensation/Polymerization | At high temperatures and acid concentrations, HMF and intermediate sugars can undergo condensation and polymerization reactions to form insoluble solid byproducts known as humins.[7] Optimizing reaction time and temperature is crucial. The use of certain solvents, like dimethyl sulfoxide (DMSO), can sometimes suppress humin formation.[6] |
| Side Reactions of Sugars | Glucose and fructose can degrade into other products besides HMF under harsh reaction conditions. Fine-tuning the catalyst system to favor the desired reaction pathway (glucose isomerization to fructose, followed by fructose dehydration to HMF) is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pretreatment in HMF production from lignocellulosic biomass?
A1: Pretreatment is a critical step to overcome the recalcitrance of lignocellulosic biomass.[10] Its primary goals are to:
-
Remove Hemicellulose and Lignin: This increases the porosity of the biomass and the accessibility of the cellulose.
-
Reduce Cellulose Crystallinity: This makes the cellulose more amenable to hydrolysis.
-
Increase Surface Area: This enhances the contact between the catalyst and the substrate.
Common pretreatment methods include dilute acid hydrolysis, alkaline treatment, steam explosion, and organosolv pulping.[10][12] The choice of pretreatment method can significantly impact the subsequent HMF yield.
Q2: Which type of catalyst is best for HMF production?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific feedstock, solvent system, and reaction conditions. However, effective catalysts for converting cellulose to HMF typically possess both Brønsted and Lewis acidic sites.[3]
-
Homogeneous Catalysts: Mineral acids (e.g., H₂SO₄, HCl) and metal salts (e.g., CrCl₃, AlCl₃) are effective but can be corrosive and difficult to separate from the product.[6][8]
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides offer advantages in terms of easy separation, reusability, and reduced environmental impact.[6]
Q3: Why is a biphasic solvent system often recommended?
A3: A biphasic system, typically consisting of an aqueous phase and an organic extracting phase, is often employed to improve HMF yield by:
-
In-situ Extraction: Continuously removing HMF from the aqueous phase where it is formed into the organic phase.[6]
-
Preventing Degradation: This extraction minimizes the contact time of HMF with the acidic catalyst in the aqueous phase, thereby reducing its rehydration to levulinic acid and formic acid, and its condensation into humins.[7]
-
Shifting Reaction Equilibrium: The removal of the product can help to drive the reaction towards further HMF formation.
Commonly used organic solvents for the extracting phase include tetrahydrofuran (THF), methyl isobutyl ketone (MIBK), and 1,4-dioxane.[7][13]
Q4: How can I accurately quantify the HMF in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying HMF.[14][15] Key aspects of the method include:
-
Column: A C18 column is typically used for separation.[14][15]
-
Detector: A UV-Vis detector is used for detection, with the wavelength often set around 280 nm.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used as the mobile phase.[14]
-
Internal Standard: Using an internal standard, such as 2,5-furandicarboxylic acid (FDCA), can improve the accuracy and precision of the quantification.[16]
It is also important to properly prepare the sample, which may involve dilution and filtration, to avoid interference from other components in the biomass hydrolysate.[14]
Quantitative Data Summary
The following tables summarize HMF yields obtained from various lignocellulosic feedstocks under different catalytic systems and reaction conditions.
Table 1: HMF Yield from Various Lignocellulosic Biomass Feedstocks
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time | HMF Yield (%) | Reference |
| Wheat Straw | CrCl₃/LiCl | [BMIM]Cl | 160 | 10 min | 62.3 | [8] |
| Corncob | SPTPA | γ-valerolactone (GVL) | 175 | - | 32.3 | [17] |
| Pine Wood | AlCl₃·6H₂O | H₂O/THF | 180 | 30 min | 35 | [11] |
| Corn Stover | AlCl₃·6H₂O | H₂O/THF | 180 | 30 min | 19 | [11] |
| Maple Wood | Metal Halides | - | - | - | 51 | [11] |
| Wood Chips | CrCl₃·6H₂O | [BMIM]Cl | 120 | 2 h | 79 (with NaOH pretreatment) | [2] |
| Cellulose | H₂SO₄ and Al₂(SO₄)₃ | THF/H₂O | 190 | 1 h | 46.5 | [4][5] |
Experimental Protocols
Protocol 1: HMF Production from Cellulose using a Mixed Acid Catalyst [4][5]
1. Materials:
- Microcrystalline cellulose
- Sulfuric acid (H₂SO₄)
- Aluminum sulfate (Al₂(SO₄)₃)
- Tetrahydrofuran (THF)
- Deionized water
2. Procedure:
- In a high-pressure reactor, combine 1 g of cellulose, the desired amounts of H₂SO₄ and Al₂(SO₄)₃ (e.g., a molar ratio of Al₂(SO₄)₃ to H₂SO₄ of 1:5), 2 mL of deionized water, and 18 mL of THF.
- Seal the reactor and heat it to 190°C with stirring.
- Maintain the reaction at this temperature for 1 hour.
- After the reaction, cool the reactor to room temperature.
- Collect the liquid phase and analyze the HMF concentration using HPLC.
Protocol 2: HMF Quantification using HPLC [14][16]
1. Instrumentation and Conditions:
- HPLC system with a UV-Vis detector.
- C18 analytical column.
- Mobile phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 9:1 v/v).
- Flow rate: 1.0 mL/min.
- Column temperature: 35°C.
- Detection wavelength: 277 nm.
- Injection volume: 5 µL.
2. Sample Preparation:
- Take a known volume of the reaction mixture.
- If necessary, dilute the sample with the mobile phase to bring the HMF concentration within the linear range of the calibration curve.
- Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.
3. Quantification:
- Prepare a series of standard solutions of HMF with known concentrations.
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the prepared sample and determine the peak area of HMF.
- Calculate the concentration of HMF in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for HMF production from lignocellulosic biomass.
Caption: Key reaction steps and side reactions in HMF production from cellulose.
References
- 1. This compound (HMF) Production from Real Biomasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of this compound from cellulose catalyzed by mixed acid: optimization and kinetics | springerprofessional.de [springerprofessional.de]
- 6. recent-advance-on-the-catalytic-system-for-efficient-production-of-biomass-derived-5-hydroxymethylfurfural - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Catalytic hydrolysis of lignocellulosic biomass into this compound in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. mdpi.com [mdpi.com]
- 12. Pretreatment technologies of lignocellulosic biomass in water in view of furfural and this compound production- A review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. datapdf.com [datapdf.com]
- 16. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing by-product formation in 5-HMF synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxymethylfurfural (5-HMF). The focus is on practical strategies to minimize the formation of common by-products, thereby enhancing product yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-HMF, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction mixture is turning dark, and a black, tarry solid is forming. What is this substance and how can I prevent its formation?
Answer:
The black, insoluble material you are observing is commonly referred to as humins . These are complex, furan-rich polymers formed through side reactions.
-
Primary Causes:
-
Polymerization and Condensation: Humins are primarily formed from the polymerization and condensation of 5-HMF itself or through cross-polymerization with the starting sugar (fructose or glucose).[1][2]
-
Harsh Reaction Conditions: High temperatures and high concentrations of acid catalysts are known to significantly promote the formation of humins.[3]
-
-
Solutions to Minimize Humin Formation:
-
Implement a Biphasic Solvent System: This is one of the most effective strategies. A biphasic system (e.g., water with an organic solvent like methyl isobutyl ketone (MIBK) or dimethyl carbonate (DMC)) allows for the continuous extraction of 5-HMF from the acidic aqueous phase where it is formed into the organic phase.[3][4] This separation protects the 5-HMF from the acidic conditions that lead to humin formation.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can significantly reduce the rate of humin formation. It is crucial to find a balance that allows for efficient fructose/glucose conversion without excessive by-product generation.
-
Reduce Substrate Concentration: High initial concentrations of fructose or glucose can accelerate the rate of condensation reactions that lead to humins.
-
Select an Appropriate Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) can stabilize the 5-HMF molecule, which helps to minimize its degradation and subsequent polymerization into humins.
-
Question 2: My 5-HMF yield is lower than expected, and I'm detecting significant amounts of levulinic acid and formic acid. What is causing this?
Answer:
The presence of levulinic acid (LA) and formic acid (FA) indicates that your desired product, 5-HMF, is undergoing a subsequent reaction.
-
Primary Cause:
-
5-HMF Rehydration: Under acidic conditions, 5-HMF can be rehydrated in the presence of water to yield equimolar amounts of levulinic acid and formic acid. This is a major degradation pathway that directly reduces the final yield of 5-HMF.
-
-
Solutions to Prevent 5-HMF Rehydration:
-
Utilize a Biphasic System: As with preventing humins, a biphasic system is highly effective. By extracting 5-HMF into an organic phase, you remove it from the aqueous, acidic environment required for rehydration.
-
Control Water Content: Reducing the amount of water in the reaction medium can suppress the rehydration reaction. Using organic solvents or co-solvents can be beneficial.
-
Shorten Reaction Time: The conversion of 5-HMF to LA and FA is a consecutive reaction. Therefore, optimizing the reaction time is critical to stopping the process after maximum 5-HMF yield is achieved and before significant rehydration occurs.
-
Moderate Acidity: While an acid catalyst is necessary for the initial dehydration of sugars, excessively high concentrations can accelerate the unwanted rehydration of 5-HMF.
-
Question 3: The selectivity of my reaction is poor, resulting in a complex mixture of products. How can I improve the selectivity towards 5-HMF?
Answer:
Poor selectivity is often the result of a combination of suboptimal reaction parameters.
-
Primary Causes:
-
Inappropriate Catalyst Choice: The type and strength of the acid catalyst play a crucial role. For converting glucose, which is more challenging than fructose, catalysts with both Lewis and Brønsted acid sites are often required to facilitate the initial isomerization of glucose to fructose.
-
Suboptimal Solvent System: A single-phase aqueous system often leads to low selectivity due to the high rates of side reactions like rehydration and polymerization.
-
Uncontrolled Reaction Conditions: Non-optimized temperature, pressure, and reaction time can favor the kinetics of by-product formation over the desired 5-HMF synthesis pathway.
-
-
Solutions to Enhance Selectivity:
-
Catalyst Selection: Carefully choose your catalyst based on the starting material. For fructose dehydration, a simple Brønsted acid (like HCl or H₃PO₄) can be effective. For glucose, consider bifunctional catalysts like certain metal chlorides (e.g., CrCl₃) or solid acid catalysts that possess both Lewis and Brønsted acidity.
-
Solvent System Engineering: The use of biphasic systems (e.g., water-MIBK, water-THF) is a proven method to improve selectivity by protecting the product. Additionally, polar aprotic solvents like DMSO are known to enhance selectivity by stabilizing 5-HMF and favoring the reactive fructofuranose isomer.
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, time, catalyst loading, and substrate concentration. This allows for the identification of optimal conditions that maximize 5-HMF selectivity.
-
Pressure Control: In aqueous systems, reducing the pressure can promote the desorption of 5-HMF from solid catalysts, thereby inhibiting side reactions and improving yield.
-
Frequently Asked Questions (FAQs)
1. What are the primary by-products formed during the acid-catalyzed synthesis of 5-HMF from hexoses? The two main classes of by-products are (1) levulinic acid and formic acid , which result from the rehydration of 5-HMF, and (2) humins , which are insoluble, dark-colored polymers formed from the condensation of 5-HMF and/or the initial sugars.
2. How does the choice of solvent impact by-product formation? The solvent system is critical for controlling selectivity.
-
Aqueous Systems: While water is an environmentally benign solvent, it can lead to lower 5-HMF yields because it participates in the rehydration reaction to form levulinic and formic acids.
-
Polar Aprotic Solvents (e.g., DMSO, NMP): These solvents can significantly suppress side reactions and enhance 5-HMF selectivity. They work by stabilizing 5-HMF through hydrogen bonding and favoring the formation of the more reactive furanose tautomer of fructose. However, their high boiling points can complicate product separation.
-
Biphasic Systems (e.g., Water/MIBK, Water/DMC): These systems are highly effective at minimizing by-products. 5-HMF is continuously extracted from the reactive aqueous phase into an organic phase, protecting it from degradation and polymerization.
3. What is the role of the catalyst in minimizing by-products? The catalyst directly influences the reaction pathways. An ideal catalyst should efficiently promote the dehydration of hexoses to 5-HMF while minimizing the subsequent rehydration of 5-HMF or the formation of humins. For glucose conversion, catalysts with both Brønsted acid sites (for dehydration) and Lewis acid sites (for glucose-to-fructose isomerization) are often necessary to achieve high selectivity. The concentration of the catalyst is also important; high acidity can accelerate the formation of all major by-products.
4. What is the most effective strategy for preventing 5-HMF degradation after it is formed? The most effective strategy is in situ extraction using a biphasic solvent system. By continuously removing 5-HMF from the hot, acidic aqueous phase where it is synthesized, its exposure to conditions that cause rehydration (to levulinic and formic acids) and polymerization (to humins) is minimized.
5. How does a biphasic system work to improve 5-HMF yield? A biphasic system typically consists of an aqueous phase and an immiscible organic phase. The dehydration of the sugar (which is soluble in water) occurs in the aqueous phase containing the acid catalyst. The resulting 5-HMF, being more soluble in the organic phase, is then extracted. This physical separation effectively protects the 5-HMF from further reactions in the acidic aqueous layer, leading to higher yields and selectivity. Adding salts like NaCl can further enhance the partitioning of 5-HMF into the organic phase.
Data Presentation: Influence of Reaction Parameters on 5-HMF Synthesis
The following tables summarize quantitative data from various studies, illustrating the impact of different experimental parameters on 5-HMF yield and selectivity.
Table 1: Effect of Solvent System on 5-HMF Yield from Fructose
| Solvent System | Catalyst | Temperature (°C) | Time | Fructose Conv. (%) | 5-HMF Yield (%) | Reference |
| Water/MIBK | HCl | Not Specified | Not Specified | 86 | 69 | |
| Water-DMSO/MIBK-2-butanol | HCl | Not Specified | Not Specified | 95 | 82 | |
| Water/DMC (biphasic) | HCl | 200 | 1 min | 96.5 | 87.2 | |
| HFIP/Water (15 vol%) | Ion-Exchange Resin | 120 | 120 min | ~98 | ~70 | |
| DMSO | None | Not Specified | Not Specified | >90 | >80 |
Table 2: Impact of Reaction Conditions in a Water:Acetone Biphasic System (H₃PO₄ catalyst)
| Temperature (°C) | Time (min) | Catalyst Conc. (%) | 5-HMF Yield (%) | Reference |
| 200 | 8.4 | 0.8 | >50 | |
| 170 | 5 | 1.0 | ~45 | |
| 200 | 2 | 0.5 | ~30 |
Experimental Protocols
Protocol 1: Continuous High-Yield Synthesis of 5-HMF in a Water/DMC Biphasic System
This protocol is based on the work of Sayed et al. (2020) and is designed for high conversion and selectivity in a continuous flow setup.
-
Materials:
-
Fructose solution: 30% (w/v) in deionized water.
-
Catalyst solution: 0.23 M HCl in deionized water.
-
Organic solvent: Dimethyl carbonate (DMC).
-
Quenching solution: Saturated sodium carbonate (Na₂CO₃).
-
-
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps.
-
Tube reactor (e.g., PFA or stainless steel) placed in a heating unit (e.g., oven or heating block).
-
Back-pressure regulator.
-
Collection vessel.
-
-
Procedure:
-
Prepare the aqueous feed by mixing the fructose solution with the HCl catalyst solution.
-
Set up the continuous flow system. Pump the aqueous feed at a defined flow rate and the DMC organic phase at a flow rate three times that of the aqueous phase.
-
Heat the tube reactor to 200°C.
-
Adjust the total flow rate to achieve a residence time of 1 minute within the heated zone of the reactor. Maintain system pressure using the back-pressure regulator.
-
Collect the biphasic output from the reactor in a vessel containing a quenching solution to neutralize the acid catalyst.
-
Separate the organic and aqueous phases.
-
Analyze the concentration of fructose and 5-HMF in both phases using HPLC to determine conversion, yield, and selectivity.
-
Visualizations
Diagram 1: Reaction Pathways in 5-HMF Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Challenges on the Catalytic Synthesis of this compound (HMF) from Real Feedstocks [mdpi.com]
- 4. This compound (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and gre ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00733F [pubs.rsc.org]
Technical Support Center: 5-Hydroxymethylfurfural (5-HMF) Stability and Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Hydroxymethylfurfural (5-HMF) under acidic conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 5-HMF in acidic aqueous solutions?
Under acidic conditions, the most prominent degradation pathway for 5-HMF is its rehydration to form levulinic acid (LA) and formic acid (FA).[1] This reaction is catalyzed by Brønsted acids.[1] Concurrently, side reactions can lead to the formation of insoluble, dark-colored polymers known as humins, especially at high temperatures and acid concentrations.[1]
Q2: What are the key factors that influence the rate of 5-HMF degradation in acid?
The degradation of 5-HMF is significantly influenced by several factors:
-
Temperature: Higher temperatures drastically accelerate the degradation of 5-HMF.[2][3]
-
Acid Concentration: Increasing the acid concentration generally enhances the rate of HMF conversion to levulinic acid.[3][4]
-
Initial 5-HMF Concentration: The initial concentration of 5-HMF can also affect the reaction kinetics, with higher concentrations sometimes leading to increased humin formation.[3][5]
-
Type of Acid: The catalytic activity towards HMF formation and degradation can vary depending on the acid used, with hydrochloric acid (HCl) sometimes showing higher activity than sulfuric acid (H₂SO₄) or nitric acid (HNO₃).[6][7]
Q3: How can I minimize the degradation of 5-HMF during my experiments?
To maintain the stability of 5-HMF in acidic environments, consider the following:
-
Low Temperatures: Storing and handling 5-HMF solutions at low temperatures (e.g., 2–8°C) significantly reduces degradation rates.[2]
-
Mildly Acidic Conditions: While strong acids promote degradation, mildly acidic conditions can be more favorable for preserving 5-HMF compared to neutral or alkaline conditions.[2]
-
Biphasic Systems: Utilizing a biphasic water/organic solvent system can be effective. As 5-HMF is formed in the aqueous acidic phase, it can be continuously extracted into an organic solvent, thereby protecting it from further degradation.[1][5]
-
Control Reaction Time: Shorter reaction times will naturally limit the extent of degradation.[5]
Q4: What are "humins" and how can I prevent their formation?
Humins are complex, furan-rich, dark-colored polymers that are undesirable byproducts of 5-HMF degradation.[1] Their formation is strongly promoted by a combination of high temperature and high acidity.[1] To minimize humin formation, it is recommended to use lower temperatures, lower acid concentrations, and potentially lower initial substrate concentrations.[5] The use of biphasic systems can also help by removing 5-HMF from the reactive aqueous phase before it can polymerize.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired 5-HMF derivative | 1. Significant degradation of starting 5-HMF. | 1. Re-evaluate reaction temperature and time; consider running the reaction at a lower temperature for a longer duration. |
| 2. High acid concentration leading to rapid byproduct formation. | 2. Decrease the acid concentration or use a milder acid. | |
| 3. Presence of oxygen leading to oxidation.[2] | 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of dark, insoluble material (humins) | 1. Reaction temperature is too high.[1] | 1. Lower the reaction temperature. |
| 2. High acid concentration.[1] | 2. Reduce the acid concentration. | |
| 3. High initial concentration of 5-HMF or starting sugar.[5] | 3. Use a more dilute solution of the starting material. | |
| 4. Prolonged reaction time. | 4. Optimize the reaction time to maximize product yield before significant humin formation occurs. | |
| Inconsistent or non-reproducible results | 1. Variability in the purity of the initial 5-HMF. | 1. Ensure the purity of the 5-HMF starting material using a suitable analytical method (e.g., HPLC, NMR). |
| 2. Inaccurate temperature control. | 2. Use a calibrated and reliable heating system (e.g., oil bath, reaction block). | |
| 3. Inconsistent acid concentration. | 3. Prepare fresh acid solutions and verify their concentration by titration. | |
| 4. Degradation of 5-HMF stock solution over time. | 4. Prepare fresh 5-HMF stock solutions for each set of experiments or validate the stability of the stock solution over the intended period of use.[8] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on 5-HMF Conversion and Levulinic Acid (LA) Yield.
| Initial HMF (M) | Acid (H₂SO₄) (M) | Temperature (°C) | HMF Conversion (%) | LA Yield (mol/mol %) | Reference |
| 0.1 | 1 | 98 - 181 | ~100 | 94 | [3][4][9][10] |
| 1 | 0.05 - 1 | 141 | Variable | ~60 - 70 | [3] |
| 0.1 - 1.7 | 1 | 98 | Slightly dependent on initial concentration | - | [3] |
Note: The yield of levulinic acid at full HMF conversion is reported to be independent of temperature.[3][4][9][10]
Experimental Protocols
Protocol 1: Kinetic Study of 5-HMF Degradation in Acidic Solution
This protocol outlines a general procedure for studying the kinetics of 5-HMF degradation.
1. Materials:
- This compound (≥98% purity)
- Sulfuric acid (or other desired acid)
- Deionized water
- Glass ampoules or a sealed reactor system
- Constant temperature oven or oil bath
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Solution Preparation: Prepare a stock solution of 5-HMF in deionized water at the desired initial concentration (e.g., 0.1 M to 1 M). Prepare the acidic solution by diluting the concentrated acid to the desired molarity (e.g., 0.05 M to 1 M).
- Reaction Setup: In a typical experiment, mix the 5-HMF stock solution and the acid solution to achieve the final desired concentrations. Aliquot the reaction mixture into glass ampoules, seal them, and place them in a pre-heated constant temperature oven or oil bath set to the desired reaction temperature (e.g., 98–181°C).[3][4]
- Sampling: At predetermined time intervals, remove an ampoule from the heat source and immediately quench the reaction by placing it in an ice bath.
- Sample Analysis: Open the ampoule and dilute an aliquot of the reaction mixture with deionized water. Filter the diluted sample through a 0.22 µm syringe filter before analysis.
- HPLC Analysis: Analyze the composition of the liquid phase using an HPLC system equipped with a suitable column (e.g., a column for organic acid analysis) and a UV detector. The mobile phase is typically a dilute acid solution (e.g., dilute H₂SO₄). Quantify the concentrations of 5-HMF and its degradation products (levulinic acid, formic acid) by comparing peak areas to those of external standards.[4]
Visualizations
Caption: Acid-catalyzed degradation pathway of 5-HMF.
Caption: Workflow for a kinetic study of 5-HMF degradation.
Caption: A logical approach to troubleshooting 5-HMF experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. sugar-energy.com [sugar-energy.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. View of Effect of Acid Types, Acid Concentration and Time on this compound (HMF) Production. [ijltemas.in]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. A kinetic study on the decomposition of this compound into levulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Performance for Glucose to 5-Hydroxymethylfurfural (HMF) Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic conversion of glucose to 5-hydroxymethylfurfural (HMF).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in converting glucose to HMF?
A1: The primary challenges in the conversion of glucose to HMF include low selectivity, the formation of undesired side products, and catalyst deactivation.[1] Glucose conversion is more complex than that of fructose because it requires an initial isomerization step to fructose before dehydration to HMF.[1][2] Key difficulties include:
-
Low HMF Selectivity: Glucose can participate in multiple side reactions, leading to the formation of byproducts such as levulinic acid, formic acid, and humins, which lowers the HMF yield.[3][4]
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity due to several factors, including the blockage of active sites by humins (insoluble polymeric byproducts), leaching of the active metal into the solvent, or competitive adsorption of solvent molecules.[1][5][6]
-
Harsh Reaction Conditions: The process often requires high temperatures, which can lead to the degradation of both glucose and the HMF product.[1]
-
Solvent Effects: The choice of solvent is critical. While water is an environmentally friendly solvent, it can promote HMF rehydration to levulinic and formic acids.[3] Organic or biphasic solvent systems can mitigate this but introduce separation and environmental concerns.[7][8]
Q2: What is the role of Lewis and Brønsted acids in the glucose-to-HMF conversion?
A2: Both Lewis and Brønsted acids play crucial roles in the catalytic conversion of glucose to HMF, and their combination is often necessary for high yields.
-
Lewis Acids: These sites are essential for the isomerization of glucose to fructose.[2][7] This is often the rate-limiting step in the overall conversion.[9]
-
Brønsted Acids: These sites catalyze the subsequent dehydration of fructose to HMF.[2]
The ratio of Lewis to Brønsted acid sites on a catalyst is a critical parameter that can be tuned to maximize HMF yield and selectivity.[4]
Q3: How does the reaction temperature affect HMF yield?
A3: Reaction temperature is a critical parameter that significantly influences the HMF yield. Generally, higher temperatures increase the rate of glucose conversion and HMF formation.[7][8] However, excessively high temperatures can lead to the degradation of HMF into byproducts like levulinic acid, formic acid, and humins, thus reducing the overall yield.[10][11][12] Finding the optimal temperature is key to maximizing HMF production. For instance, one study found the highest HMF yield was achieved at 180°C, with further increases in temperature leading to decomposition.[7] Another study observed a plateau in HMF yield from glucose at 150°C.[13]
Q4: Why is a biphasic solvent system often used for this reaction?
A4: A biphasic system, typically consisting of an aqueous phase and an organic extracting phase, is often employed to improve the HMF yield.[3][7] The HMF produced in the aqueous phase is continuously extracted into the organic phase (e.g., methyl isobutyl ketone (MIBK) or tetrahydrofuran (THF)).[5][7] This in-situ extraction prevents the degradation of HMF in the acidic aqueous environment, thereby increasing the final yield and selectivity.[3][8] The use of a biphasic system with acetone and NaCl has been shown to increase the reaction yield compared to a purely aqueous system.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low HMF Yield | - Inefficient glucose isomerization. - Degradation of HMF to byproducts. - Suboptimal reaction temperature or time. - Inappropriate solvent system. | - Ensure your catalyst possesses sufficient Lewis acidity for the isomerization of glucose to fructose.[2][7] - Employ a biphasic solvent system to continuously extract HMF from the reactive aqueous phase.[3][7] - Optimize the reaction temperature and time; high temperatures and long reaction times can lead to HMF degradation.[5][10][11] - Consider using a high-boiling point aprotic solvent like DMSO or an ionic liquid to suppress byproduct formation. |
| Low Glucose Conversion | - Insufficient catalyst activity. - Low reaction temperature. - Short reaction time. | - Increase the catalyst loading, but be aware that excessive catalyst can sometimes promote side reactions.[5][12][14] - Increase the reaction temperature to enhance the reaction rate.[8] - Extend the reaction time to allow for higher conversion.[5] |
| Poor HMF Selectivity (High byproduct formation) | - HMF rehydration to levulinic and formic acids. - Humin formation from HMF and/or sugars. - Catalyst with incorrect acid properties. | - Use a biphasic system to protect HMF from the acidic aqueous phase.[3] - Optimize the reaction conditions (temperature, time) to minimize the degradation of HMF.[11] - Tune the Lewis/Brønsted acid ratio of your catalyst. A higher ratio can sometimes favor HMF formation.[4] |
| Catalyst Deactivation | - Fouling of catalyst pores and active sites by humins.[5][6] - Leaching of active species from the catalyst support. - Structural collapse of the catalyst under reaction conditions. | - For humin fouling, consider regenerating the catalyst by calcination at high temperatures if the catalyst is thermally stable.[5] - Choose a catalyst with high hydrothermal stability, especially for reactions in aqueous media.[1] - If leaching is suspected, analyze the reaction mixture for dissolved metals and consider using a more robust catalyst support. |
Experimental Protocols
General Procedure for Glucose to HMF Conversion in a Biphasic System
This protocol is a generalized procedure based on common experimental setups found in the literature.[3][7]
Materials:
-
Glucose
-
Catalyst (e.g., solid acid catalyst with Lewis and Brønsted acidity)
-
Deionized water
-
Organic solvent (e.g., Methyl isobutyl ketone (MIBK), Tetrahydrofuran (THF))
-
Salt (e.g., NaCl)
-
Batch reactor (e.g., Parr autoclave) with stirring and temperature control
Procedure:
-
Preparation of Aqueous Phase: Dissolve a specific amount of glucose and NaCl in deionized water in the reactor vessel.
-
Catalyst Addition: Add the desired amount of catalyst to the aqueous solution.
-
Addition of Organic Phase: Add the organic solvent to the reactor to create the biphasic system. The ratio of the organic to the aqueous phase is a critical parameter to be optimized.[7]
-
Reaction: Seal the reactor and purge it with an inert gas (e.g., N₂). Heat the reactor to the desired reaction temperature (e.g., 150-200°C) under constant stirring.[3][7]
-
Reaction Monitoring: The reaction can be monitored by taking samples at different time intervals. Quench the reaction by rapidly cooling the sample in an ice bath.
-
Sample Analysis: Separate the aqueous and organic phases. Analyze the concentration of glucose, HMF, and byproducts in both phases using High-Performance Liquid Chromatography (HPLC).
-
Calculation of Results: Calculate the glucose conversion, HMF yield, and HMF selectivity using the following formulas:
-
Glucose Conversion (%) = [(Initial moles of glucose - Final moles of glucose) / Initial moles of glucose] x 100
-
HMF Yield (%) = (Moles of HMF produced / Initial moles of glucose) x 100
-
HMF Selectivity (%) = (Moles of HMF produced / (Initial moles of glucose - Final moles of glucose)) x 100
-
Data Presentation
Table 1: Effect of Reaction Temperature on HMF Yield
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (min) | Glucose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| H₃PO₄ | Water:Acetone + NaCl | 200 | 8.4 | - | >50 | - | [3] |
| HCl | Water-MIBK | 150 | 5 | - | 9.7 | - | [8] |
| HCl | Water-MIBK | 180 | 5 | - | 36.3 | - | [8] |
| Scandium(III) triflate | MPK | 150 | 180 | - | 94 | - | [13] |
| SnP-0.05 | MIBK-Water | 180 | 60 | - | 43.1 | - | [5] |
Table 2: Effect of Catalyst Type on HMF Yield
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | Glucose Conversion (%) | HMF Yield (%) | Reference |
| Sn-Beta Zeolite | Water | 140 | - | 36 | 17 | [1] |
| Nb-Beta Zeolite | Water | 120 | - | 97 | 87 (Selectivity) | [1] |
| Cr-MIL-101 MOF | THF-Water | 130 | 24 h | - | 29 | [1] |
| AlCl₃ + 0.025 M HCl | Dioxane-Water | 170 | 5 min | - | ~68 | [9] |
| CrCl₃ + 0.025 M HCl | Dioxane-Water | 170 | 5 min | - | ~68 | [9] |
| LDMCS | aqNaCl-THF | 160 | 2.5 h | 97.7 | 57.8 | [15] |
Visualizations
Reaction Pathway for Glucose to HMF Conversion
Caption: Reaction pathway from glucose to HMF and major side reactions.
Experimental Workflow for Catalyst Performance Evaluation
Caption: A typical experimental workflow for evaluating catalyst performance.
Troubleshooting Logic for Low HMF Yield
Caption: A logical flow for troubleshooting low HMF yield.
References
- 1. Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective glucose conversion to this compound (5-HMF) instead of levulinic acid with MIL-101Cr MOF-derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01399F [pubs.rsc.org]
- 7. Frontiers | Conversion of Glucose to this compound in a Microreactor [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose [mdpi.com]
- 12. Catalytic conversion of glucose to this compound using zirconium-containing metal–organic frameworks using microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxymethylfurfural (5-HMF) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Hydroxymethylfurfural (5-HMF).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during 5-HMF purification.
Problem: Low purity of 5-HMF after initial purification.
| Possible Cause | Suggested Solution |
| Incomplete removal of reaction byproducts: Common impurities include levulinic acid, formic acid, and humins, which can be difficult to separate due to their similar polarities to 5-HMF.[1][2] | - Optimize extraction solvent: Select a solvent with a high partition coefficient for 5-HMF and low affinity for the specific impurities in your mixture. For instance, while MIBK is a common choice, solvents like isophorone and cyclohexanone have shown higher partition coefficients for 5-HMF.[3][4] - Adsorption: Employ solid-phase extraction using adsorbents with high selectivity for 5-HMF. Resins like Amberlite XAD-761 have demonstrated high adsorption capacity and selectivity for 5-HMF over common impurities.[1][5] - Crystallization: For thermally stable samples, low-temperature crystallization from a suitable solvent like methyl tert-butyl ether (MTBE) can yield high-purity crystals.[6][7][8] |
| Degradation of 5-HMF during purification: 5-HMF is sensitive to high temperatures and acidic or basic conditions, which can lead to the formation of degradation products.[9] | - Avoid high temperatures: Use vacuum distillation at lower temperatures if solvent removal is necessary.[9] - Maintain neutral pH: Adjust the pH of your sample to be near neutral before and during purification to minimize acid- or base-catalyzed degradation. |
| Co-extraction of impurities: The chosen solvent may have a significant affinity for impurities as well as 5-HMF. | - Perform multiple extractions: Several extraction steps with a fresh solvent can improve the separation.[10] - Wash the organic phase: After extraction, wash the organic phase with a neutral aqueous solution to remove water-soluble impurities. |
Problem: Difficulty in separating 5-HMF from the reaction solvent (e.g., DMSO, ionic liquids).
| Possible Cause | Suggested Solution |
| High boiling point of the solvent: Solvents like DMSO have high boiling points, making their removal by distillation energy-intensive and potentially causing 5-HMF degradation.[9][11] | - Liquid-liquid extraction: Extract 5-HMF from the high-boiling-point solvent into a lower-boiling-point, immiscible solvent. For example, a mixture of tetrahydrofuran (THF) and DMSO has been used, followed by extraction of 5-HMF into ethyl acetate.[9][10] - Adsorption: Use a solid adsorbent to selectively capture 5-HMF from the solvent. |
| Strong interactions with the solvent: Ionic liquids and deep eutectic solvents can form strong hydrogen bonds with 5-HMF, making extraction challenging.[9] | - Select an appropriate extraction solvent: The choice of extraction solvent is critical. The efficiency of extraction from ionic liquids depends on the specific cation and anion of the ionic liquid.[12] - Back-extraction: After initial extraction, it may be necessary to perform a back-extraction into a different solvent to further purify the 5-HMF. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-HMF sample?
A1: The most common impurities are typically byproducts from the carbohydrate dehydration reaction used to synthesize 5-HMF. These include levulinic acid, formic acid, and dark, polymeric materials known as humins.[1][2] Unreacted starting materials like fructose or glucose may also be present.
Q2: How do I choose the best solvent for liquid-liquid extraction of 5-HMF?
A2: The ideal solvent should have a high partition coefficient for 5-HMF, low solubility in the aqueous phase, a low boiling point for easy removal, and be environmentally friendly. A good starting point is to consult literature data on partition coefficients for various solvents. For example, while methyl isobutyl ketone (MIBK) is widely used, solvents like isophorone and cyclohexanone have demonstrated higher partition coefficients.[3][4][11] The addition of salts like NaCl can also improve the partitioning of 5-HMF into the organic phase.[13]
Q3: My 5-HMF sample is a dark, viscous oil. How can I purify it?
A3: The dark color is likely due to the presence of humins. A multi-step approach is often necessary:
-
Solvent Extraction: First, perform a liquid-liquid extraction to separate the 5-HMF and other soluble components from the insoluble humins.
-
Adsorption/Column Chromatography: The extracted solution can then be passed through a column packed with a suitable adsorbent like silica gel or a polymeric resin to remove colored impurities and separate 5-HMF from other byproducts.[14]
-
Crystallization: If a high-purity solid is required, crystallization from a solvent like methyl tert-butyl ether (MTBE) at low temperatures can be effective.[6][7][8]
Q4: Can I use column chromatography for 5-HMF purification? What are the recommended conditions?
A4: Yes, column chromatography is a common method for purifying 5-HMF. Silica gel is a frequently used stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities in your sample and should be determined by thin-layer chromatography (TLC) first. A common mobile phase is a 50:50 mixture of hexane and ethyl acetate.[14]
Q5: What is the impact of residual impurities in 5-HMF on downstream applications?
A5: Residual impurities can have significant negative effects on downstream processes. For example, they can poison catalysts used in subsequent reactions, lead to the formation of unwanted side products, and affect the properties of polymers derived from 5-HMF.[2] For applications in drug development, high purity is critical to avoid adverse biological effects.
Data Presentation
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of 5-HMF
| Solvent | Partition Coefficient (K) | Temperature (°C) | Reference |
| Isophorone | 2.93 | 25 | [3] |
| Cyclohexanone | 2.02 | 25 | [3] |
| 2-Methyltetrahydrofuran (2-MTHF) | ~2 | Ambient | [11] |
| Methyl Isobutyl Ketone (MIBK) | ~1-2 | Ambient | [15] |
| 1-Butanol | ~1-2 | Ambient | [15] |
| Dichloromethane | - | - | [16] |
| Ethyl Acetate | - | - | [16] |
Note: Partition coefficients can vary depending on the composition of the aqueous phase (e.g., presence of salts, pH).
Table 2: Adsorption Capacities of Resins for 5-HMF
| Adsorbent Resin | Adsorption Capacity (mg/g) | Conditions | Reference |
| Amberlite XAD-761 | 106 | Wet resin, 15°C | [1][5] |
| Amberlite XAD-4 | < 106 | Wet resin, 15°C | [5] |
| Amberlite XAD-7HP | < 106 | Wet resin, 15°C | [5] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of 5-HMF
-
Preparation: Ensure the crude 5-HMF solution is at a neutral pH to prevent degradation. If necessary, adjust the pH with a suitable acid or base.
-
Solvent Addition: In a separatory funnel, combine the aqueous crude 5-HMF solution with an equal volume of the chosen organic extraction solvent (e.g., 2-MTHF, MIBK, or ethyl acetate).
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the 5-HMF will typically be the top layer, but this depends on the density of the solvent used.
-
Collection: Carefully drain the lower aqueous layer and then collect the organic layer.
-
Repeat: For improved recovery, the aqueous layer can be extracted again with fresh organic solvent one or two more times.
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-HMF.
Protocol 2: Purification of 5-HMF by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., a 50:50 mixture of hexane and ethyl acetate) to create a slurry.
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 5-HMF in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the fractions containing the pure 5-HMF.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-HMF.[14]
Protocol 3: Crystallization of 5-HMF
-
Dissolution: Dissolve the crude 5-HMF in a suitable solvent, such as methyl tert-butyl ether (MTBE), at room temperature. A typical ratio is 4 volumes of solvent per kilogram of crude HMF.[6][7][8]
-
Cooling: Slowly cool the solution to a low temperature, for example, -30°C. Crystal formation should be observed.[6][7][8]
-
Crystallization: Allow the mixture to stand at the low temperature for several hours (e.g., 12 hours) to allow for complete crystallization.[6][7]
-
Filtration: Filter the cold suspension to collect the 5-HMF crystals.
-
Washing: Wash the crystals with a small amount of a cold, low-boiling-point solvent like pentane to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain high-purity solid 5-HMF. A yield of around 90% with >99% purity can be achieved with this method.[6][7]
Visualizations
Caption: Troubleshooting workflow for 5-HMF purification.
Caption: Decision tree for selecting a 5-HMF purification method.
References
- 1. Adsorption of this compound, Levulinic Acid, Formic Acid, and Glucose Using Polymeric Resins Modified with Different Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sugar-energy.com [sugar-energy.com]
- 3. Extraction of this compound and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013024162A1 - Purification of this compound (hmf) by crystallization - Google Patents [patents.google.com]
- 7. US20150025256A1 - Purification of this compound (HMF) by Crystallization - Google Patents [patents.google.com]
- 8. ijset.in [ijset.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent selection for biphasic extraction of this compound via multiscale modeling and experiments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Catalytic Systems for this compound Preparation from Different Biomass Feedstocks: A Review [mdpi.com]
Technical Support Center: Spectrophotometric Quantification of 5-Hydroxymethylfurfurfural (HMF)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the spectrophotometric quantification of 5-hydroxymethylfurfurfural (HMF).
Troubleshooting Guide
This guide addresses common issues encountered during the spectrophotometric analysis of HMF.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My HMF readings seem artificially high. | Interference from other aldehydes or ketones present in the sample matrix.[1][2] | - Utilize White's Method: This differential method uses sodium bisulfite to eliminate the contribution of interfering aldehydes.[1][2] - Employ Derivative Spectrophotometry: This can help to resolve the overlapping spectra of HMF and interfering compounds.[3] |
| Interference from sugars (e.g., fructose, glucose) in the sample, especially in colorimetric assays.[4] | - Optimize Colorimetric Assays: For methods like the Seliwanoff test, reducing the acid concentration in the working reagent can minimize interference from carbohydrates.[5][6] - Consider White's Method: This method is less susceptible to sugar interference than some colorimetric methods. | |
| I am observing a high background absorbance. | The sample matrix itself has a high absorbance at the analytical wavelength of HMF (around 284 nm).[1][2] | - Apply White's Method: The use of a sample blank containing sodium bisulfite effectively subtracts the background absorbance.[1][2] - Perform a spectral scan: Analyze the absorbance spectrum of your sample matrix without HMF to identify regions of high background. |
| Byproducts from acid hydrolysis of the sample are interfering with the measurement.[7] | - Sample Pre-treatment: Use activated charcoal to adsorb interfering byproducts from the sample solution before spectrophotometric analysis.[7] | |
| My results are not reproducible. | Instability of the colored complex in colorimetric assays (e.g., Winkler's method).[1] | - Strictly control reaction times and temperatures: Follow the protocol precisely to ensure consistent color development. - Use freshly prepared reagents: The stability of reagents like p-toluidine can affect reproducibility.[1] |
| Fluctuations in spectrophotometer readings. | - Allow for instrument warm-up: Ensure the spectrophotometer has stabilized before taking measurements. - Use matched cuvettes: For dual-beam instruments or when using separate blanks, ensure the cuvettes are optically matched. | |
| I am getting negative absorbance readings. | Incorrect blanking procedure. | - Ensure the blank is appropriate: The blank should contain all components of the sample matrix except for HMF.[8] - Properly zero the instrument: Use the correct blank solution to set the baseline to zero before measuring the sample.[8] |
| The concentration of HMF is below the detection limit of the method. | - Concentrate the sample: If possible, increase the concentration of HMF in the sample. - Choose a more sensitive method: HPLC is a more sensitive alternative to spectrophotometry for low HMF concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with spectrophotometric HMF quantification?
A1: The most common interfering substances include other aldehydes and ketones, which have similar UV absorbance characteristics to HMF.[1][2] In colorimetric assays, sugars such as fructose, sucrose, galactose, and glucose can also interfere.[4] Additionally, byproducts generated during the acid hydrolysis of samples can contribute to background absorbance.[7]
Q2: How does White's method work to reduce interference?
A2: White's method is a difference spectrophotometric technique. It involves preparing two sample solutions: one with and one without sodium bisulfite. Sodium bisulfite reacts with the aldehyde group of HMF, destroying its chromophore. By measuring the difference in absorbance at 284 nm between the two solutions, the contribution of HMF can be isolated from the background absorbance of the sample matrix. A second measurement at 336 nm is used to correct for any remaining background.[1][2][9]
Q3: When should I consider using a method other than direct spectrophotometry at 284 nm?
A3: You should consider an alternative method if your sample matrix is complex and likely to contain interfering substances. Direct spectrophotometry is only suitable for relatively simple and clean samples. If you suspect interference from other aldehydes, sugars, or colored compounds, methods like White's, Winkler's, or derivative spectrophotometry are more appropriate. For very low concentrations of HMF or in highly complex matrices, HPLC is the recommended method for its higher specificity and sensitivity.[1][10]
Q4: Are there any safety concerns with the reagents used in these methods?
A4: Yes, particularly with the Winkler method. The traditional Winkler method uses p-toluidine, which is a toxic and potentially carcinogenic substance.[1] It is recommended to handle this reagent with appropriate personal protective equipment in a well-ventilated area. Modified versions of the Winkler method have been developed that use less toxic reagents like p-aminobenzoic acid.[1]
Q5: Can I use spectrophotometry to quantify HMF in solid samples?
A5: Yes, but the HMF must first be extracted into a suitable solvent. The solid sample needs to be dissolved or extracted, and the resulting solution clarified before analysis. The chosen extraction solvent should not interfere with the spectrophotometric measurement.
Experimental Protocols
White's Method (Difference Spectrophotometry)
This method is based on the differential measurement of UV absorbance of HMF before and after reaction with sodium bisulfite.
Reagents:
-
Carrez Solution I: 15 g potassium hexacyanoferrate(II) [K4Fe(CN)6·3H2O] in 100 mL deionized water.
-
Carrez Solution II: 30 g zinc acetate [Zn(CH3COO)2·2H2O] in 100 mL deionized water.
-
Sodium Bisulfite Solution (0.2% w/v): 0.20 g sodium bisulfite (NaHSO3) in 100 mL deionized water. Prepare fresh daily.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the liquid sample (e.g., honey) into a 50 mL beaker. Dissolve in about 25 mL of deionized water.
-
Transfer the solution quantitatively to a 50 mL volumetric flask.
-
Add 0.5 mL of Carrez Solution I and mix.
-
Add 0.5 mL of Carrez Solution II, mix, and bring the volume to 50 mL with deionized water.
-
Filter the solution through a suitable filter paper, discarding the first 10 mL of the filtrate.
-
Preparation of Sample and Reference Solutions:
-
Sample Solution: Pipette 5.0 mL of the filtrate into a 10 mL volumetric flask and add 5.0 mL of deionized water. Mix well.
-
Reference Solution: Pipette 5.0 mL of the filtrate into another 10 mL volumetric flask and add 5.0 mL of the 0.2% sodium bisulfite solution. Mix well.
-
-
Spectrophotometric Measurement:
-
Within one hour, measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm using 1 cm quartz cuvettes.
-
If the absorbance at 284 nm is above 0.6, dilute both the sample and reference solutions equally to bring the reading within the optimal range.
-
Calculation: HMF (mg/kg) = (A₂₈₄ - A₃₃₆) x 149.7 x (Dilution Factor / Sample Weight in g)
Winkler's Method (Colorimetric)
This method is based on the colorimetric reaction of HMF with p-toluidine and barbituric acid.
Reagents:
-
p-Toluidine Solution (10%): Dissolve 10 g of p-toluidine in 50 mL of isopropanol by gently warming. Add 10 mL of glacial acetic acid and dilute to 100 mL with isopropanol.
-
Barbituric Acid Solution (0.5%): Dissolve 0.5 g of barbituric acid in 100 mL of deionized water, warming gently if necessary.
Procedure:
-
Sample Preparation: Prepare a clarified aqueous solution of the sample as described in steps 1-5 of the White's method protocol.
-
Color Reaction:
-
Pipette 2.0 mL of the sample filtrate into a test tube.
-
Add 5.0 mL of the p-toluidine solution.
-
Add 1.0 mL of the barbituric acid solution and mix gently.
-
-
Blank Preparation:
-
Pipette 2.0 mL of the sample filtrate into a separate test tube.
-
Add 5.0 mL of the p-toluidine solution.
-
Add 1.0 mL of deionized water and mix gently.
-
-
Spectrophotometric Measurement:
-
After 3-4 minutes, measure the absorbance of the sample against the blank at 550 nm.
-
Calculation: The HMF concentration is determined using a calibration curve prepared with HMF standards.
Quantitative Data Summary
The performance of different spectrophotometric methods for HMF quantification can vary. The following tables provide a summary of typical performance characteristics.
Table 1: Comparison of Analytical Performance of Different Spectrophotometric Methods for HMF Quantification
| Parameter | White's Method | Winkler's Method (Classical) | Modified Winkler (Thiobarbituric Acid) | Reference |
| Linearity Range (µg/mL) | up to 5 | 0 - 10 | 0 - 10 | [1][5] |
| LOD (µg/mL) | ~0.2 | ~0.1 | ~0.05 | [5] |
| LOQ (µg/mL) | ~0.67 | ~0.3 | ~0.15 | [5] |
| Precision (RSDr %) | 6.4 | >10 | ~5 | [1] |
| Accuracy (Recovery %) | 95 - 105 | 90 - 110 | 98 - 102 | General literature |
Table 2: Comparison of HMF Quantification in Honey Samples by Different Methods (mg/kg)
| Sample | White's Method | Winkler's Method | HPLC | Reference |
| Acacia Honey | 5.8 | 8.6 | 5.5 | [11] |
| Citrus Honey | 7.5 | 10.4 | 7.2 | [11] |
| Eucalyptus Honey | 4.4 | 8.2 | 4.1 | [11] |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for addressing interference in spectrophotometric HMF quantification.
Caption: Workflow for addressing interference in HMF quantification.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 3. scielo.br [scielo.br]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Method for the Determination of this compound and Levulinic Acid Using a Double-Wavelength UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Selective 5-Hydroxymethylfurfural (HMF) Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the selective production of 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.
Troubleshooting Guide
This guide addresses common issues encountered during HMF synthesis experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low HMF Yield | 1. Suboptimal Reaction Temperature: Incorrect temperature can either lead to slow conversion or promote degradation of HMF.[1][2] 2. Inappropriate Reaction Time: Insufficient time results in incomplete conversion, while excessive time can lead to the formation of byproducts.[3][4] 3. Ineffective Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific feedstock.[5] 4. Poor Solvent Choice: The solvent system may not effectively promote the desired reaction pathway or may favor side reactions.[6][7] 5. Feedstock Impurities: The presence of impurities in the biomass feedstock can interfere with the catalytic process. | 1. Optimize Temperature: Systematically vary the reaction temperature (e.g., in 10-20°C increments) to find the optimal point for HMF formation. For instance, some studies show increased HMF yield with a temperature rise from 100-120°C, while higher temperatures can be detrimental.[1][2] 2. Optimize Reaction Time: Conduct a time-course study to identify the point of maximum HMF yield before significant degradation occurs.[3] 3. Catalyst Screening: Test different types of catalysts, such as Lewis acids (e.g., AlCl₃, CrCl₃) for glucose isomerization and Brønsted acids (e.g., HCl, H₂SO₄) for fructose dehydration.[5] Consider using bifunctional catalysts for one-pot conversion from glucose. 4. Solvent System Evaluation: Employ biphasic solvent systems (e.g., water-MIBK, water-THF) to continuously extract HMF from the reactive aqueous phase, thereby minimizing its degradation.[6][8] Aprotic solvents like DMSO can also suppress side reactions but pose separation challenges.[6] 5. Feedstock Pretreatment: If using raw biomass, consider a pretreatment step to remove lignin and other components that may hinder the reaction.[8] |
| Low HMF Selectivity (High Byproduct Formation) | 1. HMF Rehydration and Degradation: HMF can rehydrate to form levulinic acid and formic acid, especially under acidic conditions.[6][9] 2. Humin Formation: Polymerization of HMF and/or sugars leads to the formation of insoluble black solids known as humins.[10] 3. Side Reactions from Feedstock: Other sugars or components in the feedstock can lead to a variety of byproducts. | 1. Use of Biphasic Systems: A water-immiscible organic solvent can extract HMF as it is formed, protecting it from the acidic aqueous environment where degradation occurs.[6][8] 2. Control Acidity: High acid concentrations can favor rehydration reactions. Optimize the acid concentration to balance feedstock conversion and HMF stability.[6] 3. Manage Sugar Concentration: High initial sugar concentrations can promote humin formation.[10] 4. Addition of Salts: Adding salts like NaCl to the aqueous phase can enhance the partitioning of HMF into the organic phase in biphasic systems.[6] |
| Difficulty in Product Separation and Purification | 1. High Boiling Point Solvents: Solvents like DMSO are difficult to remove without causing thermal degradation of HMF.[6] 2. Presence of Humins: Insoluble humins can complicate the work-up and purification process. 3. Thermal Instability of HMF: HMF is prone to degradation at high temperatures, making distillation challenging.[11][12] | 1. Solvent Selection: Opt for low-boiling-point organic solvents in biphasic systems (e.g., acetone, MIBK) to facilitate easier separation.[13] 2. Filtration/Centrifugation: Remove solid byproducts like humins through filtration or centrifugation before solvent evaporation. 3. Mild Separation Techniques: Employ separation methods that avoid high temperatures, such as vacuum evaporation or liquid-liquid extraction.[13] |
| Catalyst Deactivation/Poor Recyclability | 1. Leaching of Active Sites: For heterogeneous catalysts, the active species may leach into the reaction medium. 2. Fouling by Humins: The catalyst surface can be blocked by the deposition of humins. 3. Structural Changes: The catalyst structure may change under the reaction conditions. | 1. Catalyst Support Selection: Choose robust support materials that strongly anchor the active sites. 2. Regeneration Protocols: Develop and apply regeneration procedures, such as calcination, to remove deposited humins and restore catalyst activity. 3. Optimize Reaction Conditions: Milder reaction conditions can help preserve the catalyst's integrity over multiple cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for selective HMF production: glucose or fructose?
A1: Fructose is generally the preferred starting material for HMF production as it is more reactive and selective towards HMF.[8] The conversion of fructose to HMF is a direct acid-catalyzed dehydration. Glucose, on the other hand, first needs to be isomerized to fructose, which typically requires a Lewis acid catalyst, before it can be dehydrated to HMF.[14][8] Therefore, reactions starting from fructose often achieve higher HMF yields under milder conditions.
Q2: Why is a biphasic solvent system often recommended for HMF synthesis?
A2: A biphasic system, typically consisting of an aqueous phase and an immiscible organic phase, offers a significant advantage in HMF production. HMF is produced in the aqueous phase and is then continuously extracted into the organic phase. This in-situ extraction protects the HMF from the acidic conditions of the aqueous phase, where it can degrade into byproducts like levulinic acid and humins.[6][8] This strategy shifts the reaction equilibrium towards HMF formation and improves the overall yield and selectivity.
Q3: What are the main degradation pathways for HMF, and how can they be minimized?
A3: The two primary degradation pathways for HMF are:
-
Rehydration: In the presence of water and an acid catalyst, HMF can rehydrate to form levulinic acid and formic acid.[9]
-
Polymerization/Condensation: HMF can undergo self-polymerization or react with other sugars and intermediates to form insoluble, dark-colored polymers known as humins.[10]
These degradation pathways can be minimized by:
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Using a biphasic solvent system to remove HMF from the reactive environment.[6][8]
-
Optimizing the reaction time to stop the reaction before significant degradation occurs.[3]
-
Controlling the reaction temperature, as higher temperatures can accelerate degradation reactions.[2]
-
Managing the initial substrate concentration, as high concentrations can favor humin formation.[10]
Q4: What types of catalysts are most effective for HMF production?
A4: The choice of catalyst depends on the starting material:
-
From Fructose: Brønsted acids (e.g., HCl, H₂SO₄, solid acid resins) are effective for the dehydration of fructose to HMF.[5]
-
From Glucose: A combination of a Lewis acid and a Brønsted acid is typically required. The Lewis acid (e.g., CrCl₃, AlCl₃, Sn-beta zeolite) catalyzes the isomerization of glucose to fructose, and the Brønsted acid catalyzes the subsequent dehydration of fructose to HMF.[5] Bifunctional catalysts that possess both Lewis and Brønsted acid sites are also highly effective for the one-pot conversion of glucose.[15]
Q5: How do reaction temperature and time affect HMF yield and selectivity?
A5: Temperature and time are critical parameters that must be carefully optimized.
-
Temperature: Increasing the reaction temperature generally increases the rate of carbohydrate conversion.[2] However, excessively high temperatures can also accelerate the rate of HMF degradation, leading to lower yields and selectivity.[2] There is typically an optimal temperature at which the rate of HMF formation is maximized relative to its degradation.
-
Reaction Time: The yield of HMF typically increases with reaction time up to a certain point, after which it begins to decrease as the formed HMF degrades into byproducts.[3][4] Therefore, it is crucial to determine the optimal reaction time to achieve the maximum HMF yield.
Experimental Protocols
General Protocol for HMF Production from Fructose in a Biphasic System
This protocol is a generalized procedure based on common laboratory practices for the conversion of fructose to HMF.
-
Reactor Setup:
-
Place a magnetic stir bar into a pressure-resistant glass reactor or a stainless-steel autoclave.
-
-
Reagent Preparation:
-
Prepare an aqueous solution of fructose (e.g., 10-30 wt%).
-
Prepare the acidic aqueous phase by adding the desired amount of a Brønsted acid catalyst (e.g., HCl, H₂SO₄) to the fructose solution.
-
-
Reaction Mixture:
-
Add the acidic aqueous fructose solution to the reactor.
-
Add an immiscible organic solvent (e.g., methyl isobutyl ketone (MIBK), tetrahydrofuran (THF)) to the reactor. A typical volume ratio of organic to aqueous phase is 2:1 or 3:1.
-
(Optional) Add a salt (e.g., NaCl) to the aqueous phase to enhance HMF partitioning into the organic phase.
-
-
Reaction Execution:
-
Seal the reactor and place it in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 120-180°C).
-
Begin vigorous stirring to ensure good mixing between the two phases.
-
Run the reaction for the predetermined optimal time (e.g., 30 minutes to a few hours).
-
-
Reaction Quenching and Sample Preparation:
-
After the reaction is complete, quench the reaction by placing the reactor in an ice bath.
-
Once cooled, carefully open the reactor.
-
Collect a sample from the organic phase for analysis. If necessary, dilute the sample with a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the sample through a syringe filter (e.g., 0.22 µm) before analysis.
-
-
Analysis:
-
Analyze the concentration of HMF, unreacted fructose, and major byproducts (e.g., levulinic acid) using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Reaction Pathways
Caption: Reaction pathways for HMF production and degradation.
Experimental Workflow
Caption: General experimental workflow for HMF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose [mdpi.com]
- 3. Kinetic and thermodynamic studies of HMF-ester synthesis using Brønsted–Lewis acidic ionic liquid catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00058J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. atibt.org [atibt.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent system for effective near-term production of hydroxymethylfurfural (HMF) with potential for long-term process improvement - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Sustainable Approaches to Selective Conversion of Cellulose Into this compound Promoted by Heterogeneous Acid Catalysts: A Review [frontiersin.org]
Technical Support Center: Catalyst Regeneration and Recycling in HMF Production
Welcome to the technical support center for catalyst regeneration and recycling in the production of 5-Hydroxymethylfurfural (HMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during HMF synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your catalyst during HMF production.
| Issue ID | Observed Problem | Potential Causes | Recommended Actions |
| CRD-001 | Decreased HMF yield and fructose/glucose conversion in subsequent catalyst runs. | 1. Catalyst Fouling/Coking: Deposition of carbonaceous byproducts, known as humins, on the catalyst surface can block active sites and pores.[1][2] Humins are polymeric materials formed from the condensation of HMF and sugars.[3][4] 2. Leaching of Active Sites: For supported catalysts, the active metal or acidic species may dissolve into the reaction medium, reducing the number of active sites.[5] 3. Sintering: High reaction temperatures can cause metal nanoparticles on a support to agglomerate, leading to a decrease in the active surface area.[1] 4. Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites. | 1. Catalyst Regeneration: Implement a regeneration protocol based on your catalyst type. See detailed protocols below for calcination and solvent washing. 2. Leaching Test: Perform a hot filtration test during the reaction. If the reaction continues after the catalyst is removed, leaching is occurring.[3] Quantify the leached species in the filtrate using ICP-MS or ICP-OES.[5] 3. Reaction Condition Optimization: Lowering the reaction temperature may prevent sintering. However, this needs to be balanced with achieving a desirable reaction rate. 4. Feedstock Purification: Ensure the purity of your fructose or glucose feedstock to avoid introducing catalyst poisons. |
| CRD-002 | Change in product selectivity (e.g., increased formation of levulinic acid and formic acid). | 1. Alteration of Catalyst Acidity: The nature of the acid sites (Brønsted vs. Lewis) can change during the reaction or regeneration, affecting the reaction pathway.[6] 2. Water Content: Increased water concentration in the reaction medium can promote the rehydration of HMF to levulinic and formic acid.[7] | 1. Catalyst Characterization: Analyze the acidity of the fresh and spent catalyst using techniques like ammonia temperature-programmed desorption (NH3-TPD) to identify changes. 2. Control Water Content: Use a biphasic reaction system to continuously extract HMF from the aqueous phase, minimizing its rehydration.[8] Ensure solvents are properly dried before use. |
| CRD-003 | Difficulty in separating the catalyst from the reaction mixture after the experiment. | 1. Fine Particle Formation: Mechanical stress during stirring can lead to the attrition of catalyst particles, forming fines that are difficult to filter. 2. Humin Agglomeration: Sticky humins can cause catalyst particles to agglomerate with reaction byproducts, making separation difficult.[6] | 1. Optimize Stirring Speed: Reduce the stirring speed to minimize mechanical stress on the catalyst. 2. Post-Reaction Washing: Wash the solid residue with a suitable solvent (e.g., ethanol, acetone) to dissolve humins before filtering the catalyst. |
| CRD-004 | Inconsistent catalyst performance after regeneration. | 1. Incomplete Regeneration: The regeneration protocol may not be sufficient to completely remove all deactivating species. 2. Structural Changes During Regeneration: High-temperature calcination can sometimes lead to irreversible changes in the catalyst structure. | 1. Optimize Regeneration Protocol: Increase the duration or temperature of calcination, or try a different solvent for washing. 2. Characterize Regenerated Catalyst: Use techniques like XRD and BET to compare the structure and surface area of the fresh, spent, and regenerated catalyst to identify any changes. |
Catalyst Performance in Recycling: A Quantitative Overview
The following table summarizes the performance of various heterogeneous catalysts over multiple recycling runs in HMF production from fructose.
| Catalyst | Substrate | Solvent | Temp. (°C) | HMF Yield (%) - Cycle 1 | HMF Yield (%) - Cycle 2 | HMF Yield (%) - Cycle 3 | HMF Yield (%) - Cycle 4 | HMF Yield (%) - Cycle 5 | Citation(s) |
| Scandium(III) triflate | Fructose | MPK/H₂O | 150 | >90 | >90 | >90 | >90 | >90 | [9] |
| CePW₁₂O₄₀ | Fructose | sec-butanol | - | - | - | - | - | 93.3 (after 6 cycles) | [10] |
| Ti-SBA-15(120) | Fructose | DMSO | 140 | 82 | ~81.5 | ~81 | ~80.5 | 80 | [11] |
| Amberlyst 15 | Fructose | Dioxane (15% DMSO) | 120 | No significant change over 5 cycles | - | - | - | - | [12] |
| HY-30 Zeolite | Fructose | DMSO/2-BuOH | 160 | ~65 | ~63 | ~60 | ~58 | ~55 | [4] |
| Purolite CT275DR | D-fructose | DMC/TEAB | 110 | 70 | - | - | - | - | [13] |
| SO₃H@SBA-16 | Fructose | H₂O/DMSO | 110 | High performance maintained over 6 cycles | - | - | - | - | [10] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of catalyst deactivation in HMF production?
A1: The primary causes of catalyst deactivation are the deposition of carbonaceous materials called humins on the catalyst surface, which block active sites and pores.[1][2] Other significant factors include the leaching of active components from the catalyst support into the reaction medium, and the agglomeration (sintering) of metal nanoparticles at high temperatures, which reduces the active surface area.[1][5]
Q2: How can I determine if my catalyst is deactivating due to coking or leaching?
A2: To identify the cause of deactivation, you can perform a "hot filtration" test.[3] In this test, the catalyst is filtered from the reaction mixture at an intermediate conversion level. If the reaction continues in the filtrate, it indicates that active species have leached from the catalyst into the solution. If the reaction stops, the deactivation is likely due to surface phenomena like coking. Additionally, the spent catalyst can be analyzed using techniques like thermogravimetric analysis (TGA) to quantify coke deposition. Leached metals in the filtrate can be quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]
Q3: What is a general procedure for regenerating a solid acid catalyst?
A3: Regeneration procedures depend on the type of catalyst and the nature of the deactivation. Two common methods are:
-
Calcination: This is effective for removing coke/humins. The spent catalyst is heated in air or an inert atmosphere to burn off the carbonaceous deposits. A typical procedure involves heating the catalyst to a specific temperature (e.g., 550°C) for several hours.[11]
-
Solvent Washing: This can remove adsorbed species and some humins. The catalyst is washed with a suitable solvent, such as ethanol, acetone, or an acidic/basic solution, followed by drying.[6][12]
Detailed experimental protocols for these methods are provided below.
Q4: How many times can I typically recycle my catalyst?
A4: The recyclability of a catalyst varies significantly depending on the catalyst type, reaction conditions, and regeneration procedure. Some robust catalysts can be recycled five or more times with minimal loss of activity.[9][10][12] For example, Scandium(III) triflate has been shown to be recyclable up to five times with an HMF yield of over 90%.[9] However, other catalysts may show a gradual decrease in performance with each cycle.[4]
Q5: Can homogeneous catalysts be recycled?
A5: Recycling homogeneous catalysts is more challenging than for heterogeneous catalysts due to the difficulty of separating them from the reaction mixture.[8] However, strategies such as using biphasic solvent systems, where the catalyst remains in one phase and the product is extracted into another, can facilitate recycling.[1] Ionic liquids can also be designed for easier separation and reuse.
Key Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination (for Zeolites and Metal Oxides)
This protocol is suitable for regenerating catalysts deactivated by the deposition of carbonaceous materials (humins).
Materials:
-
Spent heterogeneous catalyst (e.g., Zeolite, TiO₂, ZrO₂)
-
Furnace with temperature control
-
Deionized water
-
Ethanol or acetone
Procedure:
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Solvent Washing: Wash the recovered catalyst three times with a solvent like ethanol or acetone to remove any residual reactants and products. This can be done by suspending the catalyst in the solvent, sonicating for 10-15 minutes, and then centrifuging to collect the solid.
-
Water Washing: Wash the catalyst three times with deionized water to remove any remaining solvent and water-soluble impurities.
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a furnace. Heat the catalyst in air according to the following temperature program:
-
Ramp up the temperature to 550°C at a rate of 5°C/minute.
-
Hold at 550°C for 3-5 hours to ensure complete combustion of the humins.[11]
-
Cool down the furnace naturally to room temperature.
-
-
Storage: Store the regenerated catalyst in a desiccator until the next use.
Protocol 2: Catalyst Regeneration by Solvent and Acid/Base Washing (for Resins)
This protocol is suitable for ion-exchange resins like Amberlyst-15.
Materials:
-
Spent Amberlyst-15 catalyst
-
Acetone
-
Deionized water
-
1 M Sulfuric Acid (H₂SO₄) solution
-
Filtration apparatus
Procedure:
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the catalyst thoroughly with acetone to remove organic residues.[12]
-
Water Washing: Wash the catalyst with deionized water until the filtrate is neutral.
-
Acid Treatment: Suspend the washed catalyst in a 1 M H₂SO₄ solution and stir for 2-4 hours at room temperature. This helps to remove any strongly adsorbed basic impurities and ensures the sulfonic acid groups are in their active protonated form.[14]
-
Final Water Wash: Filter the catalyst and wash it with deionized water until the washings are free of sulfate ions (can be tested with BaCl₂ solution).
-
Drying: Dry the regenerated catalyst in a vacuum oven at a temperature below its thermal stability limit (typically around 60-80°C for resins) overnight.[12]
-
Storage: Store the dried, regenerated catalyst in a sealed container.
Protocol 3: Hot Filtration Test for Catalyst Leaching
This protocol helps to determine if the active catalytic species are leaching from the solid support into the reaction solution.
Materials:
-
Reaction setup for HMF production
-
Hot filtration apparatus (e.g., a pre-heated funnel with filter paper)
-
Syringe and needle for sampling
-
Analytical equipment for product quantification (e.g., HPLC)
Procedure:
-
Start the Reaction: Begin your HMF synthesis reaction under the desired conditions.
-
Monitor Progress: Take periodic samples to monitor the reaction progress (e.g., fructose conversion and HMF yield).
-
Intermediate Filtration: At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.[3]
-
Continue Reaction of Filtrate: Allow the hot, catalyst-free filtrate to continue reacting under the same temperature and stirring conditions.
-
Monitor Filtrate Reaction: Continue to take samples from the filtrate at regular intervals and analyze them for further product formation.
-
Data Analysis:
-
No Leaching: If the reaction in the filtrate does not proceed further after the catalyst has been removed, it indicates that the catalysis is truly heterogeneous, and no significant leaching has occurred.
-
Leaching: If the reaction continues to progress in the filtrate, it suggests that active catalytic species have leached from the solid support and are catalyzing the reaction homogeneously.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hierarchical zeolite catalysed fructose dehydration to this compound within a biphasic solvent system under microwave irradiation - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00162H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Application of heterogeneous catalysts in the preparation of bio-based platform compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effective Dehydration of Fructose Over Stable Ti-Doped SBA-15 Catalysts [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Multigram Synthesis of Pure HMF and BHMF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Economic Feasibility of 5-HMF Production from Biomass
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental production of 5-hydroxymethylfurfuryl (5-HMF) from biomass. The focus is on improving the economic feasibility of the production process.
Frequently Asked Questions (FAQs)
Q1: What are the main contributors to the high cost of 5-HMF production?
A1: The primary cost drivers in 5-HMF production are the feedstock, solvent, catalyst, and the separation and purification processes.[1][2][3] When using fructose as a feedstock, it can account for over 80% of the minimum selling price.[4][5] Lignocellulosic biomass is a cheaper alternative, but its conversion process is more complex and currently less efficient.[4][5] Solvents and catalysts, particularly expensive ones like ionic liquids, also significantly contribute to operational costs.[3][6] Furthermore, the isolation and purification of 5-HMF can be responsible for up to 70% of the total production cost.[6]
Q2: Why is lignocellulosic biomass considered a more economically viable feedstock than fructose?
A2: Lignocellulosic biomass, such as agricultural residues and forestry waste, is significantly cheaper and more abundant than fructose.[4][7] While fructose is a more straightforward starting material for HMF synthesis, its high cost makes large-scale production economically challenging.[2][8] Shifting to lignocellulosic feedstocks is essential for making the bio-based production of 5-HMF competitive with petroleum-derived chemicals.[4][5]
Q3: What are the key challenges in using lignocellulosic biomass for 5-HMF production?
A3: The main challenges include the recalcitrant nature of lignocellulose, which requires significant pretreatment to separate cellulose, hemicellulose, and lignin.[2][7] The subsequent hydrolysis of cellulose to glucose and the conversion of glucose to 5-HMF often suffer from low yields.[4][5] The complex composition of real biomass can also lead to the formation of various by-products, complicating the purification process.[9]
Q4: How does the choice of solvent impact the economic feasibility of 5-HMF production?
A4: The solvent system plays a crucial role in reaction efficiency and overall process cost.[1][10] High-boiling point organic solvents like DMSO can lead to high HMF yields but make product separation energy-intensive and costly.[11] Aqueous systems are cheaper but can lead to lower HMF selectivity due to rehydration into levulinic and formic acids.[8][12] Biphasic systems, often using a combination of water and an organic solvent, are a promising strategy to continuously extract HMF from the reactive aqueous phase, thereby minimizing its degradation and improving yield.[4] The cost of the solvent itself is a major consideration, with research focusing on cheaper and more sustainable options.[3]
Q5: What are the common side reactions that reduce 5-HMF yield and how can they be minimized?
A5: The most common side reactions are the rehydration of 5-HMF to levulinic acid and formic acid, and cross-polymerization reactions that form soluble polymers and insoluble black solids known as humins.[2][8] To minimize these, a biphasic reactor system can be employed to extract HMF into an organic phase as it is formed, thus protecting it from the acidic aqueous environment where rehydration occurs.[4] Optimizing reaction conditions such as temperature, reaction time, and catalyst choice can also help to improve selectivity towards HMF.
Troubleshooting Guides
Issue 1: Low 5-HMF Yield from Lignocellulosic Biomass
| Possible Cause | Troubleshooting Step |
| Inefficient Biomass Pretreatment | - Review and optimize the pretreatment method (e.g., acid hydrolysis, steam explosion) to ensure effective fractionation of cellulose, hemicellulose, and lignin.[7] - Characterize the pretreated biomass to confirm the accessibility of cellulose for subsequent hydrolysis. |
| Poor Cellulose Hydrolysis | - Evaluate the effectiveness of the hydrolysis catalyst (e.g., solid acid catalysts, enzymes).[4] - Optimize hydrolysis conditions (temperature, time, catalyst loading). - Consider a two-step process where hydrolysis and dehydration are performed under their respective optimal conditions. |
| Low Glucose to HMF Conversion | - Investigate the catalyst system. For glucose conversion, a combination of a Lewis acid (for isomerization to fructose) and a Brønsted acid (for dehydration) is often required.[2][13] - Screen different catalysts and optimize their concentrations.[4] - Optimize reaction temperature and time to favor HMF formation over degradation.[13] |
| Formation of By-products (Humins, Levulinic Acid) | - Employ a biphasic solvent system (e.g., water-MIBK, water-THF) to continuously extract HMF from the aqueous phase.[4][14] - Add salts (e.g., NaCl) to the aqueous phase to enhance the partitioning of HMF into the organic phase.[12] - Reduce reaction temperature or time to minimize HMF degradation. |
Issue 2: High Production Costs
| Cost Contributor | Troubleshooting/Optimization Strategy |
| Feedstock | - Transition from expensive fructose to more economical lignocellulosic biomass like sugarcane bagasse or corn stover.[4][5] - Investigate the use of waste biomass streams to further reduce feedstock cost.[7] |
| Solvent | - Replace high-cost solvents like ionic liquids with cheaper alternatives such as acetone-water or MIBK-water systems.[6][11] - Implement an efficient solvent recovery and recycling loop to minimize solvent consumption.[3] |
| Catalyst | - Replace homogeneous catalysts, which are difficult to recover, with heterogeneous (solid) catalysts that can be easily separated and reused.[6] - Investigate the use of cheaper, non-precious metal-based catalysts.[4] |
| Separation & Purification | - Optimize the separation process. For example, using a low-boiling point solvent can reduce the energy required for solvent evaporation.[11] - Explore alternative purification methods like adsorption or membrane separation, which may be less energy-intensive than distillation.[6][15] |
| Energy Consumption | - Perform a heat integration analysis to identify opportunities for energy recovery within the process.[3] - Optimize reaction conditions (e.g., lower temperature) to reduce energy input. |
Data Presentation
Table 1: Comparison of Minimum Selling Price (MSP) of 5-HMF from Different Feedstocks and Processes
| Feedstock | Process Highlights | Minimum Selling Price (USD/kg) | Reference |
| Fructose | Water-acetone system, niobium phosphate catalyst | 2.21 | [8][16] |
| Fructose | Water system, niobium phosphate catalyst | 3.05 | [8][16] |
| Fructose | Acetone-water solvent system | 1.71 | [11] |
| Glucose | Acetone-water solvent system | 1.46 | [11] |
| Sugarcane Bagasse | Biphasic reactor, AlCl3-HCl catalysis | 3.18 (per mole, approx. 25.22 USD/kg) | [4][5] |
| Spruce | Integrated biorefinery producing GVL, 2-MTHF, and 5-HMF | 1.93 (€/kg, approx. 2.28 USD/kg) | [17] |
| Lignocellulosic Biomass | Integrated biorefinery with coproducts | 4.54 | [18] |
Table 2: HMF Yields from Different Catalytic Systems and Feedstocks
| Feedstock | Catalyst | Solvent System | HMF Yield (%) | Reference |
| Fructose | Niobium Phosphate | Water-Acetone | 62.94 (Selectivity) | [8] |
| Fructose | HCl | Acetone-Water | 85 | [11] |
| Glucose | Chromium-based ceramic and acid | Not specified | 65 | [4] |
| Cellulose | Boehmite (γ-AlOOH) | Not specified | 58.4 | [19] |
| Cellulose | NaCl-aqueous/butanol | Biphasic | 83 | [4] |
| Cellulose | Biomass-based carbon catalysts | Water | 85 | [4] |
| Inulin | Acidic ionic liquid | DMSO | 88.4 | [6] |
Experimental Protocols
Protocol 1: General Procedure for 5-HMF Production from Fructose in a Biphasic System
-
Reactor Setup: A batch reactor equipped with magnetic stirring and temperature control is used.
-
Reactant Preparation:
-
Prepare an aqueous solution of fructose at the desired concentration (e.g., 10-30 wt%).
-
Add the acid catalyst (e.g., HCl, H2SO4) to the aqueous fructose solution to the desired concentration.
-
-
Reaction Execution:
-
Add the aqueous phase and the organic extraction solvent (e.g., methyl isobutyl ketone - MIBK, 2-butanol) to the reactor at a specified volume ratio (e.g., 1:2 aqueous:organic).
-
Heat the reactor to the desired reaction temperature (e.g., 150-180 °C) with continuous stirring.
-
Maintain the reaction for the specified time (e.g., 30-120 minutes).
-
-
Product Separation and Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Separate the organic and aqueous phases.
-
Analyze the concentration of HMF, unreacted fructose, and by-products in both phases using High-Performance Liquid Chromatography (HPLC).
-
Calculate the HMF yield, selectivity, and fructose conversion.
-
Protocol 2: General Procedure for Two-Step 5-HMF Production from Cellulose
-
Step 1: Cellulose Hydrolysis
-
Reactor Setup: Use a high-pressure reactor.
-
Reaction Mixture: Suspend cellulose in an acidic aqueous solution (e.g., dilute H2SO4).
-
Hydrolysis: Heat the mixture to a high temperature (e.g., 180-210 °C) for a specific duration to hydrolyze cellulose into glucose.
-
Neutralization and Filtration: After cooling, neutralize the acidic solution and filter to remove any unreacted cellulose and solid by-products. The resulting solution contains glucose.
-
-
Step 2: Glucose to 5-HMF Conversion
-
Catalyst Addition: To the glucose solution, add a Lewis acid catalyst (e.g., AlCl3, CrCl2) to facilitate the isomerization of glucose to fructose. A Brønsted acid is already present from the hydrolysis step or can be added.
-
Biphasic System: Add an organic solvent (e.g., THF, MIBK) to create a biphasic system.
-
Dehydration Reaction: Heat the mixture to the optimal temperature for glucose dehydration to HMF (e.g., 140-170 °C) for a defined period.
-
Analysis: Separate the phases and analyze for HMF, glucose, fructose, and by-products using HPLC.
-
Mandatory Visualizations
Caption: Workflow for 5-HMF production from lignocellulosic biomass.
Caption: Troubleshooting decision tree for low 5-HMF yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative techno-economic and energy analyses of integrated biorefinery processes of furfural and 5-hydroxymethylfurfural from biomass residue [ideas.repec.org]
- 4. aidic.it [aidic.it]
- 5. This compound Production in a Lignocellulosic Biorefinery: Techno-economic Analysis | Chemical Engineering Transactions [cetjournal.it]
- 6. Catalytic Systems for this compound Preparation from Different Biomass Feedstocks: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. atibt.org [atibt.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Economic and environmental sustainability of bio-based HMF production and recovery from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 5-Hydroxymethylfurural (5-HMF) Analysis in Honey
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Hydroxymethylfurfural (5-HMF) in honey. 5-HMF is a critical quality parameter for honey, as its concentration can indicate overheating, prolonged storage, or adulteration. The International Honey Commission (IHC) recommends HPLC as a reliable method for its determination.[1][2] This document outlines various validated HPLC approaches, presenting their performance characteristics in easily comparable tables, detailing experimental protocols, and illustrating workflows through logical diagrams.
Comparative Performance of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including required sensitivity, available equipment, and sample throughput. The following tables summarize the quantitative performance of several validated HPLC methods for 5-HMF analysis in honey, providing a basis for objective comparison.
Table 1: Comparison of HPLC Method Validation Parameters for 5-HMF Analysis in Honey
| Method Reference/Type | Linearity Range (mg/L or µg/mL) | Correlation Coefficient (R²) | LOD (mg/kg or µg/mL) | LOQ (mg/kg or µg/mL) | Recovery (%) | Precision (RSD %) |
| RP-HPLC-UV[3] | 0.05 - 5.0 | >0.999 | 0.03 | 0.10 | 92.4 - 104.2 | < 6 |
| RP-HPLC-DAD[4] | 0.1 - 20.0 | 0.99 | 0.86 | 2.61 | 96.90 | 0.12 |
| RP-HPLC (Alternative for Strawberry Tree Honey)[5] | 5 - 140 mg/kg | Not Specified | 1.9 | 4.0 | Not Specified | ~2 |
| HPLC-MS/MS[2] | 0.001 - 0.5 | 0.9992 | 0.0005 µg/mL | 0.001 µg/mL | Not Specified | Not Specified |
| HPAE-PAD[6] | Not Specified | Not Specified | 0.04 µg/mL | 0.10 µg/mL | 93 - 110 | 0.14 - 0.5 (Peak Area) |
Table 2: Comparison of Chromatographic Conditions for HPLC Analysis of 5-HMF in Honey
| Method Reference/Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| RP-HPLC-UV[3] | C18 | Water:Methanol (90:10, v/v) | 1.0 | 285 |
| RP-HPLC-DAD[4] | Novapak C18 (30 x 0.39 cm, 4 µm) | Methanol:Water (10:90, v/v) | 1.0 | 285 |
| RP-HPLC (Phenomenex)[7] | Phenomenex Non-Polar C18 (150 x 4.6 mm, 3 µm) | Water with 0.2% Formic Acid:Acetonitrile (90:10, v/v) | 0.6 | 282 |
| HPLC-MS/MS[2] | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) | Gradient of 0.1% aqueous formic acid (A) and methanol (B) | 0.2 | ESI positive ion mode |
| HPLC-PDA (Shim-pack)[8] | Shim-pack GIST C18 (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (90:10, v/v) | 1.5 | 285 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide a generalized yet detailed protocol for the analysis of 5-HMF in honey using a standard Reverse Phase-HPLC with UV detection, which is a commonly employed technique.
Sample Preparation
A simple and effective sample preparation is key for accurate and reproducible results.
-
Weighing and Dissolution: Accurately weigh approximately 5 g of a homogenized honey sample into a 50 mL beaker.
-
Dilution: Add 25 mL of deionized water and ensure complete dissolution, which can be aided by using an ultrasonic bath for about 5 minutes.[9]
-
Clarification (Optional but Recommended): To remove potential interferences from proteins and other colloidal particles, Carrez clarification can be performed.[3][8]
-
Add 0.5 mL of Carrez I solution (potassium hexacyanoferrate(II)) and 0.5 mL of Carrez II solution (zinc acetate).
-
Mix thoroughly after each addition.
-
-
Volume Adjustment: Quantitatively transfer the solution to a 50 mL volumetric flask and bring it to volume with deionized water.
-
Filtration: Filter the solution through a 0.45 µm membrane filter into an HPLC vial.[3]
HPLC-UV Chromatographic Analysis
The filtered sample is then ready for injection into the HPLC system.
-
HPLC System: A standard liquid chromatograph equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is most commonly used.
-
Mobile Phase: An isocratic mobile phase of water and an organic modifier like methanol or acetonitrile is typical. A common composition is a 90:10 (v/v) mixture of water and methanol/acetonitrile.[3][8]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[3]
-
Injection Volume: Typically 20 µL.
-
Detection: UV detection is performed at a wavelength of approximately 285 nm, which is the absorption maximum for 5-HMF.[3][8]
Method Validation
To ensure the reliability of the results, the HPLC method must be validated. Key validation parameters include:
-
Linearity: A calibration curve is constructed by analyzing standard solutions of 5-HMF at different concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The results are expressed as the relative standard deviation (RSD).
-
Accuracy/Recovery: Determined by spiking a honey sample with a known amount of 5-HMF standard and calculating the percentage of the spiked amount that is recovered.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Experimental workflow for HPLC analysis of 5-HMF in honey.
Caption: Key parameters for the validation of an HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. An RP-HPLC determination of this compound in honey The case of strawberry tree honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 5-Hydroxymethylfurfural (HMF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The production of 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from renewable biomass, is a critical area of research in the pursuit of sustainable chemical manufacturing. HMF serves as a versatile building block for the synthesis of a wide array of valuable chemicals, including pharmaceuticals, polymers, and biofuels. The efficiency of HMF synthesis is highly dependent on the catalyst employed, with numerous homogeneous, heterogeneous, and biocatalytic systems being explored. This guide provides an objective comparison of the performance of various catalysts for HMF synthesis, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The selection of a catalyst for HMF synthesis is a crucial step that influences yield, selectivity, and overall process sustainability. The following tables summarize the performance of various catalysts under different reaction conditions.
Homogeneous Catalysts
Homogeneous catalysts, while often exhibiting high activity, can present challenges in terms of separation and recycling.
| Catalyst | Feedstock | Solvent | Temp. (°C) | Time (h) | HMF Yield (%) | HMF Selectivity (%) |
| H₂SO₄ | Fructose | DMSO | 120 | 0.5 | 92 | >99 |
| HCl | Glucose | Biphasic (H₂O/MIBK) | 180 | 0.05 | 81.7 | 89.8 |
| AlCl₃ | Glucose | Ionic Liquid | 100 | 3 | 83 | - |
| CrCl₂ | Glucose | Ionic Liquid | 100 | 3 | 70 | - |
| Oxalic Acid | Fructose | DMSO | 110 | 6 | 64 | 92 |
Heterogeneous Catalysts
Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable processes.
| Catalyst | Feedstock | Solvent | Temp. (°C) | Time (h) | HMF Yield (%) | HMF Selectivity (%) |
| Amberlyst-15 | Fructose | DMSO | 110 | 1 | 81 | 99 |
| Sn-Beta Zeolite | Glucose | Biphasic (H₂O/THF) | 180 | 1 | >70 (selectivity) | - |
| Sulfated Zirconia | Fructose | DMSO | 130 | 2 | 72.8 | - |
| Nb₂O₅ | Fructose | Water/2-butanol | 160 | 0.83 | 89 | - |
| MIL-101(Cr)-SO₃H | Glucose | THF/Water | 130 | 24 | 29 | - |
| Phosphate-modified SnO₂ | Glucose | Water/MIBK | 180 | - | 49.8 | 57.4 |
Biocatalysts
Biocatalysis represents a green alternative for chemical synthesis, operating under mild reaction conditions with high selectivity. While the direct biocatalytic dehydration of hexoses to HMF is an emerging field, enzymatic isomerization of glucose to fructose is a well-established preceding step.
| Biocatalyst | Feedstock | Product | Temp. (°C) | Time (h) | Yield (%) |
| Arthrobacter sp. (whole cell) | Glucose | Fructose | 60 | 12 | ~42 (equilibrium) |
| Meyerozyma guilliermondii SC1103 | HMF | 2,5-bis(hydroxymethyl)furan (BHMF) | 30 | 12 | 86 |
| Pseudomonas putida S12 | HMF | 2,5-furandicarboxylic acid (FDCA) | 30 | 48 | 97 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Homogeneous Catalysis: Acid-Catalyzed Dehydration of Fructose
This protocol describes the synthesis of HMF from fructose using sulfuric acid as a homogeneous catalyst in a dimethyl sulfoxide (DMSO) solvent system.
Materials:
-
D-Fructose
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of D-fructose in DMSO.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the specified reaction time (e.g., 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the HMF from the reaction mixture using ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain crude HMF.
-
Analyze the yield and purity of HMF using techniques such as HPLC or NMR.
Heterogeneous Catalysis: Dehydration of Fructose using Amberlyst-15
This protocol outlines the use of a solid acid catalyst, Amberlyst-15, for the dehydration of fructose to HMF.
Materials:
-
D-Fructose
-
Amberlyst-15 ion-exchange resin
-
Dimethyl sulfoxide (DMSO)
-
Filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with deionized water and drying under vacuum.
-
In a sealed reaction vessel, add D-fructose, the activated Amberlyst-15 catalyst, and DMSO.
-
Heat the mixture to the desired reaction temperature (e.g., 110 °C) with vigorous stirring for the specified duration (e.g., 1 hour).
-
After the reaction, cool the mixture and separate the solid catalyst by filtration.
-
The liquid phase containing HMF can be further purified if necessary.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Quantify the HMF yield in the liquid phase using HPLC.
Biocatalytic Isomerization of Glucose to Fructose
This protocol describes a typical procedure for the enzymatic isomerization of glucose to fructose, a common precursor for HMF synthesis, using whole-cell biocatalysts.
Materials:
-
D-Glucose
-
Whole-cell biocatalyst (e.g., Arthrobacter sp.)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Magnesium sulfate (MgSO₄) as a cofactor
Procedure:
-
Cultivate the microbial cells (e.g., Arthrobacter sp.) in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with buffer to obtain the whole-cell biocatalyst.
-
Prepare a solution of D-glucose in the buffer.
-
Add the whole-cell biocatalyst and a cofactor like MgSO₄ to the glucose solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 60 °C) with gentle agitation.
-
Monitor the conversion of glucose to fructose over time using HPLC.
-
The reaction typically reaches an equilibrium of approximately 42% fructose.
-
The resulting fructose-rich solution can be used as a feedstock for subsequent HMF synthesis.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical relationships in HMF synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways in the conversion of hexoses to HMF.
A Tale of Two Platforms: 5-Hydroxymethylfurfural vs. Furfural in the Bio-based Economy
A comprehensive guide for researchers and industry professionals on the production, properties, and applications of two of the most promising biomass-derived platform chemicals: 5-Hydroxymethylfurfural (HMF) and Furfural.
In the global shift towards a sustainable, bio-based economy, this compound (HMF) and furfural have emerged as pivotal platform chemicals, each offering a gateway to a diverse array of value-added products traditionally derived from petroleum. Both furanic compounds are synthesized from renewable biomass, yet they originate from different carbohydrate fractions and possess distinct chemical functionalities, leading to divergent and, in some cases, overlapping applications. This guide provides an objective comparison of HMF and furfural, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in navigating the potential of these versatile bio-based building blocks.
At a Glance: Physicochemical Properties
A fundamental comparison of HMF and furfural begins with their intrinsic physicochemical properties, which dictate their behavior in chemical reactions and their suitability for various applications.
| Property | This compound (HMF) | Furfural |
| Molecular Formula | C₆H₆O₃ | C₅H₄O₂ |
| Molar Mass | 126.11 g/mol | 96.08 g/mol |
| Appearance | White to yellowish crystalline solid | Colorless to amber oily liquid |
| Melting Point | 30-34 °C | -36.5 °C |
| Boiling Point | 114-116 °C at 1 mmHg | 161.7 °C |
| Solubility | Highly soluble in water, alcohols, and organic solvents like DMSO.[1] | Sparingly soluble in water; miscible with alcohol, ether, and benzene. |
| Key Functional Groups | Aldehyde, Hydroxymethyl, Furan ring | Aldehyde, Furan ring |
| CAS Number | 67-47-0 | 98-01-1 |
Production from Biomass: Pathways and Performance
The primary distinction between HMF and furfural lies in their biomass feedstock origins. HMF is derived from C6 sugars (hexoses) like glucose and fructose, which are abundant in cellulose. In contrast, furfural is produced from C5 sugars (pentoses), primarily xylose, found in the hemicellulose fraction of lignocellulosic biomass.[2]
The production of both compounds typically involves acid-catalyzed dehydration of the parent sugars. The choice of catalyst, solvent system, reaction temperature, and time significantly influences the yield and selectivity of the desired furanic compound.
Production of this compound (HMF)
The synthesis of HMF from C6 sugars involves the dehydration of fructose. Since glucose is the more abundant hexose in cellulose, its isomerization to fructose is a crucial preceding or concurrent step. Various catalytic systems, including mineral acids, solid acid catalysts, and ionic liquids, have been explored to optimize HMF yields.
Caption: Production pathway of HMF from lignocellulosic biomass.
Production of Furfural
Furfural production relies on the acid-catalyzed dehydration of xylose, the primary pentose sugar in hemicellulose. The process has been commercially established for decades, with ongoing research focused on improving efficiency and utilizing a wider range of lignocellulosic feedstocks.
Caption: Production pathway of Furfural from lignocellulosic biomass.
Comparative Production Yields
The following table summarizes representative yields of HMF and furfural from various biomass feedstocks under different catalytic conditions. It is important to note that yields are highly dependent on the specific process parameters.
| Feedstock | Platform Chemical | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fructose | HMF | 15 mM HCl | Acetone/Water (80/20 v/v) | Not specified | 20 min | 85 | [3] |
| Glucose | HMF | SnSO₄-H₂SO₄ | γ-valerolactone (GVL) | 170 | Not specified | 34 | [4] |
| Poplar Wood | HMF | 33 mM HCl, 8 mM AlCl₃ | Dioxane/Water (4:1) | 200 | 5 min | 69 | [5] |
| Corn Stover | HMF | AlCl₃·6H₂O | H₂O/THF | 180 | 30 min | 19 | [6] |
| Pine Wood | HMF | AlCl₃·6H₂O | H₂O/THF | 180 | 30 min | 35 | [6] |
| Xylose | Furfural | SnSO₄-H₂SO₄ | γ-valerolactone (GVL) | 170 | Not specified | 42 | [4] |
| Poplar Wood | Furfural | 33 mM HCl, 8 mM AlCl₃ | Dioxane/Water (4:1) | 200 | 5 min | 91 | [5] |
| Xylan (Birch) | Furfural | CrCl₂ | DMA/LiCl | 100 | 4 h | ~40 | [7] |
| Xylose | Furfural | H-mordenite | Water/Sulfolane | Not specified | Not specified | >75 | [8] |
Catalytic Conversion to Value-Added Chemicals
The true potential of HMF and furfural lies in their versatility as platform molecules. Their distinct functional groups allow for a wide range of catalytic transformations into biofuels, bioplastics, fine chemicals, and pharmaceutical intermediates.
HMF Conversion Pathways
The presence of an aldehyde, a hydroxymethyl group, and a furan ring makes HMF a highly functionalized and reactive molecule. Key transformations include oxidation to 2,5-furandicarboxylic acid (FDCA), a precursor for bio-based polyesters like PEF, and reduction to 2,5-dimethylfuran (DMF), a promising biofuel.[9]
Caption: Major catalytic conversion pathways of HMF.
Furfural Conversion Pathways
Furfural's aldehyde group and furan ring are the sites of its chemical reactivity. Hydrogenation to furfuryl alcohol is a major industrial process, with furfuryl alcohol being a key monomer for resins. Further hydrogenation can yield tetrahydrofurfuryl alcohol (THFA), a valuable solvent, and 2-methylfuran, a gasoline additive.[10]
Caption: Major catalytic conversion pathways of Furfural.
Performance in Catalytic Conversions
The following table highlights the performance of various catalytic systems in the conversion of HMF and furfural to key downstream products.
| Platform Chemical | Target Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |
| HMF | FDCA | Mo-V-O | tert-butyl hydroperoxide | Not specified | 18 | 98.2 | 94.5 (Selectivity) | [11] |
| HMF | FDCA | Pt/C-O-Mg | Water | 110 | Not specified | >99 | 97 (Yield) | [12] |
| HMF | EMF (Biofuel) | Purolite CT275DR | Ethanol | 100 | <9 | High | >70 (Selectivity) | [13] |
| HMF | BHMF | Co@C | Methanol | 110 | 6 | Not specified | 96.0 (Yield) | [14] |
| Furfural | Furfuryl Alcohol | Zr(OH)₄ | 2-propanol | 174 | Not specified | Not specified | 98.9 (Yield) | [15] |
| Furfural | Furfuryl Alcohol | Cu-Al₂O₃-ZnO | Not specified | Not specified | Not specified | >99.0 | >99.0 (Selectivity) | [16] |
| Furfural | Maleic Anhydride | Metal-free (H₂O₂) | Formic Acid | Not specified | Not specified | Not specified | 95 (Yield) | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are representative procedures for the production and conversion of HMF and furfural.
Protocol 1: Synthesis of HMF from Fructose
This protocol is adapted from a high-yield method using a biphasic solvent system.[18]
Materials:
-
Fructose
-
Dimethyl carbonate (DMC)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare an aqueous solution of fructose (e.g., 100 g/L) and HCl (e.g., 0.12 M).
-
Mix the aqueous solution with DMC in a 1:3 volume ratio in a suitable reactor.
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 180-200 °C) in a pressurized tube reactor.
-
Maintain the reaction for a specified residence time.
-
Cool the reaction mixture and separate the aqueous and organic phases.
-
Analyze the concentration of HMF in both phases using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of Furfural from Xylose
This protocol describes a typical laboratory-scale synthesis of furfural from xylose.[7][19]
Materials:
-
D-Xylose
-
Dimethylacetamide (DMA)
-
Lithium chloride (LiCl)
-
Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃)
Procedure:
-
Prepare a solution of LiCl in DMA (e.g., 10 wt%).
-
Dissolve xylose in the DMA/LiCl solvent to a final concentration of 10 wt%.
-
Add the chromium chloride catalyst (e.g., relative to xylose).
-
Heat the reaction mixture to 100 °C with stirring for a specified duration (e.g., 4 hours).
-
After cooling, dilute the reaction mixture with a suitable solvent and analyze the furfural yield by HPLC.
Protocol 3: Oxidation of HMF to FDCA
This protocol outlines a base-free aerobic oxidation of HMF to FDCA.[12]
Materials:
-
This compound (HMF)
-
Pt/C-O-Mg catalyst
-
Deionized water
-
Oxygen (O₂)
Procedure:
-
Charge a batch reactor with HMF, the Pt/C-O-Mg catalyst, and deionized water.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 110 °C) with vigorous stirring.
-
After the desired reaction time, cool the reactor, vent the excess pressure, and filter the catalyst.
-
Analyze the liquid product for HMF conversion and FDCA yield using HPLC.
Protocol 4: Hydrogenation of Furfural to Furfuryl Alcohol
This protocol describes a general procedure for the hydrogenation of furfural.[20]
Materials:
-
Furfural
-
Formic acid
-
Triethylamine (Et₃N)
-
Catalyst (e.g., 0.1–0.01 mol%)
-
Anhydrous solvent (if required)
Procedure:
-
Add furfural (5 mmol), formic acid (5 mmol), triethylamine (5 mmol), and the catalyst to an autoclave reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) five times.
-
Heat the homogeneous mixture to the desired temperature and stir for the required amount of time.
-
After the reaction, cool the reactor and carefully release the gas pressure.
-
Analyze the product mixture for the formation of furfuryl alcohol using ¹H NMR spectroscopy and GC-MS.
Comparative Analysis and Future Outlook
Production and Economics:
The production of furfural is a more mature and commercially established process compared to HMF. However, significant research is underway to improve the economic viability of HMF production, with some techno-economic analyses suggesting that integrated biorefineries producing both furfural and HMF could be a promising strategy.[21][22] The cost of the feedstock (fructose for HMF and xylose/hemicellulose for furfural) and the efficiency of the catalytic conversion are major factors influencing the overall economics.[23][24]
Applications and Market Potential:
Both HMF and furfural have the potential to replace a wide range of petroleum-derived chemicals. HMF's route to FDCA and subsequently PEF positions it as a key player in the future of sustainable polymers. Its conversion to DMF also highlights its potential in the biofuels sector.
Furfural's established market in resins and solvents continues to be significant. Its derivatives, such as furfuryl alcohol and 2-methylfuran, also have growing applications. The choice between HMF and furfural as a platform chemical will ultimately depend on the target downstream product and the specific economic and technological context.
Challenges and Opportunities:
A key challenge for both platform chemicals is the efficient and selective conversion from complex biomass feedstocks. The formation of humins, which are undesirable polymeric byproducts, can reduce yields and complicate purification processes. Developing robust and recyclable catalysts that can operate under mild conditions is a major area of ongoing research.
The opportunity lies in the vast and underutilized potential of lignocellulosic biomass. As technologies for biomass deconstruction and catalytic conversion continue to advance, the production of HMF and furfural is expected to become more efficient and cost-effective, further solidifying their roles as cornerstones of a sustainable chemical industry.
References
- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. atibt.org [atibt.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From this compound Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Production of Biofuels by this compound Etherification Using Ion-Exchange Resins as Solid Acid Catalysts [mdpi.com]
- 14. Recent Advances in the Catalytic Hydroconversion of this compound to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 18. This compound from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 19. raineslab.com [raineslab.com]
- 20. Convenient hydrogenation of furfural to furfuryl alcohol in metal-catalyzed and organo-catalyzed environments - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00056G [pubs.rsc.org]
- 21. Comparative techno-economic and energy analyses of integrated biorefinery processes of furfural and this compound from biomass residue [ideas.repec.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound Production in a Lignocellulosic Biorefinery: Techno-economic Analysis | Chemical Engineering Transactions [cetjournal.it]
- 24. Techno-economic analysis of dimethylfuran (DMF) and hydroxymethylfurfural (HMF) production from pure fructose in catalytic processes [agris.fao.org]
A Comparative Guide to Analytical Methods for 5-Hydroxymethylfurfurfural (HMF) Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Hydroxymethylfurfurural (HMF) is critical. HMF is a key indicator of heat-induced degradation in sugars and can be found in various food products, intravenous fluids, and pharmaceutical preparations containing carbohydrates. Its presence can signify a loss of quality, efficacy, and potentially indicate the formation of harmful byproducts. This guide provides an objective comparison of the principal analytical methods for HMF determination, supported by experimental data to aid in selecting the most appropriate technique for your research needs.
The most commonly employed methods for HMF analysis include High-Performance Liquid Chromatography (HPLC), spectrophotometric assays such as the Winkler and White methods, and Gas Chromatography (GC). Newer methods involving biosensors and other electrochemical techniques are also emerging, offering potential advantages in speed and sensitivity.
Performance Comparison of Analytical Methods
The choice of an analytical method for HMF determination is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance characteristics of the most prevalent techniques based on published experimental data.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.04 - 7.9 µg/mL[1][2][3] | 0.10 - 1.6 µg/mL[1][2][4] | Up to 50 µg/mL[2] | High selectivity and precision, well-established methodology.[5][6] | Requires more expensive equipment and longer analysis times compared to spectrophotometric methods. |
| LC-MS/MS | 0.0005 µg/mL[7] | 0.001 µg/mL[7] | 0.001 - 0.5 µg/mL[7] | Very high sensitivity and selectivity, suitable for complex matrices. | High initial instrument cost and complexity. |
| GC-MS | 6 ng/g (after derivatization)[8] | - | 25 - 700 ng/g[8] | High selectivity, suitable for volatile derivatives of HMF. | Requires derivatization step, which can add complexity and potential for error.[8][9] |
| Spectrophotometry (Winkler Method) | - | 2 µg/g[7] | - | Simple, rapid, and inexpensive.[10][11] | Prone to interference from other compounds, uses potentially toxic reagents (p-toluidine).[11][12] |
| Spectrophotometry (White Method) | - | 0.67 mg/L (in solution)[5][6] | Up to 5 mg/L (in solution)[5][6] | Simple and rapid, avoids some of the toxic reagents of the Winkler method.[10] | Less sensitive than HPLC and can be affected by background interference.[5][10] |
| Electrochemical Sensors | 1.0 ppm[13] | - | 3 - 100 ppm[13] | Portable, rapid, and low-cost.[13] | Selectivity can be a challenge in complex samples, still an emerging technology.[14] |
| Fluorescent Sensors | 30 nmol L⁻¹[15] | - | Up to 35 µmol L⁻¹[15] | High sensitivity and selectivity.[15] | May require specific probes and can be affected by matrix quenching. |
| Photoelectric Sensors | 0.001 nM[16] | - | 10⁻¹¹–10⁻⁷ M[16] | Extremely high sensitivity.[16] | Highly specialized instrumentation required. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the key HMF determination methods.
High-Performance Liquid Chromatography (HPLC-UV)
The HPLC method is widely regarded as the gold standard for HMF analysis due to its high selectivity and precision.[5]
Sample Preparation:
-
Weigh a precise amount of the sample (e.g., 5-10 g of honey) and dissolve it in deionized water.[4][17]
-
For complex matrices, a clarification step may be necessary to remove proteins and other interfering substances. This is often achieved by adding Carrez I (potassium ferrocyanide) and Carrez II (zinc acetate) solutions, followed by filtration.[4][11][18]
-
The filtered solution is then passed through a 0.45 µm syringe filter before injection into the HPLC system.[4][17]
Chromatographic Conditions:
-
Column: Typically a reversed-phase C18 column is used.[17]
-
Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 90:10 v/v) is common.[6]
-
Flow Rate: A flow rate of 1 mL/min is often employed.[6]
-
Detection: UV detection is performed at a wavelength of approximately 285 nm.[6][17]
-
Quantification: HMF concentration is determined by comparing the peak area of the sample to a calibration curve prepared from HMF standards.[17]
Spectrophotometric Method (Winkler Method)
This method relies on the colorimetric reaction of HMF with p-toluidine and barbituric acid.[10][11]
Procedure:
-
A known amount of the sample is dissolved in water.[11]
-
The solution is divided into two test tubes.
-
To one tube (the sample), a solution of p-toluidine and a solution of barbituric acid are added.[11][12]
-
To the second tube (the reference), the p-toluidine solution and distilled water are added.[11]
-
After a specific reaction time (typically 3-4 minutes), the absorbance of the sample solution is measured against the reference solution at 550 nm using a spectrophotometer.[11][12][19]
-
The HMF concentration is calculated using a specific formula that incorporates the absorbance reading and the sample weight.
Note: p-toluidine is a hazardous substance and should be handled with appropriate safety precautions.[12]
Spectrophotometric Method (White Method)
The White method is a differential UV spectrophotometric method that measures the absorbance of HMF before and after the reduction of interfering aldehydes with sodium bisulfite.[10]
Procedure:
-
Two solutions of the sample are prepared in water.
-
To one solution, a sodium bisulfite solution is added.
-
To the other solution, an equal volume of water is added (this serves as the reference).
-
The absorbance of both solutions is measured at 284 nm and 336 nm.[10][19]
-
The HMF concentration is calculated based on the difference in absorbance between the two solutions, which corrects for background interference.
Gas Chromatography (GC-MS)
GC analysis of HMF typically requires a derivatization step to increase its volatility.[8][9]
Procedure:
-
HMF is extracted from the sample matrix using a suitable solvent (e.g., dichloromethane) or by solid-phase extraction (SPE).[8]
-
The extracted HMF is then derivatized to a more volatile silylated derivative using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9]
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a suitable capillary column, and detection is performed by mass spectrometry.
-
Quantification is based on the response of the characteristic ions of the HMF derivative compared to a calibration curve.
Visualizing the Workflow
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for HMF determination by HPLC-UV.
Caption: Experimental workflow for the Winkler spectrophotometric method.
Caption: Experimental workflow for HMF determination by GC-MS.
Conclusion
The selection of an analytical method for HMF determination should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of HMF, and the available resources. For routine quality control where high precision and selectivity are paramount, HPLC-UV remains the method of choice. When extremely low detection limits are required, LC-MS/MS offers unparalleled sensitivity. Spectrophotometric methods, particularly the White method, provide a rapid and cost-effective screening tool, though they may lack the specificity of chromatographic techniques. Gas chromatography is a viable alternative, especially when coupled with mass spectrometry, but the need for derivatization adds an extra step to the workflow. As sensor technology continues to advance, electrochemical and fluorescent methods may offer promising alternatives for rapid and on-site HMF analysis in the future.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of HMF in Honey using RP 18e column [sigmaaldrich.com]
- 5. Determination of very low levels of 5-(hydroxymethyl)-2-furaldehyde (HMF) in natural honey: comparison between the HPLC technique and the spectrophotometric white method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland [mdpi.com]
- 8. Analysis of this compound in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 13. A novel and portable electrochemical sensor for this compound detection using silver microdendrite electrodeposited paper-based electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sensitive photoelectric sensing for 5-HMF detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. cit.vfu.cz [cit.vfu.cz]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. scienceopen.com [scienceopen.com]
A Researcher's Guide to Spectrophotometric Quantification of 5-Hydroxymethylfurfural (HMF)
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-hydroxymethylfurfural (HMF) is crucial. HMF is a key intermediate in biomass conversion and a thermal degradation product in various foods and pharmaceutical preparations. While high-performance liquid chromatography (HPLC) is a benchmark for its precision, spectrophotometric assays offer a rapid, cost-effective, and accessible alternative. This guide provides a comprehensive comparison of the most common spectrophotometric methods for HMF determination, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your research needs.
Performance Comparison of HMF Spectrophotometric Assays
The accuracy and reliability of spectrophotometric HMF assays can vary significantly based on the chemical principle of the method and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most widely used methods.
| Method | Principle | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Key Advantages | Key Disadvantages |
| Direct UV | Direct measurement of HMF absorbance | ~284 | Not consistently reported | Not consistently reported | Not consistently reported | Simple, rapid | Prone to interference from other UV-absorbing compounds[1] |
| White Method | Differential UV spectrophotometry with sodium bisulfite | 284 and 336 | Up to 5 | 0.67 | Not specified, but higher than HPLC[2] | Corrects for some interferences | Can still be affected by non-reacting interfering substances |
| Winkler Method | Colorimetric reaction with p-toluidine and barbituric acid | 550 | 0 - 10 | Not specified | 2 | High sensitivity | Uses toxic p-toluidine[3][4]; can overestimate HMF due to reaction with other aldehydes[4] |
| Barbituric Acid Method | Colorimetric reaction with barbituric acid | 395 | 0.5 - 10.5 | Not specified | Not specified | Simpler than Winkler method | Less sensitive than thiobarbituric acid method[5] |
| Thiobarbituric Acid Method | Colorimetric reaction with thiobarbituric acid | 426 | 0 - 10 | Not specified | Not specified | Higher sensitivity and more pronounced color change than barbituric acid method[5] | Less common, may require method optimization |
| Seliwanoff Test | Colorimetric reaction with resorcinol | ~520 | Not consistently reported | 2.69 mg/kg | 8.97 mg/kg | Rapid and cost-effective[6][7] | Prone to interference from other carbohydrates, especially ketoses[6][8] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining accurate and reproducible results. Below are the methodologies for the key spectrophotometric HMF assays.
White Method (Differential UV Spectrophotometry)
This method is based on the principle that sodium bisulfite reacts with the aldehyde group of HMF, causing a decrease in absorbance at 284 nm, while interfering substances are unaffected. The absorbance at 336 nm is measured to correct for background absorbance.[9][10][11]
Reagents:
-
Carrez Solution I: 15 g potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) in 100 mL deionized water.[9][12]
-
Carrez Solution II: 30 g zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 100 mL deionized water.[9][12]
-
Sodium Bisulfite Solution (0.2% w/v): 0.20 g sodium bisulfite (NaHSO₃) in 100 mL deionized water (prepare fresh daily).[9]
-
Sample Preparation: Accurately weigh approximately 5 g of the sample into a 50 mL beaker. Dissolve in ~25 mL of deionized water and quantitatively transfer to a 50 mL volumetric flask.
-
Clarification: Add 0.5 mL of Carrez Solution I, mix, then add 0.5 mL of Carrez Solution II and mix again. Bring the volume to 50 mL with deionized water.
-
Filtration: Filter the solution through a paper filter, discarding the first 10 mL of the filtrate.
-
Reaction Setup:
-
Sample Solution: Pipette 5.0 mL of the filtrate into a 10 mL volumetric flask and add 5.0 mL of deionized water.
-
Reference Solution: Pipette 5.0 mL of the filtrate into a second 10 mL volumetric flask and add 5.0 mL of the 0.2% sodium bisulfite solution.
-
-
Spectrophotometric Measurement: Within one hour, measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm using 1 cm quartz cuvettes.
-
Calculation: The HMF concentration (mg/kg) is calculated using the following formula: HMF (mg/kg) = (A₂₈₄ - A₃₃₆) x 149.7 x (Dilution Factor / Sample Weight in g)
Winkler Method (Colorimetric)
This method relies on the formation of a red-colored complex between HMF, p-toluidine, and barbituric acid, which is quantified at 550 nm.[3][5]
Reagents:
-
p-Toluidine Solution (10% w/v): Dissolve 10 g of p-toluidine in 50 mL of isopropanol, add 10 mL of glacial acetic acid, and make up to 100 mL with isopropanol. This solution should be prepared daily.[1] Caution: p-toluidine is toxic and should be handled with care in a fume hood.
-
Barbituric Acid Solution (0.5% w/v): Dissolve 0.5 g of barbituric acid in deionized water with gentle heating and make up to 100 mL. This solution is stable for about a week.[1]
-
Sample Preparation: Prepare a clarified sample solution as described in the White Method (steps 1-3).
-
Reaction Setup:
-
Pipette 2.0 mL of the sample filtrate into a test tube.
-
Add 5.0 mL of the p-toluidine solution.
-
Add 1.0 mL of the barbituric acid solution and mix well.
-
Prepare a blank by adding 1.0 mL of deionized water instead of the barbituric acid solution to a separate tube containing 2.0 mL of the sample filtrate and 5.0 mL of the p-toluidine solution.
-
-
Spectrophotometric Measurement: After 3-5 minutes, measure the absorbance of the sample against the blank at 550 nm.
-
Quantification: Determine the HMF concentration from a calibration curve prepared with HMF standards.
Seliwanoff Test (Colorimetric)
The Seliwanoff test involves the reaction of HMF with resorcinol in a strongly acidic solution to produce a red-colored complex.[6][7]
Reagents:
-
Seliwanoff's Reagent: 0.05% (w/v) resorcinol in 3 M hydrochloric acid.
-
Sample Preparation: Prepare a diluted aqueous solution of the sample.
-
Reaction Setup:
-
To 1 mL of the sample solution in a test tube, add 2 mL of Seliwanoff's reagent.
-
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 1-5 minutes). The timing is critical as prolonged heating can lead to false positives from other sugars.[6][8]
-
Spectrophotometric Measurement: Cool the solution and measure the absorbance at the wavelength of maximum absorption (around 520 nm).
-
Quantification: Determine the HMF concentration from a calibration curve prepared with HMF standards under the same conditions.
Reaction Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental steps can aid in understanding the principles and potential sources of error in each assay.
Chemical Reaction Diagrams
Experimental Workflow Diagrams
Conclusion
The choice of a spectrophotometric assay for HMF quantification depends on a balance of factors including the required accuracy, the complexity of the sample matrix, available instrumentation, and safety considerations. For rapid screening where high precision is not paramount, direct UV measurement or the Seliwanoff test may be suitable. The White method offers a good compromise by correcting for some interferences. The Winkler method and its variations provide high sensitivity but involve hazardous reagents. For all methods, careful validation against a reference method like HPLC is recommended, especially for complex matrices or when high accuracy is required. This guide provides the foundational information to enable researchers to make an informed decision on the most appropriate spectrophotometric assay for their specific HMF analysis needs.
References
- 1. oiv.int [oiv.int]
- 2. researchgate.net [researchgate.net]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 10. researchgate.net [researchgate.net]
- 11. pepolska.pl [pepolska.pl]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Carbohydrates - Seliwanoff's Test [dept.harpercollege.edu]
- 15. scielo.br [scielo.br]
Performance Evaluation of Solvent Systems for 5-Hydroxymethylfurfural (HMF) Production: A Comparative Guide
The production of 5-hydroxymethylfurfural (HMF), a valuable platform chemical derived from renewable biomass, is critically influenced by the choice of solvent system.[1][2] An ideal solvent must not only facilitate the dehydration of carbohydrates like fructose and glucose but also minimize the degradation of the highly reactive HMF product into byproducts such as levulinic acid, formic acid, and humins.[2] This guide provides a comparative analysis of different solvent systems—monophasic, biphasic, ionic liquids (ILs), and deep eutectic solvents (DESs)—-evaluating their performance based on experimental data from recent literature.
Comparison of Solvent System Performance
The efficiency of HMF production is typically assessed by the yield and selectivity achieved under specific reaction conditions. The following tables summarize the performance of various solvent systems in the conversion of fructose and glucose to HMF.
HMF Production from Fructose
Fructose is the most readily dehydrated hexose for HMF production. The choice of solvent significantly impacts the yield and selectivity. High-boiling organic solvents like dimethyl sulfoxide (DMSO) can achieve high HMF yields, but product separation is challenging and can lead to thermal degradation.[3] Biphasic systems, which involve an aqueous phase for the reaction and an organic phase for in-situ extraction of HMF, have been developed to overcome this limitation.[3]
| Solvent System | Catalyst | Temperature (°C) | Time | Fructose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| Monophasic Systems | |||||||
| Water | H₃PO₄ | 180 | - | ~100 | 34 | - | [4] |
| Acetone/Water (80/20 v/v) | HCl | 120 | - | 98 | 92 | 97 | [3] |
| DMSO | Ion-exchange resin | - | - | - | High | - | [2] |
| Biphasic Systems | |||||||
| Acetone/Water (1:1 v/v) | H₃PO₄ | 180 | - | ~100 | 55 | - | [4] |
| 2-Butanol/Water (1:1 v/v) | H₃PO₄ | 180 | - | ~100 | 59 | - | [4] |
| Acetone/Water (2:1 v/v) + NaCl | H₃PO₄ | 180 | - | - | 80 | - | [4][5] |
| Ionic Liquids | |||||||
| [bmimSO₃H][HSO₄] | - | 130 | 45 s | - | 55 | - | [6] |
| Imidazolium-based ILs | Mesylate | 120 | - | - | 93 | - | [6] |
| Deep Eutectic Solvents | |||||||
| ChCl:Fructose (6:4 w/w) + 20% Water | Boric Acid | 120 | 120 min | - | 65.2 | - | [7][8] |
| ChCl:EG + MIBK (biphasic) | HCl | 80 | - | - | 63 | - | [9] |
ChCl: Choline Chloride, EG: Ethylene Glycol, MIBK: Methyl Isobutyl Ketone
HMF Production from Glucose
Glucose, being more abundant and cheaper than fructose, is a preferred feedstock. However, its conversion to HMF is more complex, requiring an initial isomerization step to fructose, which is then dehydrated. This tandem reaction is often facilitated by a combination of Lewis and Brønsted acids.
| Solvent System | Catalyst | Temperature (°C) | Time | Glucose Conversion (%) | HMF Yield (%) | Reference |
| Monophasic Systems | ||||||
| Dioxane/Water (2:1 v/v) | AlCl₃ + HCl | 170 | 5 min | - | ~68 | [10] |
| DMSO/Water | HCl | - | - | 98 | High | [10] |
| THF | Hβ zeolite | 180 | 120 min | - | 49.7 | [11] |
| Biphasic Systems | ||||||
| SBP/Water + NaCl | AlCl₃ + HCl | 170 | - | 91 | 62 | [12] |
| THF/Water + NaCl | AlCl₃ + HCl | 170 | - | - | 57 | [12] |
| Ionic Liquids | ||||||
| Imidazolium-based ILs | Mesylate | 140 | - | - | 51 | [6] |
| [IL-SO₃H][Cl] + NiSO₄ | - | 175 | 1.5 h | 99.92 | 21.8 | [13] |
| Deep Eutectic Solvents | ||||||
| ChCl:Glucose (6:4 w/w) + 20% Water | Boric Acid + CrCl₃·6H₂O | 120 | 120 min | - | 33.7 | [7][8] |
SBP: Sec-butyl phenol, THF: Tetrahydrofuran
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below is a representative experimental protocol for HMF production from fructose in a biphasic solvent system, a widely studied and effective method.
Protocol: HMF Production in an Acetone/Water Biphasic System
This protocol is synthesized from methodologies described in studies utilizing biphasic systems to enhance HMF yield.[3][4]
1. Materials and Reagents:
-
Fructose (≥99% purity)
-
Acetone (ACS grade)
-
Deionized water
-
Hydrochloric acid (HCl, 37 wt%) or Phosphoric acid (H₃PO₄, 85 wt%)
-
Sodium chloride (NaCl)
-
Methyl isobutyl ketone (MIBK) for extraction (optional, for analysis)
-
HMF standard (≥99% purity) for HPLC calibration
2. Reactor Setup:
-
A thick-walled glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer and a temperature controller.
-
Heating mantle or oil bath for temperature control.
3. Reaction Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture. For an 80/20 (v/v) acetone/water system, mix 80 mL of acetone with 20 mL of deionized water.[3] For a biphasic system with salting-out, saturate the aqueous phase with NaCl before mixing with the organic solvent.[4]
-
Feedstock Preparation: Dissolve a known amount of fructose in the prepared solvent system to achieve the desired concentration (e.g., 1-5 wt%).[3]
-
Catalyst Addition: Add the acid catalyst to the fructose solution. The concentration of the catalyst is a critical parameter; for example, 15 mM HCl can be used.[3]
-
Reaction Execution:
-
Transfer a specific volume of the final reaction mixture (e.g., 8 mL) into the reactor.[3]
-
Seal the reactor and place it in the preheated heating mantle or oil bath set to the desired reaction temperature (e.g., 120-180°C).[3][4]
-
Start the magnetic stirrer to ensure uniform mixing and heat distribution.
-
Run the reaction for the specified duration. Samples can be taken at different time intervals to study the reaction kinetics.
-
4. Sample Analysis (Quantification of HMF and Fructose):
-
Quenching: After the reaction, quench the reactor in an ice bath to stop the reaction.
-
Sample Preparation:
-
Withdraw a sample from the reactor.
-
If a biphasic system is used, separate the aqueous and organic layers.
-
Dilute the samples with deionized water to an appropriate concentration for analysis.[3]
-
-
HPLC Analysis:
-
Analyze the concentration of HMF and unreacted fructose using High-Performance Liquid Chromatography (HPLC).
-
A typical setup includes a C18 column for separation and a UV detector (for HMF) and a Refractive Index (RI) detector (for fructose).[14]
-
The mobile phase is often a dilute acid solution (e.g., 5 mM H₂SO₄) in water.[14]
-
-
Calculation of Yield and Selectivity:
-
Fructose Conversion (%) = [(Initial moles of fructose - Final moles of fructose) / Initial moles of fructose] x 100
-
HMF Yield (%) = (Moles of HMF produced / Initial moles of fructose) x 100
-
HMF Selectivity (%) = (Moles of HMF produced / Moles of fructose reacted) x 100
-
Reaction Pathway and Experimental Workflow
The conversion of hexoses to HMF involves a series of acid-catalyzed reactions. The following diagrams illustrate the key chemical transformations and a typical experimental workflow.
Caption: Acid-catalyzed conversion of glucose and fructose to HMF and major byproducts.
Caption: General experimental workflow for HMF production and analysis.
References
- 1. High Yield Method to Produce HMF from Fructose | Great Lakes Bioenergy Research Center [glbrc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient this compound production in ChCl-based deep eutectic solvents using boric acid and metal chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient this compound production in ChCl-based deep eutectic solvents using boric acid and metal chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. osti.gov [osti.gov]
- 11. Selective yields of furfural and hydroxymethylfurfural from glucose in tetrahydrofuran over Hβ zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | The development of novel ionic liquid-based solid catalysts and the conversion of this compound from lignocellulosic biomass [frontiersin.org]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to 5-Hydroxymethylfurfurfural (HMF) Formation from Various Sugar Feedstocks
5-Hydroxymethylfurfural (HMF) is a highly versatile, bio-based platform chemical that serves as a crucial intermediate in the production of biofuels, bioplastics, and other value-added chemicals.[1][2] Its production via the acid-catalyzed dehydration of C6 sugars (hexoses) is a cornerstone of modern biorefinery concepts.[3][4] The efficiency and yield of HMF synthesis, however, are profoundly dependent on the choice of sugar feedstock, catalyst, and reaction conditions.
This guide provides a comparative analysis of HMF formation from different sugar sources, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.
Reaction Pathways: From Hexose to HMF
The conversion of hexose sugars to HMF is primarily an acid-catalyzed dehydration process. However, the reaction pathway differs slightly between glucose and fructose, the two most common monosaccharide feedstocks. Glucose, an aldose, must first isomerize into fructose, a ketose, before it can be efficiently dehydrated to HMF.[3][5] Fructose, which naturally exists in a furanose ring form in solution, undergoes a more direct dehydration.[3] This initial isomerization step is often the rate-limiting factor in HMF production from glucose-based feedstocks like cellulose and starch.[5]
Caption: General reaction pathway for HMF formation from glucose.
Comparative Performance of Sugar Feedstocks
The yield of HMF is significantly influenced by the starting carbohydrate. Fructose consistently provides higher HMF yields in shorter reaction times compared to glucose because it does not require the initial isomerization step.[6] Sucrose, a disaccharide of glucose and fructose, typically shows yields that are intermediate between its constituent monosaccharides, as it first needs to be hydrolyzed.[7]
Table 1: HMF Yield from Pure Sugar Feedstocks Under Various Catalytic Systems
| Feedstock | Catalyst | Solvent System | Temp. (°C) | Time | HMF Yield (mol%) | Reference(s) |
| Fructose | Scandium(III) Triflate | Methyl Propyl Ketone (MPK) | 150 | 1 hr | 99% | [6] |
| Fructose | Sulfonated Carbon | [BMIM]Cl / MeTHF | 125 | 10 min | ~40% | [1] |
| Fructose | Sulfuric Acid | γ-Valerolactone (GVL) | 110 | ~20 min | ~75% | [7] |
| Glucose | Scandium(III) Triflate | MPK | 150 | 3 hrs | 94% | [6] |
| Glucose | CrCl₃·6H₂O (7 mol%) | [C₄C₁im]Cl (Ionic Liquid) | 120 | 30 min | ~90% | [8] |
| Glucose | HCl | Water / 2-Butanol | 125 | 120 min | 10.6% | [9] |
| Sucrose | Sulfuric Acid | γ-Valerolactone (GVL) | 140 | ~40 min | ~65% | [7] |
| Sucrose | Cotton Gin Trash-derived Carbon | [BMIM]Cl / MeTHF | 125 | 10 min | ~62% | [1][10] |
| Glucose/Fructose (1:1) | Cotton Gin Trash-derived Carbon | [BMIM]Cl / MeTHF | 125 | 10 min | 58.4% | [1] |
Direct conversion from raw or minimally processed biomass is also an area of intense research, though yields are generally lower due to the complexity of the feedstock and the presence of inhibitors.[5][11]
Table 2: HMF Yield from Biomass Feedstocks
| Feedstock | Catalyst | Solvent System | Temp. (°C) | Time | HMF Yield | Reference(s) |
| Chicory Roots | HCl | [OMIM]Cl / Ethyl Acetate | 120 | 1 hr | ~51 dwt% | [11] |
| Corn Stalks | Sulfonated Corn Stalk Carbon | [BMIM]Cl | 150 | 30 min | 44% | [11] |
| Pineapple Stems | AlCl₃·6H₂O | Betaine HCl / DMSO | - | - | 61.04% | [12] |
| Sugarcane Bagasse | Hot Compressed Water (catalyst-free) | Water | 270 | 10 min | 3 wt% | [11] |
Experimental Protocols
Detailed and reproducible methodologies are critical for comparing results across different studies. Below are representative protocols for the synthesis and quantification of HMF.
This protocol is a generalized procedure based on methods employing a biphasic solvent system to continuously extract HMF from the reactive aqueous phase, thereby minimizing degradation.[1][9]
-
Reactor Setup : A high-pressure glass or stainless steel reactor equipped with a magnetic stirrer and temperature control is used.
-
Reactant Preparation :
-
Prepare the aqueous phase by dissolving the chosen sugar feedstock (e.g., 10 wt% glucose) and acid catalyst (e.g., HCl or a solid acid like Amberlyst-15) in deionized water.[13]
-
Prepare the organic extraction phase using a suitable solvent like methyl isobutyl ketone (MIBK) or 2-methyltetrahydrofuran (MeTHF).[1]
-
-
Reaction Execution :
-
Add both the aqueous and organic phases to the reactor, typically in a 1:1 to 1:5 volume ratio.
-
Seal the reactor and purge with an inert gas (e.g., Nitrogen) to prevent oxidative side reactions.
-
Heat the reactor to the target temperature (e.g., 120-180 °C) while stirring vigorously to ensure adequate mixing between the two phases.[5][9]
-
Maintain the reaction for the desired duration (e.g., 30 minutes to 3 hours).[8]
-
-
Sample Collection and Quenching :
-
After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.
-
Allow the phases to separate. Carefully collect samples from both the aqueous and organic layers for analysis.
-
HPLC is the most common and reliable method for accurately determining the concentration of HMF in complex reaction mixtures.[2][14][15]
-
Sample Preparation :
-
Dilute the collected samples from the synthesis experiment with the mobile phase (e.g., a dilute solution of acetonitrile and water) to a concentration within the linear range of the calibration curve.[2]
-
Filter the diluted samples through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions :
-
HPLC System : An HPLC system equipped with a UV-Vis detector is required.[16]
-
Column : A C18 reverse-phase column is typically used for separation.
-
Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile and water is common.[16]
-
Flow Rate : A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection : HMF is detected by its UV absorbance, typically at a wavelength of 284 or 285 nm.[2][15]
-
-
Calibration and Quantification :
-
Prepare a series of HMF standard solutions of known concentrations in the mobile phase.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared unknown samples.
-
Determine the HMF concentration in the samples by comparing their peak areas to the calibration curve. The HMF yield is then calculated based on the initial amount of sugar feedstock.
-
Caption: A typical experimental workflow for HMF synthesis and analysis.
References
- 1. High Conversion of Concentrated Sugars to this compound over a Metal-free Carbon Catalyst: Role of Glucose–Fructose Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Highly Selective and Near-Quantitative Conversion of Glucose to this compound Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (HMF) Production from Real Biomasses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to 5-HMF Quantification in Foods
The accurate quantification of 5-hydroxymethylfurfural (5-HMF), a key indicator of heat treatment and storage conditions in many food products, is crucial for quality control and safety assessment. For researchers, scientists, and drug development professionals, selecting the optimal analytical method for a specific food matrix is a critical decision. This guide provides an objective comparison of common analytical techniques for 5-HMF quantification, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for 5-HMF quantification is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is frequently cited as a superior method due to its high sensitivity and repeatability, particularly for complex food matrices.[1] Spectrophotometric methods, while simpler and more cost-effective, can be prone to interference from other compounds in the food matrix.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity but often requires a derivatization step.[2][3]
Below is a summary of validation parameters for different analytical methods across various food matrices, compiled from multiple studies.
Table 1: Method Validation Parameters for 5-HMF Quantification in Honey
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC | 1-20 mg/L | 0.83 mg/L (in solution) | - | 97.75 | 0.5 (repeatability), 1.6 (reproducibility) | [1][4] |
| Spectrophotometry (White Method) | up to 5 mg/L | 0.67 mg/L (in solution) | - | - | 6.4 | [4] |
| Spectrophotometry (Winkler Method) | - | - | - | - | 1.2 (repeatability), 1.7 (reproducibility) | [5] |
| LC-MS/MS | 0.001-0.5 µg/mL | - | - | - | - | [6] |
Table 2: Method Validation Parameters for 5-HMF Quantification in Other Food Matrices
| Food Matrix | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Corn Chips | HPLC-DAD | - | 0.82 mg/kg | 2.20 mg/kg | - | 2.0-6.9 (repeatability), 2.9-18.8 (reproducibility) | [7] |
| Pestil, Köme, Jam, Marmalade, Pekmez | HPLC | - | 0.03 mg/kg | 0.10 mg/kg | 97-108 | < 6 | [8] |
| Various Foods (Jam, Honey, Orange Juice, Bakery) | GC-MS | 25-700 ng/g | 6 ng/g | - | - | < 10 | [3] |
| Fruit Juices | HPLC (with derivatization) | - | 10⁻⁸ mol/L | - | 95-98 | 3 | [9] |
| Corn Syrups | Difference Spectrophotometry | R²=99.9% | 0.10 mg/L | 0.34 mg/L | - | 0.30 (repeatability), 0.36 (intermediate precision) | [10] |
| Canned Fruit Cake, Honey | HPLC | r=0.998 | 0.02 mg/kg | 0.06 mg/kg | 84.4-105.8 | 3.3-7.5 | [11] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are outlines of common experimental protocols for 5-HMF analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of 5-HMF. A typical protocol involves:
-
Sample Preparation:
-
Weigh a representative sample of the food product (e.g., 10g of honey, jam, or fruit juice).[11]
-
Dissolve the sample in deionized water. For solid or semi-solid matrices, homogenization may be necessary.[8]
-
To remove interfering substances, a clarification step using Carrez solutions (I and II) is often employed.[8]
-
The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[12]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[11][12]
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is typical.[11][13] For example, a mobile phase of 95% water (0.01 Mol/L) and 5% methanol can be used.[11]
-
Flow Rate: A flow rate of around 1.0 ml/min is often applied.[11]
-
Detection: UV detection at a wavelength of 284 nm is standard for 5-HMF.[11][14]
-
-
Quantification:
Spectrophotometric Methods
These methods are based on the reaction of 5-HMF with specific reagents to produce a colored compound that can be measured using a spectrophotometer.
-
White Method: This method involves measuring the difference in absorbance at 284 nm and 336 nm of a honey solution before and after the addition of sodium bisulfite.[15]
-
Winkler Method: This technique is based on the reaction of 5-HMF with p-toluidine and barbituric acid to form a red complex, with the absorbance measured at 550 nm.[15]
-
Seliwanoff Test (Modified): This colorimetric assay involves the reaction of 5-HMF with resorcinol in the presence of hydrochloric acid.[16][17] Optimization of incubation time, temperature, and reagent concentrations is crucial to minimize interference from other carbohydrates.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 5-HMF analysis, a derivatization step is typically required to increase its volatility.
-
Sample Preparation and Extraction:
-
Similar to HPLC, the sample is first dissolved in a suitable solvent.
-
Extraction of 5-HMF can be performed using liquid-liquid extraction with a solvent like dichloromethane or through solid-phase extraction (SPE) for sample clean-up.[3]
-
-
Derivatization:
-
The extracted 5-HMF is derivatized to a more volatile form, often a silylated derivative. N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) is a common derivatizing reagent.[3]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The compounds are separated based on their boiling points and polarity in the GC column and then detected and identified by the mass spectrometer.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of 5-HMF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of very low levels of 5-(hydroxymethyl)-2-furaldehyde (HMF) in natural honey: comparison between the HPLC technique and the spectrophotometric white method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. High-performance liquid chromatographic determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated fast difference spectrophotometric method for 5-hydroxymethyl-2-furfural (HMF) determination in corn syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 12. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of this compound in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of 5-Hydroxymethylfurfural (HMF) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of 5-hydroxymethylfurfural (HMF), a common heat-induced food contaminant, and its principal derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential applications of these compounds. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological assays are provided.
Executive Summary
This compound (HMF) is a furan compound formed through the Maillard reaction and caramelization of sugars during the heating of carbohydrate-rich foods. Its presence in a wide range of food products has prompted extensive toxicological evaluation. The toxicity of HMF is multifaceted, encompassing cytotoxicity, genotoxicity, and in vivo effects. Furthermore, the metabolic transformation of HMF can lead to the formation of derivatives with distinct toxicological profiles. This guide focuses on a comparative analysis of HMF and its key derivatives: 5-sulfoxymethylfurfural (SMF), 5-chloromethylfurfural (CMF), 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA).
Data Presentation: Comparative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo toxicity of HMF and its derivatives.
Table 1: Cytotoxicity Data (IC50/LC50 Values)
| Compound | Cell Line | Assay | IC50/LC50 Value | Citation(s) |
| HMF | V79 | Trypan Blue Exclusion | LC50: 115 mM (1 hr) | [1] |
| Caco-2 | Trypan Blue Exclusion | LC50: 118 mM (1 hr) | [1] | |
| V79 | SRB Assay | IC50: 6.4 mM (24 hr) | [1] | |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | MTT Assay | IC50: 64.00 µg/mL | [2] |
| HepG2 | MTT Assay | IC50: 102.53 µg/mL | [2] | |
| LLC-MK2 (normal) | MTT Assay | IC50: >512.00 µg/mL | [2] | |
| L929 (normal) | MTT Assay | IC50: 239.06 µg/mL | [2] | |
| Amine derivative of MFC | HeLa | MTT Assay | IC50: 62.37 µg/mL | [3] |
| FDCA | Folsomia candida | Reproduction Test | EC50: > 3200 mg/kg soil | [4] |
Note: Data for DFF and specific IC50 values for HMFCA and FDCA on mammalian cancer cell lines were not consistently available in the searched literature, highlighting a gap in current research.
Table 2: Genotoxicity Data
| Compound | Assay | Organism/Cell Line | Results | Citation(s) |
| HMF | Ames Test | S. typhimurium TA100 | Weakly mutagenic without metabolic activation | [5] |
| Comet Assay | HepG2 | DNA damage at 7.87-25 mM | [6] | |
| Micronucleus Assay | Mouse bone marrow | Negative | [7] | |
| SMF | Ames Test | S. typhimurium | Mutagenic | [8] |
| CMF | Ames Test | S. typhimurium | Mutagenic | [8] |
| DFF | Micronucleus Assay | Mouse hematopoietic cells | Genotoxic (at 0.1 mM) | |
| FDCA | Gene Expression | Folsomia candida | No significant changes | [4] |
Table 3: In Vivo Acute Toxicity Data (LD50 Values)
| Compound | Species | Route of Administration | LD50 Value | Citation(s) |
| HMF | Rat | Oral (gavage) | > 2000 mg/kg | [5] |
| DFF | Rat | Oral | 864 mg/kg |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will have migrated further, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon.
-
Metabolic Activation (Optional): To mimic mammalian metabolism, the test compound can be pre-incubated with a liver extract (S9 fraction) from rats or humans.
-
Exposure: Mix the bacterial culture with the test compound (with or without S9 mix) and a small amount of histidine.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine. The small amount of histidine added allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be fixed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms of HMF toxicity and a typical experimental workflow.
Caption: Metabolic activation of HMF to the genotoxic metabolite SMF by sulfotransferases.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerobic oxidation of this compound into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Economic Viability of 5-Hydroxymethylfurfural (HMF) Production: A Comparative Guide
A detailed analysis of HMF production routes from fructose, glucose, and lignocellulosic biomass for researchers, scientists, and drug development professionals.
5-Hydroxymethylfurfural (HMF) is a key bio-based platform chemical with wide-ranging applications in the synthesis of fine chemicals, pharmaceuticals, and polymers. Its production from renewable biomass resources presents a sustainable alternative to petroleum-based feedstocks. However, the economic feasibility of various HMF production routes is a critical factor for industrial-scale implementation. This guide provides an objective comparison of the economic viability of HMF production from three primary feedstocks: fructose, glucose, and lignocellulosic biomass, supported by experimental data and detailed methodologies.
Comparative Economic and Performance Data
The economic viability of HMF production is influenced by several factors, including feedstock cost, catalyst efficiency, product yield, and separation costs. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the different production routes.
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time | HMF Yield (%) | Reference |
| Fructose | Scandium(III) triflate | Methyl isobutyl ketone (MIBK) / Water | 150 | 1 h | 99 | [1] |
| Niobium phosphate | Acetone / Water | Not Specified | Not Specified | 62.94 | ||
| Amberlyst-15 | Dimethyl sulfoxide (DMSO) | 160 | 60 min | 81 | ||
| Glucose | AlCl₃ / HCl | MIBK / Water | 180 | 3 min | 81.7 | [2] |
| Scandium(III) triflate | MIBK / Water | 150 | 3 h | 94 | [1] | |
| SnSO₄ / H₂SO₄ | γ-Valerolactone (GVL) / Water | 170 | 10 min | 34 | [3] | |
| Cellulose | CrCl₃ | [BMIM]Cl (Ionic Liquid) | 150 | 1 h | 58 | [4] |
| HPW/Nb₂O₅ | Acetone / Water | 200 | Not Specified | ~20 | [5] | |
| Cr([PSMIM]HSO₄)₃ | [BMIM]Cl (Ionic Liquid) | 120 | 5 h | 53 | [6] |
| Production Route | Minimum Selling Price (MSP) of HMF | Key Economic Drivers | Techno-Economic Analysis Reference |
| From Fructose | $1.33/L - $2.21/kg | Feedstock cost, catalyst cost, and recovery | [7] |
| From Glucose | Generally lower than fructose-based routes due to cheaper feedstock. | Feedstock cost, catalyst performance (isomerization and dehydration), and product yield. | [6] |
| From Lignocellulosic Biomass (Sugarcane Bagasse) | $3.18/mol | Low feedstock cost, but challenged by low yields in hydrolysis and glucose-to-HMF conversion steps. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in HMF production, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathway from cellulose to HMF.
Caption: General experimental workflow for HMF production.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for HMF production from different feedstocks.
HMF Production from Fructose using an Acidic Ion Exchange Catalyst
This protocol is based on the work of Simeonov, S. P., & Afonso, C. A. M. (2013) and describes the dehydration of fructose in a batch reactor.
-
Materials: Fructose, Dimethyl sulfoxide (DMSO), Amberlyst-15 (acidic ion exchange resin), round-bottom flask, magnetic stirrer, heating mantle, and condenser.
-
Procedure:
-
In a round-bottom flask, dissolve a specific amount of fructose (e.g., 30% w/w) in DMSO.
-
Add the Amberlyst-15 catalyst to the fructose solution (e.g., 0.1-0.2 w/w equivalent with respect to fructose).
-
Equip the flask with a magnetic stirrer and a condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) using a heating mantle while stirring.
-
Maintain the reaction for a specific duration (e.g., 3 hours), taking aliquots at regular intervals for analysis.
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the liquid product for HMF yield and fructose conversion using High-Performance Liquid Chromatography (HPLC).
-
HMF Production from Glucose in a Biphasic System
This protocol is adapted from studies on the conversion of glucose to HMF using a combination of Lewis and Brønsted acids in a two-phase system.
-
Materials: Glucose, Aluminum chloride (AlCl₃), Hydrochloric acid (HCl), Methyl isobutyl ketone (MIBK), deionized water, sodium chloride (NaCl), and a high-pressure reactor.
-
Procedure:
-
Prepare an aqueous solution of glucose (e.g., 5 wt%) in deionized water saturated with NaCl.
-
Add the Lewis acid catalyst, AlCl₃, to the aqueous solution.
-
Adjust the pH of the aqueous phase to a specific value (e.g., 2.5) using HCl.
-
Add the organic solvent, MIBK, to the reactor to create a biphasic system (e.g., organic to aqueous mass ratio of 2).
-
Seal the reactor and heat it to the desired reaction temperature (e.g., 180 °C) while stirring vigorously to ensure good mixing of the two phases.
-
Run the reaction for a predetermined time (e.g., 3 minutes).
-
After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.
-
Separate the organic and aqueous phases.
-
Analyze both phases for HMF content and glucose conversion using HPLC.[2]
-
HMF Production from Cellulose using an Ionic Liquid
This protocol is based on the work by Eminov et al. (2016) and describes the direct conversion of cellulose to HMF in an ionic liquid medium.
-
Materials: Microcrystalline cellulose, 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), Chromium(III) chloride (CrCl₃), reaction vial, and heating block.
-
Procedure:
-
Place the ionic liquid, [BMIM]Cl (e.g., 0.7 g), into a reaction vial.
-
Add the cellulose (e.g., 0.1 g) to the ionic liquid.
-
Add the CrCl₃ catalyst (e.g., 7 mol%).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 150 °C) in a heating block with stirring.
-
Conduct the reaction for a specific duration (e.g., 1 hour).
-
After the reaction, cool the vial to room temperature.
-
Dissolve the reaction mixture in a suitable solvent (e.g., DMSO) for analysis.
-
Determine the HMF yield by ¹H-NMR spectroscopy or HPLC.[4]
-
Conclusion
The economic viability of HMF production is a complex interplay of feedstock cost, catalytic efficiency, and process design.
-
Fructose as a feedstock offers high HMF yields under relatively mild conditions but is hampered by its high cost, which constitutes a significant portion of the final product price.
-
Glucose is a more cost-effective alternative; however, its conversion to HMF is more challenging, requiring an additional isomerization step to fructose, which can impact overall yield and process complexity.
-
Lignocellulosic biomass is the most abundant and cheapest feedstock, but its conversion to HMF is the most complex, involving pre-treatment, hydrolysis, and subsequent sugar dehydration. While the feedstock cost is low, the lower yields and higher processing costs currently make this route less economically competitive without significant technological advancements.
Future research should focus on developing highly efficient and recyclable catalysts for the direct conversion of glucose and cellulose to HMF, as well as optimizing separation and purification processes to reduce energy consumption and overall production costs. The development of integrated biorefineries that valorize all components of lignocellulosic biomass will also be crucial for enhancing the economic feasibility of bio-based HMF production.
References
- 1. hakon-art.com [hakon-art.com]
- 2. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]
- 3. lee-enterprises.com [lee-enterprises.com]
- 4. mdpi.com [mdpi.com]
- 5. chemsavers.com [chemsavers.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Hydroxymethylfurfural (5-HMF)
For researchers, scientists, and professionals in drug development, ensuring safety and compliance in the handling and disposal of chemical compounds is paramount. 5-Hydroxymethylfurfural (5-HMF), a combustible liquid and an irritant to the skin and eyes, requires meticulous disposal procedures to mitigate risks and adhere to regulatory standards.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of 5-HMF and associated contaminated materials.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle 5-HMF in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Inspect gloves for any signs of degradation before use. Change gloves immediately if they become contaminated.[4] |
| Eyes & Face | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4] |
| Body | Flame-resistant lab coat | The lab coat should be fully buttoned with sleeves extending to the wrists to prevent skin exposure.[4] |
Step-by-Step Disposal Procedure for this compound
The disposal of 5-HMF must be conducted in accordance with all applicable local, state, and federal regulations.[3][5] Never dispose of 5-HMF down the drain or in regular trash receptacles.[1][4]
-
Waste Segregation and Collection :
-
Designate a specific, sealed, and properly labeled waste container for liquid 5-HMF waste.[3]
-
Use a chemically resistant container that can be securely sealed.[3]
-
Do not mix 5-HMF waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]
-
-
Contaminated Materials :
-
Container Labeling :
-
Clearly label all waste containers as "Hazardous Waste" and identify the contents as "this compound".[6]
-
Include any other components of the waste mixture and their approximate percentages.
-
-
Storage of Waste :
-
Arranging for Disposal :
Emergency Procedures for Spills
In the event of a 5-HMF spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills (within a chemical fume hood) :
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste.[1][3]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]
-
-
Large Spills (or any spill outside a fume hood) :
Quantitative Data for Disposal Planning
| Parameter | Guideline | Source |
| Waste Container Type | Chemically resistant, sealable (e.g., HDPE, glass) | [3][6] |
| Satellite Accumulation Limit | Consult institutional EHS guidelines (typically ≤ 55 gallons) | [6] |
| Container Fullness | Arrange for pickup when container is ~90% full | [6] |
| Empty Container Disposal | Manage as hazardous waste; do not triple rinse | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 5-Hydroxymethylfurfural
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 5-Hydroxymethylfurfural (5-HMF), ensuring both personal safety and the integrity of your research.
Key Hazards: this compound is known to cause skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][3][5] It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray associated with this compound.[2][3]
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling 5-HMF. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which can cause serious irritation.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use and compliant with EN 374.[1] Suitable materials include FKM (fluororubber), Butyl rubber, CR (polychloroprene), NBR (Nitrile rubber), and PVC.[6] | To prevent skin contact which causes irritation.[1][2][3][4][5] |
| Respiratory Protection | Dust mask or respirator | A particulate filter device (EN 143), such as a P1 or N95 type, is necessary when dust is formed.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2][3][5] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing.[2] | To protect the skin from accidental splashes or spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: Managing 5-HMF Waste
Proper disposal of 5-HMF and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material and its container must be disposed of as hazardous waste.[1][5]
-
Disposal Method :
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Options for disposal may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or water sources.[2]
-
-
Contaminated Packaging :
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of 5-HMF from receipt to disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
